Pyralomicin 2a
Description
Structure
3D Structure
Properties
CAS No. |
139636-00-3 |
|---|---|
Molecular Formula |
C19H19Cl2NO8 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2,6-dichloro-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-5-hydroxy-8-methylchromeno[2,3-b]pyrrol-4-one |
InChI |
InChI=1S/C19H19Cl2NO8/c1-6-3-8(20)13(25)11-12(24)7-4-10(21)22(18(7)30-16(6)11)19-15(27)14(26)17(28-2)9(5-23)29-19/h3-4,9,14-15,17,19,23,25-27H,5H2,1-2H3/t9-,14-,15-,17-,19-/m1/s1 |
InChI Key |
ZXYNPGZWOMFXHV-JUTSKPLTSA-N |
Isomeric SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)OC)O)O)Cl)O)Cl |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=C(C2=O)C=C(N3C4C(C(C(C(O4)CO)OC)O)O)Cl)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Pyralomicin 2a: A Secondary Metabolite from Nonomuraea spiralis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2a is a glycosylated antibiotic belonging to a unique class of natural products characterized by a benzopyranopyrrole chromophore. Produced by the soil bacterium Nonomuraea spiralis, this secondary metabolite has garnered interest for its antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, what is known about its biological activity, and the methodologies for the cultivation of the producing organism. While specific quantitative data on its antibacterial potency and detailed protocols for its isolation remain elusive in publicly accessible literature, this document synthesizes the current understanding to aid researchers and professionals in the field of drug discovery and development.
Introduction
Pyralomicins are a family of antibiotics isolated from Nonomuraea spiralis (formerly Microtetraspora spiralis).[1][2] This family is structurally divided into two main groups: pyralomicins 1a-1d, which are linked to a C7-cyclitol, and pyralomicins 2a-2c, which are glycosylated with glucose.[3] this compound falls into the latter category and is distinguished by its unique chemical architecture, which is a product of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic pathway.[3] The antibacterial activity of the pyralomicin family is noted to be dependent on the number and position of chlorine atoms, as well as the nature of the glycone moiety.[3]
Biosynthesis of this compound
The biosynthesis of this compound is a complex process orchestrated by a 41-kb gene cluster in Nonomuraea spiralis.[3] This cluster encodes for all the necessary enzymatic machinery, including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and various tailoring enzymes.[3]
The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit.[4] The glucose moiety is derived from glucose metabolites.[4]
Key Biosynthetic Steps
The proposed biosynthetic pathway involves the following key stages:
-
Initiation: The biosynthesis is initiated with the activation of L-proline by an NRPS module.
-
Polyketide Chain Assembly: The proline residue is then passed to a PKS module, where it is extended by the sequential addition of acetate and propionate units.
-
Halogenation: The growing polyketide chain undergoes halogenation, a critical step for its biological activity.
-
Cyclization and Ring Formation: A series of cyclization reactions leads to the formation of the characteristic benzopyranopyrrole core.
-
Glycosylation: Finally, a glycosyltransferase attaches a glucose molecule to the aglycone core, yielding this compound.
Biosynthetic Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound.
Biological Activity
Pyralomicins have been reported to exhibit activity against various bacteria, with particular mention of strains of Micrococcus luteus.[3] However, a comprehensive and quantitative analysis of the antibacterial spectrum of this compound, including Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant bacteria, is not available in the reviewed scientific literature. The mechanism of action of pyralomicins has also not yet been elucidated.
Experimental Protocols
Detailed, step-by-step protocols for the large-scale fermentation of Nonomuraea spiralis for this compound production and its subsequent isolation and purification are not extensively documented in publicly available literature. However, based on existing studies, a general workflow can be outlined.
Cultivation of Nonomuraea spiralis
Nonomuraea spiralis can be maintained on BTT agar.[3]
BTT Agar Composition:
| Component | Concentration |
| D-glucose | 1% |
| Yeast Extract | 0.1% |
| Beef Extract | 0.1% |
| Casitone | 0.2% |
| Bacto-agar | 1.5% |
| pH | 7.4 (before sterilization) |
Cultivation Conditions:
-
Temperature: 30°C[3]
General Extraction and Purification Workflow
The following is a generalized workflow for the extraction and analysis of pyralomicins, based on methodologies reported in the literature.[3][5]
Caption: General workflow for extraction and purification.
Physicochemical Data
The structure of this compound has been determined primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[5] The absolute configuration was established by X-ray crystallographic analysis of a derivative.[6]
Spectroscopic Data Summary:
| Technique | Observation |
| NMR Spectroscopy | Used for the complete structural elucidation of the benzopyranopyrrole core and the glucose moiety.[5] |
| Mass Spectrometry | Confirms the molecular weight and elemental composition of this compound.[7] |
| X-ray Crystallography | Determined the absolute stereochemistry of the molecule.[6] |
Conclusion and Future Perspectives
This compound represents an intriguing antibacterial compound with a unique structure and biosynthetic origin. While foundational knowledge regarding its biosynthesis and chemical characterization has been established, significant gaps remain in our understanding of its full potential as a therapeutic agent. The lack of publicly available quantitative data on its biological activity (MICs) and detailed, scalable production and purification protocols are major hurdles for its further development.
Future research should focus on:
-
Comprehensive Biological Profiling: Determining the MIC values of this compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the molecular target and mechanism by which this compound exerts its antibacterial effect.
-
Process Optimization: Developing robust and scalable fermentation and purification protocols to enable the production of sufficient quantities for preclinical and clinical studies.
-
Medicinal Chemistry Efforts: Synthesizing analogs of this compound to explore structure-activity relationships and potentially improve its potency, spectrum of activity, and pharmacokinetic properties.
Addressing these key areas will be crucial in unlocking the therapeutic potential of this compound and the broader family of pyralomicin antibiotics.
References
- 1. germai.app [germai.app]
- 2. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling Pyralomicin 2a: A Technical Guide to its Discovery and Isolation from Soil Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyralomicin 2a, a novel antibiotic produced by the soil bacterium Nonomuraea spiralis. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical and biological properties, and illustrates the key experimental workflows and biosynthetic pathways.
Introduction
This compound belongs to the pyralomicin family of antibiotics, a group of natural products isolated from the soil actinomycete Nonomuraea spiralis (formerly Microtetraspora spiralis)[1]. These compounds are characterized by a unique benzopyranopyrrole chromophore. The pyralomicin family is divided into two main groups: those linked to a C7-cyclitol (pyralomicins 1a-1d) and those glycosylated with glucose (pyralomicins 2a-2c)[2]. This compound, a member of the latter group, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus[2]. This guide serves as a comprehensive resource for researchers interested in the exploration and development of this promising antibiotic.
Physicochemical and Biological Properties of this compound
The structural and biological characteristics of this compound are summarized in the tables below. The absolute configuration of this compound has been determined by X-ray crystallographic analysis of its p-bromobenzoyl derivative[3].
| Property | Value | Reference |
| Molecular Formula | C21H22Cl2N2O8 | [Calculated] |
| Molecular Weight | 517.31 g/mol | [Calculated from m/z] |
| Mass Spectrometry (m/z) | 459.81 [M+H]⁺ | [2] |
| UV Absorption Maximum (λmax) | 355 nm | [2] |
| Melting Point | Not Reported | |
| Solubility | Not Reported | |
| Table 1: Physicochemical Properties of this compound. |
| Organism | MIC (μg/mL) | Reference |
| Micrococcus luteus | Activity Reported | [2] |
| Other Gram-positive bacteria | Not Reported | |
| Gram-negative bacteria | Not Reported | |
| Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration). |
Experimental Protocols
The following sections detail the methodologies for the cultivation of Nonomuraea spiralis, and the subsequent extraction and purification of this compound.
Fermentation of Nonomuraea spiralis**
Nonomuraea spiralis is cultivated to induce the production of pyralomicins.
-
Culture Media: The bacterium is maintained on BTT agar (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C. Spore formation is induced on a modified minimal medium agar[2].
-
Production Medium: For large-scale production of pyralomicins, a suitable seed medium is used to inoculate a larger production culture. The exact composition of the production medium is not detailed in the available literature but would typically be a nutrient-rich broth to support robust growth and secondary metabolite production.
-
Fermentation Conditions: The culture is incubated at 30°C with shaking for a period of 5 to 7 days. Production of pyralomicins is often indicated by a color change in the mycelium and the culture medium[2].
Extraction of the Pyralomicin Complex
The following protocol outlines the extraction of the pyralomicin mixture from the fermentation broth.
-
Acidification: The culture broth is acidified to pH 3 using hydrochloric acid (HCl)[2].
-
Centrifugation: The acidified broth is centrifuged at 1,400 x g to separate the mycelial cake from the supernatant[2].
-
Solvent Extraction: The supernatant is extracted three times with an equal volume of butyl acetate[2].
-
Drying and Concentration: The butyl acetate fractions are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract containing the pyralomicin complex[2].
Purification of this compound
The separation of this compound from the crude extract is achieved using preparative high-performance liquid chromatography (HPLC).
-
Chromatography System: A preparative HPLC system equipped with a C18 reverse-phase column is utilized. A Waters C18 Symmetry Prep column has been used for analytical separation and can be scaled up for preparative purposes[2].
-
Mobile Phase: A gradient of methanol in water is employed. A typical gradient for analytical separation is 25% to 100% methanol[2]. For preparative separation, this gradient would be optimized to achieve baseline separation of the pyralomicin analogues.
-
Detection: The eluent is monitored at 355 nm, the UV absorption maximum for pyralomicins[2].
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected. The identity and purity of the collected fractions are confirmed by analytical HPLC and mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed biosynthetic pathway.
Caption: Experimental workflow for the isolation of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound represents a promising scaffold for the development of new antibacterial agents. This guide provides a comprehensive overview of the available technical information for its discovery and isolation. Further research is warranted to fully elucidate its antibacterial spectrum, mechanism of action, and potential for therapeutic applications. The detailed protocols and pathways presented herein are intended to facilitate these future research endeavors.
References
- 1. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Architecture of Pyralomicin 2a Biosynthesis in Nonomuraea spiralis: A Technical Guide
This document provides an in-depth examination of the genetic and molecular mechanisms underlying the production of Pyralomicin 2a, a potent antibiotic, by the actinomycete Nonomuraea spiralis. It is intended for researchers, scientists, and professionals in the field of drug development and natural product biosynthesis.
Introduction to Pyralomicins
The pyralomicins are a family of antibiotics produced by the soil bacterium Nonomuraea spiralis IMC A-0156.[1][2] These compounds are characterized by a unique benzopyranopyrrole chromophore.[1][2] The family is diverse, with members like Pyralomicins 1a-1d featuring a C7-cyclitol moiety, and Pyralomicins 2a-2c being glycosylated with glucose.[1][2] Isotope-labeling experiments have revealed that the core aglycone structure is a hybrid polyketide-peptide assembled from proline, two acetate units, and one propionate unit.[1][2] The antibacterial efficacy of pyralomicins, particularly against strains of Micrococcus luteus, appears to be influenced by the number and position of chlorine atoms and the nature of the attached glycone.[1] This guide focuses specifically on the genetic basis for the production of this compound, the glucose-conjugated variant.
The Pyralomicin Biosynthetic Gene Cluster (prl)
The complete genetic blueprint for pyralomicin biosynthesis is encoded within a 41 kb contiguous DNA region in the Nonomuraea spiralis genome.[3][4][5] This biosynthetic gene cluster (BGC), designated the prl cluster, contains 27 Open Reading Frames (ORFs).[1][2] These genes encode all the necessary machinery for precursor synthesis, core structure assembly, tailoring modifications, regulation, and transport.[1][2] The cluster includes genes for nonribosomal peptide synthetases (NRPS), polyketide synthases (PKS), and a suite of tailoring enzymes, including four halogenases, an O-methyltransferase, and a critical N-glycosyltransferase.[3][4]
Table 1: Key Open Reading Frames (ORFs) in the prl Gene Cluster
| Gene | Proposed Function | Role in Pyralomicin Biosynthesis |
| Core Biosynthesis | ||
| prlK | Nonribosomal Peptide Synthetase (NRPS) | Incorporates the proline precursor into the core structure.[2] |
| prlP, prlQ | Polyketide Synthases (PKS) | Assemble the polyketide backbone from acetate and propionate units.[2] |
| prlJ | Acyl-CoA Dehydrogenase | Involved in precursor synthesis or modification.[2] |
| prlS | Stand-alone Peptidyl Carrier Protein (PCP) | Works in concert with the NRPS/PKS machinery.[2] |
| prlR | Type II Thioesterase (TE) | Likely involved in the release or editing of the assembled core.[2] |
| Tailoring Enzymes | ||
| prlM, prlN, prlO, prlT | Halogenases | Responsible for the chlorination of the benzopyranopyrrole core.[2] |
| prlH | N-glycosyltransferase | Crucial for this compound production; attaches glucose to the aglycone. [3][4] |
| prlL | FAD Reductase | Supports the function of other enzymes, potentially the halogenases.[2] |
| Cyclitol Pathway (for Pyralomicin 1a) | ||
| prlA | Sugar Phosphate Cyclase | Catalyzes the formation of the C7-cyclitol moiety for Pyralomicin 1a.[1][3] |
| Regulation | ||
| prlZ | Putative Regulatory Protein | May control the expression of the entire prl gene cluster.[1][2] |
Biosynthesis of the Pyralomicin Aglycone
The formation of the shared benzopyranopyrrole aglycone is a hybrid process orchestrated by both PKS and NRPS enzymes, a common strategy in microbial secondary metabolism.
-
Initiation and Elongation : The synthesis is proposed to begin with the NRPS enzyme, PrlK, which activates and incorporates a proline molecule.[2]
-
Polyketide Extension : Subsequently, the PKS modules, PrlP and PrlQ, extend the growing chain using acetate and propionate precursors.[2]
-
Cyclization and Release : The linear chain undergoes cyclization and is released, likely with the help of the thioesterase PrlR, to form the initial core structure.[2]
-
Tailoring : This core is then subjected to a series of modifications, most notably poly-chlorination by the four distinct halogenases (PrlM, PrlN, PrlO, PrlT) encoded within the cluster.[2]
The Divergent Step: Glycosylation to Yield this compound
Following the formation of the chlorinated aglycone, the biosynthetic pathway diverges. The specific identity of the final pyralomicin product is determined by the molecule attached to the core. The N-glycosyltransferase, PrlH, is the pivotal enzyme in this process.[1][3]
-
This compound Pathway : PrlH recognizes and transfers a glucose molecule to the aglycone, resulting in the formation of this compound.[1][4]
-
Pyralomicin 1a Pathway : In a competing pathway, PrlH can also transfer a C7-cyclitol pseudosugar, synthesized by enzymes including the sugar phosphate cyclase PrlA, to yield Pyralomicin 1a.[3][4]
Gene disruption studies have unequivocally confirmed the essential role of PrlH. Targeted knockout of the prlH gene completely abolished the production of all pyralomicin variants, demonstrating its critical function in the final glycosylation step.[1][2][3][4][5]
Experimental Protocols
The elucidation of the pyralomicin biosynthetic pathway relied on several key molecular biology and analytical techniques.
Cloning of the prl Gene Cluster
The identification of the BGC was a critical first step.[1][2]
-
Genomic DNA Library Construction : High molecular weight genomic DNA was isolated from Nonomuraea spiralis IMC A-0156. This DNA was partially digested and ligated into a cosmid vector to create a genomic library in an E. coli host.
-
Probe Development : The sequence of a known, conserved enzyme in the suspected pathway, the 2-epi-5-epi-valiolone synthase (prlA), was used to design a homologous DNA probe.[1][2]
-
Library Screening : The probe was labeled and used to screen the genomic library via colony hybridization, identifying cosmids containing the prlA gene and its surrounding genomic context.
-
Sequencing and Assembly : Positive cosmids were isolated and sequenced. Overlapping sequences were assembled bioinformatically to reconstruct the entire ~41 kb gene cluster.[1][2]
Targeted Gene Disruption of prlH
To confirm the function of the N-glycosyltransferase, a targeted gene knockout experiment was performed.[1][2][5]
-
Disruption Vector Construction : An internal fragment of the prlH gene was cloned into a "suicide" vector (unable to replicate in Nonomuraea). This vector also contained an antibiotic resistance marker (e.g., apramycin).
-
Conjugation : The non-replicative disruption vector was transferred from E. coli into Nonomuraea spiralis via intergeneric conjugation.
-
Selection of Mutants : Exconjugants were grown on media containing the selection antibiotic. Since the plasmid cannot replicate, resistant colonies arise only from a single-crossover homologous recombination event, where the vector integrates into the chromosome, disrupting the target prlH gene.
-
Verification : The disruption of the prlH locus in mutant strains was confirmed by PCR analysis.
Fermentation and Metabolite Analysis
To assess the impact of the gene disruption, the chemical output of the mutant was compared to the wild-type strain.
-
Fermentation : Both the wild-type N. spiralis and the prlH-disrupted mutant were cultivated under identical fermentation conditions optimized for secondary metabolite production.
-
Extraction : After a set fermentation period, the culture broth and mycelium were harvested, and metabolites were extracted using organic solvents.
-
Analysis : The crude extracts were analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the produced compounds. The absence of pyralomicin peaks in the prlH mutant extract, compared to the wild-type, confirmed its essential role.
Conclusion
The production of this compound in Nonomuraea spiralis is a tightly regulated process encoded by the 41 kb prl biosynthetic gene cluster.[3][4] The synthesis of the core aglycone involves a hybrid NRPS-PKS assembly line, followed by extensive tailoring.[2] The final and decisive step in generating this compound is the attachment of a glucose moiety, a reaction catalyzed by the N-glycosyltransferase PrlH.[1] The disruption of the prlH gene completely abrogates pyralomicin production, highlighting its critical role and presenting a key target for future bioengineering efforts aimed at optimizing antibiotic yields or generating novel, structurally diverse pyralomicin analogues.[2][5]
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]
- 4. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
The Crucial Role of Glycosylation in the Biological Activity of Pyralomicin 2a: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2a, a member of the pyralomicin class of antibiotics produced by the actinomycete Nonomuraea spiralis, possesses a unique benzopyranopyrrole core structure. A critical determinant of its biological activity is the presence of a glucose moiety, attached via N-glycosylation. This technical guide delves into the pivotal role of this glycosylation, synthesizing available data to provide a comprehensive overview for researchers in antibiotic discovery and development. Evidence strongly indicates that the glycone portion of the molecule is not merely a passive structural feature but an active contributor to the compound's antibacterial efficacy. This document will explore the structure-activity relationships, relevant biosynthetic pathways, and the experimental evidence underscoring the significance of glycosylation in this compound's function.
Introduction
The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial scaffolds and mechanisms of action. The pyralomicins, isolated from Nonomuraea spiralis (formerly Microtetraspora spiralis), represent a promising class of natural products.[1][2] These compounds are characterized by a chlorinated benzopyranopyrrole aglycone. The pyralomicin family is broadly divided into two series: pyralomicins 1, which feature a C7-cyclitol unit, and pyralomicins 2, which are glycosylated with a glucose molecule.[2] this compound is a prominent member of the latter series.
The central thesis of this guide is that the glycosylation of the pyralomicin core is a key modulator of its biological activity. The nature of the sugar-like moiety significantly influences the antibacterial potency of these compounds, a finding that has profound implications for future drug design and synthetic analogue development.
The Structural Significance of the Glycone Moiety
The fundamental difference between the two pyralomicin series lies in the nature of the appended glycone. In this compound, this is a simple glucose molecule. In contrast, the Pyralomicin 1 series possesses a more complex C7-cyclitol. This structural variation has a direct and significant impact on antibacterial activity.
Qualitative structure-activity relationship (SAR) studies have revealed that the cyclitol-containing analogues are generally more potent than their glucose-containing counterparts. Specifically, Pyralomicin 1c, which has an unmethylated cyclitol, demonstrates greater antibacterial activity than its glucosyl analogue, Pyralomicin 2c.[2] This suggests that the stereochemistry and chemical nature of the glycone are critical for target interaction and, consequently, for the manifestation of the antibiotic effect. Furthermore, the activity of pyralomicins is also influenced by the number and position of chlorine atoms on the aglycone.[2]
Biosynthesis: The Critical Role of N-Glycosyltransferase
The biosynthesis of pyralomicins provides compelling evidence for the importance of glycosylation. The pyralomicin biosynthetic gene cluster in Nonomuraea spiralis contains a crucial gene, prlH, which encodes an N-glycosyltransferase.[2] This enzyme is responsible for the attachment of either the C7-cyclitol or the glucose moiety to the benzopyranopyrrole aglycone.
The indispensable nature of this glycosylation step was demonstrated through gene knockout experiments. Targeted disruption of the prlH gene resulted in the complete abolishment of pyralomicin production.[2] This finding unequivocally establishes that the N-glycosylation step is a mandatory part of the biosynthetic pathway, without which the final active compounds are not formed.
The following diagram illustrates the pivotal role of the PrlH glycosyltransferase in the pyralomicin biosynthetic pathway.
Experimental Protocols
While specific, detailed protocols for this compound activity assays are not published in their entirety, they are based on standard antimicrobial susceptibility testing methodologies. Below are generalized protocols that would be adapted for such studies.
Cultivation of Nonomuraea spiralis and Isolation of this compound
4.1.1. Culture Conditions: Nonomuraea spiralis can be cultivated on a suitable agar medium for initial growth, followed by liquid culture for production of pyralomicins. A typical seed medium might contain galactose, dextrin, and other nutrients. Production media are often complex and optimized for secondary metabolite production.[2]
4.1.2. Isolation and Purification: A general workflow for the isolation of this compound would involve the following steps:
-
Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).
-
Concentration of the organic extract in vacuo.
-
Chromatographic separation of the crude extract. This may involve multiple steps, such as silica gel chromatography followed by high-performance liquid chromatography (HPLC) to yield pure this compound.[1]
The following diagram outlines a typical workflow for the isolation and purification of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. The broth microdilution method is a standard procedure.
4.2.1. Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a standard turbidity (e.g., 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (bacterial culture without antibiotic)
-
Negative control (broth only)
4.2.2. Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the microtiter plates.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plates at the appropriate temperature and duration for the specific bacterial species (typically 18-24 hours at 35-37°C).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
The precise molecular target and the signaling pathways affected by this compound have not yet been fully elucidated in the available literature. However, based on its structure, which includes a chlorinated pyrrole moiety similar to other antibiotics, it is plausible that it may interfere with essential cellular processes such as DNA replication, transcription, or cell wall biosynthesis. The significant impact of the glycone on activity suggests that it may play a crucial role in target recognition, binding, or uptake into the bacterial cell. Further research is required to delineate the exact mechanism of action.
Conclusion and Future Perspectives
For researchers and drug development professionals, these findings highlight several key considerations:
-
Structure-Activity Relationship: The glycone is a key site for modification to modulate activity. Synthesis of analogues with different sugar moieties could lead to compounds with improved efficacy or altered spectra of activity.
-
Biosynthetic Engineering: The N-glycosyltransferase, PrlH, is a potential target for biosynthetic engineering to generate novel pyralomicin analogues.
-
Mechanism of Action Studies: Elucidating how the glucose moiety of this compound interacts with its cellular target will be crucial for understanding its mechanism of action and for rational drug design.
In-depth investigation into the role of glycosylation in the pyralomicin class of antibiotics holds significant promise for the discovery of new and effective antibacterial agents. Future work should focus on obtaining quantitative activity data for a wider range of analogues and on identifying the specific molecular target of these fascinating natural products.
References
An In-depth Technical Guide to Pyralomicin 2a: Physicochemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is a member of the pyralomicin family of antibiotics, a group of natural products isolated from the actinomycete Microtetraspora spiralis. These compounds are characterized by a unique benzopyranopyrrole chromophore linked to a sugar or cyclitol moiety. This compound, specifically, is glycosylated with a glucose unit.[1] The pyralomicins have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. While extensive research has been conducted on its structure and biosynthesis, specific quantitative data for some physical properties remain to be fully publicly disclosed in readily available literature.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉Cl₂NO₇ | [Unreferenced] |
| Molecular Weight | 455.28 g/mol | [Unreferenced] |
| Monoisotopic Mass | 455.0539 g/mol | [Unreferenced] |
| Appearance | [Data not publicly available] | |
| Melting Point | [Data not publicly available] | |
| Solubility | [Data not publicly available] | |
| Mass Spectrometry (m/z) | 459.81 [M+H]⁺ | [1][2] |
| UV-Vis Absorption | [Data not publicly available] | |
| Infrared Absorption | [Data not publicly available] |
Chemical Structure and Stereochemistry
The structure of this compound was elucidated through various NMR spectral analyses.[3] The absolute configuration of this compound has been determined by X-ray crystallographic analysis of its p-bromobenzoyl derivative.[4]
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. While the original research utilized NMR, specific peak assignments and spectra are not fully detailed in the available abstracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound was determined using various NMR techniques, including ¹H-15N HMBC and ¹³C-¹H NOE difference experiments.[3]
-
¹H NMR: [Specific data not publicly available]
-
¹³C NMR: [Specific data not publicly available]
Mass Spectrometry (MS)
High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, and biological evaluation of this compound, based on available literature.
Fermentation of Microtetraspora spiralis
A detailed protocol for the fermentation of Microtetraspora spiralis to produce pyralomicins is outlined below.
Workflow for this compound Production and Isolation
Materials:
-
Microtetraspora spiralis strain
-
Seed medium (e.g., 1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4)[2]
-
Production medium[2]
-
Incubator shaker
Procedure:
-
Prepare the seed medium and sterilize.
-
Inoculate the seed medium with M. spiralis from a stock culture.
-
Incubate the seed culture for 5-7 days at 28°C with shaking.[2]
-
Prepare the production medium and sterilize.
-
Inoculate the production medium with the seed culture (e.g., 1:10 dilution).[2]
-
Incubate the production culture for an additional 5-7 days. Production of pyralomicins is often indicated by a color change in the mycelium (light pink) and the medium (purple to wine).[2]
Isolation and Purification of this compound
Materials:
-
Fermentation broth
-
HCl
-
Butyl acetate
-
Chromatography apparatus (e.g., HPLC)
-
Appropriate solvents for chromatography
Procedure:
-
Harvest the fermentation culture and acidify the broth to pH 3 with HCl.[2]
-
Remove bacterial mycelia and other precipitates by centrifugation at 1,400 x g.[2]
-
Extract the acidified supernatant three times with an equal volume of butyl acetate.[2]
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.
-
Purify this compound from the crude extract using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). The elution can be monitored by UV detection at 355 nm.[1]
Antibacterial Activity Assay
The antibacterial activity of this compound can be determined using standard methods such as the broth microdilution or agar well diffusion assay.
Workflow for Antibacterial Susceptibility Testing
Materials:
-
This compound
-
Test organism (e.g., Micrococcus luteus)
-
Appropriate growth medium (e.g., Mueller-Hinton broth or agar)
-
96-well microtiter plates (for broth microdilution) or Petri dishes (for agar diffusion)
-
Incubator
Procedure (Broth Microdilution):
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test organism.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth.
Biosynthesis and Mechanism of Action
Biosynthesis of this compound
The biosynthesis of this compound involves a complex pathway utilizing both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery. The core benzopyranopyrrole structure is assembled from proline, two acetate units, and one propionate unit.[2] A key step in the biosynthesis is the glycosylation of the aglycone with a glucose moiety, a reaction catalyzed by an N-glycosyltransferase.[1][2] The biosynthetic gene cluster for pyralomicins has been cloned and sequenced from Nonomuraea spiralis.[1][2]
Simplified Biosynthetic Pathway of the Pyralomicin Core
Mechanism of Action
The precise molecular mechanism of action of this compound has not been fully elucidated in the publicly available literature. However, it is known to exhibit antibacterial activity, suggesting that it targets essential cellular processes in bacteria. The antibacterial potency of pyralomicins appears to be influenced by the number and position of chlorine atoms on the aromatic core, as well as the nature of the sugar or cyclitol moiety.[1] Further research is required to identify the specific cellular target and signaling pathways affected by this compound.
Conclusion
This compound is a fascinating natural product with demonstrated antibacterial properties. This guide has summarized the available physicochemical data and provided a framework for its production, isolation, and biological characterization. Further research to fully characterize its physical properties, elucidate its mechanism of action, and explore its therapeutic potential is warranted. The detailed experimental protocols and biosynthetic insights provided herein serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyralomicin 2a: A Technical Guide to its Place within the Pyrrolomycin Family of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pyralomicin 2a, a novel antibiotic, and its relationship to the well-established pyrrolomycin family of antimicrobial agents. We delve into the structural characteristics, biological activities, and biosynthetic pathways of this compound, offering a comparative analysis with key members of the pyrrolomycin class. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of key biological and experimental processes to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
Introduction: The Pyrrolomycin Family of Antibiotics
The pyrrolomycins are a significant class of polyhalogenated antibiotics primarily produced by actinomycetes, including species of Actinosporangium and Streptomyces.[1] Their characteristic chemical scaffold consists of a pyrrole ring linked to a hydroxyphenyl moiety.[1] This family of natural products has garnered considerable attention due to its potent biological activities, which extend beyond antibacterial effects to include antifungal, anthelmintic, and anticancer properties.[1][2]
The primary mechanism of antibacterial action for many pyrrolomycins is their function as protonophores.[3][4] They disrupt the bacterial cell membrane's proton gradient, effectively uncoupling oxidative phosphorylation and leading to a collapse of the proton motive force, which is essential for cellular energy production and transport processes.[3] This mode of action makes them particularly effective against Gram-positive bacteria.[3]
This compound: A Unique Glycosylated Pyrrole Antibiotic
This compound is a novel antibiotic isolated from the fermentation broth of Microtetraspora spiralis.[5] It is part of a larger family of pyralomicins which are structurally distinct from the classical pyrrolomycins. The core of this compound is a unique benzopyranopyrrole chromophore.[6] A key distinguishing feature of this compound is the presence of a glucose molecule attached to its core structure, making it a glycosylated antibiotic.[6] The absolute configuration of this compound has been determined through X-ray crystallographic analysis of its derivatives.[7]
The structural relationship between this compound and the pyrrolomycin family lies in the aglycone portion of the molecule, which bears resemblance to other pyrrole-containing antibiotics like pyoluteorin and the pyrrolomycins themselves.[6] This structural similarity suggests a potential overlap in their biosynthetic origins and biological activities.
Comparative Biological Activity
While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the currently available literature, its activity against various bacteria, particularly Micrococcus luteus, has been noted.[6] The antibacterial activity of the pyralomicins is influenced by the number and position of chlorine atoms and the nature of the glycosidic moiety.[6]
The pyrrolomycin family, in contrast, has been extensively studied for its antimicrobial properties. The following table summarizes the MIC values of several key pyrrolomycins against various bacterial strains, highlighting their potent activity, especially against Gram-positive organisms.
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| Pyrrolomycin A | Staphylococcus aureus | 0.55 - 69.1 µM | [8] |
| Escherichia coli | 0.55 - 69.1 µM | [8] | |
| Pyrrolomycin B | Staphylococcus aureus | 0.28 - 35.11 µM | [8] |
| Escherichia coli | 0.28 - 35.11 µM | [8] | |
| Pyrrolomycin C | Staphylococcus aureus | >300 µM | [9] |
| Pyrrolomycin D | Staphylococcus aureus | ~0.001 | [3] |
| Dioxapyrrolomycin | Staphylococcus aureus | 0.077 - 0.64 µM | [1] |
Biosynthesis: A Shared Heritage
The biosynthesis of this compound provides a clear link to the pyrrolomycin family. The unique benzopyranopyrrole core of pyralomicins is assembled from proline, two acetate units, and one propionate unit, a hallmark of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway.[10] The biosynthetic gene cluster for pyralomicins in Nonomuraea spiralis has been identified and contains genes encoding for NRPS and PKS enzymes, as well as tailoring enzymes like halogenases and a glycosyltransferase.[6][11]
The enzymatic machinery for the biosynthesis of the pyralomicin aglycone is predicted to be homologous to the enzymes found in the biosynthetic pathways of pyrrolomycins.[6] This shared enzymatic logic for constructing the core pyrrole-containing scaffold underscores the evolutionary relationship between these two families of antibiotics.
Experimental Protocols
This section outlines the general methodologies employed in the study of this compound and pyrrolomycins.
Fermentation and Isolation of this compound
-
Producing Organism: Microtetraspora spiralis MI178-34F18.
-
Fermentation: The organism is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites.
-
Isolation:
-
The culture broth is harvested and the mycelium is separated from the supernatant.
-
The supernatant is subjected to solvent extraction (e.g., with ethyl acetate) to partition the antibiotics.
-
The crude extract is concentrated and subjected to a series of chromatographic separations.
-
Techniques such as silica gel chromatography, Sephadex column chromatography, and high-performance liquid chromatography (HPLC) are employed for purification.
-
Fractions are monitored for antibacterial activity to guide the isolation of the active compounds.
-
Structure Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the purified compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons in the molecule.
-
2D NMR: A suite of 2D NMR experiments is conducted to establish the connectivity of atoms:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of stereochemistry. For pyralomicins, specific techniques like ¹H-¹⁵N HMBC and ¹³C-¹H NOE difference experiments have been utilized to resolve complex structural features.[5]
-
-
Antibacterial Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Antibiotic: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.
-
Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Protonophore Activity Assay
The ability of a compound to act as a protonophore can be assessed by measuring its effect on the membrane potential of bacterial cells.
-
Bacterial Suspension: A dense suspension of bacterial cells (e.g., Staphylococcus aureus) is prepared in a suitable buffer.
-
Membrane Potential Probe: A fluorescent dye that is sensitive to changes in membrane potential (e.g., DiSC₃(5)) is added to the cell suspension.
-
Baseline Measurement: The baseline fluorescence of the cell suspension is recorded.
-
Addition of Compound: The test compound is added to the suspension, and the change in fluorescence is monitored over time.
-
Positive Control: A known protonophore, such as carbonyl cyanide m-chlorophenylhydrazone (CCCP), is used as a positive control.
-
Analysis: A rapid increase in fluorescence upon addition of the compound indicates depolarization of the cell membrane, consistent with protonophore activity.
Conclusion
This compound represents an intriguing evolution within the broader family of pyrrole-containing antibiotics. Its unique glycosylated benzopyranopyrrole structure sets it apart from the classical pyrrolomycins, yet its biosynthetic origins suggest a shared ancestry. While more extensive biological characterization of this compound is needed, the potent antimicrobial activity of the pyrrolomycin family, driven by their protonophore mechanism, provides a strong rationale for the continued investigation of this compound and its analogues as potential therapeutic agents. The detailed experimental protocols and comparative data presented in this guide are intended to facilitate further research and development in this promising area of antibiotic discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Pyralomicins, Novel Antibiotics From Microtetraspora [research.amanote.com]
- 7. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Micrococcus luteus DNA gyrase by norfloxacin and 10 other quinolone carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. che.psu.edu [che.psu.edu]
Preliminary Investigation of Pyralomicin 2a's Mode of Action: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyralomicin 2a, a chlorinated benzopyranopyrrole glycoside antibiotic, has demonstrated notable activity against Gram-positive bacteria, particularly Micrococcus luteus. While the biosynthetic pathway of pyralomicins has been elucidated, the precise molecular mechanism of their antibacterial action remains to be definitively characterized. This document synthesizes the available preliminary data and proposes a putative mode of action for this compound based on the established mechanisms of structurally related pyrrole-containing antibiotics. The central hypothesis is that this compound functions as a protonophore, disrupting the bacterial cell membrane's proton motive force, leading to a cascade of events culminating in cell death. This proposed mechanism is supported by structure-activity relationships within the pyralomicin family and the known action of similar chlorinated pyrrole compounds. This whitepaper aims to provide a foundational guide for future research into the definitive mode of action of this promising antibiotic candidate.
Introduction
This compound is a natural product isolated from the soil bacterium Nonomuraea spiralis. It belongs to a family of compounds characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or a glucose moiety.[1][2] The antibacterial properties of pyralomicins have been recognized, with their efficacy being dependent on the number and position of chlorine atoms and the nature of the attached glycone.[1][2] Specifically, this compound possesses a glucose moiety. Understanding the mode of action of this compound is crucial for its potential development as a therapeutic agent, especially in the context of rising antimicrobial resistance.
Proposed Mode of Action: Disruption of Bacterial Cell Membrane Potential
Direct experimental studies on the mode of action of this compound are not yet available in the public domain. However, based on the well-documented mechanism of structurally similar pyrrolomycin antibiotics, a strong hypothesis can be formulated. Pyrrolomycins, which also contain a dichlorinated pyrrole ring, have been identified as potent protonophores.[3][4][5]
A protonophore is a lipid-soluble molecule that can transport protons across a lipid membrane. In bacteria, this action disrupts the crucial proton gradient (proton motive force) across the cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and motility. The uncoupling of oxidative phosphorylation by dissipating this proton gradient leads to a rapid depletion of cellular energy and ultimately, cell death.[3][4][5]
The proposed mechanism for this compound is visualized in the following signaling pathway diagram:
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on the pyralomicin family suggest that the antibacterial activity is sensitive to the substitution pattern. Specifically, the number and position of chlorine atoms on the pyrrole ring, as well as the nature of the glycone moiety, significantly influence the antibiotic's potency.[1][2] This is consistent with the protonophore hypothesis, as the lipophilicity and electronic properties of the molecule, which would be affected by these chemical features, are critical for its ability to embed in and transport protons across the lipid bilayer. The presence of halogen atoms on the pyrrole ring is a common feature among natural product protonophores.[6]
Quantitative Data Summary
While specific quantitative data for this compound's mode of action are not available, data from related pyrrolomycin compounds provide a benchmark for the expected potency of this class of antibiotics.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Pyrrolomycin C | Staphylococcus aureus | 0.015 | [3] |
| Pyrrolomycin D | Staphylococcus aureus | 0.008 | [3] |
| Pyrrolomycin C | Streptococcus pneumoniae | 0.06 | [3] |
| Pyrrolomycin D | Streptococcus pneumoniae | 0.015 | [3] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Related Pyrrolomycin Antibiotics.
Detailed Experimental Protocols for Future Investigation
To validate the proposed mode of action for this compound, the following key experiments are recommended:
Bacterial Membrane Potential Assay
Objective: To determine if this compound causes depolarization of the bacterial cytoplasmic membrane.
Methodology:
-
Grow a susceptible bacterial strain (e.g., Micrococcus luteus ATCC 4698) to mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS).
-
Load the bacterial suspension with a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)).
-
Treat the cells with varying concentrations of this compound.
-
Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.
-
Use a known protonophore like CCCP as a positive control.
Intracellular ATP Measurement
Objective: To quantify the effect of this compound on cellular ATP levels.
Methodology:
-
Expose a culture of the target bacterium to this compound at its MIC and sub-MIC concentrations for different time intervals.
-
Lyse the bacterial cells to release intracellular ATP.
-
Measure the ATP concentration using a commercially available luciferin-luciferase-based assay kit.
-
Compare the ATP levels of treated cells to those of untreated controls.
Experimental Workflow Diagram
Conclusion and Future Directions
The preliminary investigation strongly suggests that this compound exerts its antibacterial effect by acting as a protonophore, leading to the disruption of the bacterial cell membrane's proton motive force. This proposed mechanism is consistent with the known activity of structurally related pyrrolomycin antibiotics. Future research should focus on empirically testing this hypothesis through the detailed experimental protocols outlined in this document. Elucidating the precise molecular interactions and confirming the primary cellular target of this compound will be pivotal for its advancement as a potential therapeutic agent in an era of diminishing antibiotic efficacy. Further studies could also explore potential secondary targets, such as the inhibition of cell wall-associated enzymes like Sortase A, which has been observed for some pyrrolomycins.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolomycins as antimicrobial agents. Microwave-assisted organic synthesis and insights into their antimicrobial mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolomycins Are Potent Natural Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Pyrrolomycin as an Efficient Mitochondrial Uncoupler - ProQuest [proquest.com]
- 5. Pyrrolomycins Are Potent Natural Protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery of Novel Pyralomicin Analogues: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, biosynthesis, and bioactivity of Pyralomicin analogues, a class of potent antibacterial natural products. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols for isolation and characterization, presents quantitative data for known analogues, and visualizes the key biosynthetic and mechanistic pathways.
Introduction to Pyralomicins
Pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis (formerly Microtetraspora spiralis).[1] These compounds are characterized by a unique benzopyranopyrrole chromophore, which is glycosidically linked to either a C7-cyclitol (pyralomicins 1a–1d) or glucose (pyralomicins 2a–2c).[1][2] The core aglycone structure of pyralomicins shares similarities with other bioactive pyrrole-containing natural products like pyoluteorin and the pyrrolomycins.[1][2] The antibacterial activity of pyralomicins, particularly against Gram-positive bacteria such as Micrococcus luteus, is influenced by the number and position of chlorine atoms on the benzopyranopyrrole core and the nature of the attached glycone moiety.[1][2]
Biosynthesis of Pyralomicins
The genetic blueprint for pyralomicin production in Nonomuraea spiralis IMC A-0156 is encoded in a 41 kb biosynthetic gene cluster containing 27 open reading frames (ORFs).[1][2][3] This cluster orchestrates the assembly of the pyralomicin molecule through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway.
The benzopyranopyrrole core is assembled from proline, two acetate units, and one propionate unit.[4] The C7-cyclitol moiety is derived from glucose metabolites via the action of a sugar phosphate cyclase, 2-epi-5-epi-valiolone synthase (PrlA), which converts sedoheptulose 7-phosphate to 2-epi-5-epi-valiolone.[1][2][5] A key N-glycosyltransferase, PrlH, is responsible for attaching either the C7-cyclitol or a glucose moiety to the aglycone core.[1][2][3] Targeted disruption of the prlH gene has been shown to abolish pyralomicin production, confirming its critical role in the biosynthetic pathway.[1][2][3] The gene cluster also contains four putative halogenase enzymes, which are responsible for the characteristic chlorination of the pyralomicin scaffold.[1]
Pyralomicin Biosynthetic Pathway
Quantitative Data of Pyralomicin Analogues
The structures of novel pyralomicin analogues are typically elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry Data
High-resolution mass spectrometry provides accurate mass measurements, which are crucial for determining the elemental composition of the analogues.
| Compound | Molecular Formula | Observed m/z [M+H]⁺ |
| Pyralomicin 1a | C₂₀H₂₁Cl₂NO₆ | 455.68 |
| Pyralomicin 1b | C₂₀H₂₁Cl₂NO₆ | 455.68 |
| Pyralomicin 2a | C₁₉H₁₉Cl₂NO₇ | 459.81 |
Data sourced from Flatt et al., 2013.[2]
NMR Spectroscopic Data
While comprehensive tabulated NMR data for all known pyralomicin analogues is dispersed across various publications, the following represents predicted key chemical shifts for a representative analogue.
Table 2: Predicted ¹³C NMR Chemical Shifts for Pyralomicin 2b
| Atom No. | Chemical Shift (ppm) |
| 14 | 186.96 |
| 17 | 168.63 |
| 24 | 158.02 |
Note: This data is based on predicted values and should be cross-referenced with experimentally obtained spectra for confirmation.
Antibacterial Activity
Pyralomicins exhibit potent activity against Gram-positive bacteria. The bioactivity is sensitive to structural modifications, particularly the halogenation pattern and the nature of the glycone. For instance, Pyralomicin 1c, which possesses an unmethylated cyclitol, is more active than its methylated counterpart (Pyralomicin 1a) and its glucose analogue (Pyralomicin 2c). While a comprehensive side-by-side MIC comparison is not available in the literature, the data below for related compounds highlights the potency of this structural class.
Table 3: Representative Minimum Inhibitory Concentration (MIC) Values of Pyrrole-containing Antibiotics
| Compound/Class | Test Organism | MIC Range (µg/mL) |
| Pyrrolomycins | S. aureus (MRSA) | 0.0625 - 1 |
| Pyrrolomycins | E. faecalis (VRE) | Potent activity |
| Pentabromopseudilin | S. aureus | 0.02 - 0.04 |
Note: Data is compiled from studies on structurally related pyrrolomycin and pseudilin antibiotics, known for their activity against Gram-positive pathogens.[2]
Experimental Protocols
The discovery of novel Pyralomicin analogues relies on a systematic workflow encompassing fermentation, extraction, purification, and structure elucidation.
Fermentation of Nonomuraea spiralis
-
Strain Maintenance: Nonomuraea spiralis IMC A-0156 is maintained on BTT agar (1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, and 1.5% Bacto-agar, pH 7.4) at 30°C.[1]
-
Spore Preparation: Spore formation is induced by growing the strain on a modified minimal medium agar (0.05% L-asparagine, 0.05% K₂HPO₄, 0.02% MgSO₄·7H₂O, 1% D-glucose, 1.5% Bacto-agar, pH 7.4) at 30°C for 1-2 weeks.[1]
-
Seed Culture: Inoculate the seed medium with spores and incubate at 28°C for 5-7 days.[1]
-
Production Culture: Dilute the seed culture 1:10 into the production medium and incubate for an additional 5-7 days at 28°C.[1]
Extraction and Isolation
-
Harvesting: Acidify the production culture to pH 3 using HCl.[1][2]
-
Cell Removal: Remove bacterial mycelia and other precipitates by centrifugation at 1,400 x g.[1][2]
-
Solvent Extraction: Extract the acidified supernatant three times with an equal volume of butyl acetate.[1][2]
-
Drying and Concentration: Dry the combined butyl acetate fractions with sodium sulfate, filter, and concentrate using a rotary evaporator.[2]
Purification and Characterization
-
Chromatography: Analyze the crude extract using LC-MS on a Waters C₁₈ Symmetry Prep column with a 25% to 100% MeOH gradient. Monitor peaks at 355 nm.[2]
-
Structure Elucidation: Identify peaks corresponding to pyralomicin metabolites using electrospray ionization mass spectrometry (ESI-MS).[2] Further purify individual analogues using preparative HPLC and elucidate their structures using 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) and high-resolution MS.
Experimental Workflow
Proposed Mechanism of Action
The precise molecular target of pyralomicins has not been definitively elucidated. However, their structural similarity to other pyrrole-containing antibiotics, such as the pyrrolomycins, suggests a potential mechanism of action involving the inhibition of sortase A (SrtA). SrtA is a membrane-associated transpeptidase in Gram-positive bacteria that anchors surface proteins to the cell wall peptidoglycan.[2] Inhibition of SrtA disrupts the display of virulence factors and other essential surface proteins, thereby compromising bacterial adhesion, invasion, and biofilm formation.
Proposed Signaling Pathway Inhibition
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the cyclitol moiety of pyralomicin 1a in Nonomuraea spiralis MI178-34F18 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ecological Role of Pyralomicin 2a for Nonomuraea spiralis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonomuraea spiralis, a soil-dwelling actinomycete, is the producer of the pyralomicin family of antibiotics. This technical guide delves into the ecological significance of Pyralomicin 2a, a notable member of this family. By examining its biosynthetic pathway, antimicrobial activity, and the underlying genetic determinants, we elucidate the likely role of this secondary metabolite in the competitive soil microbiome. This document provides a comprehensive overview of the available data, detailed experimental protocols, and visual representations of key biological processes to facilitate further research and drug development efforts.
Introduction
Actinomycetes, particularly those residing in complex soil ecosystems, are prolific producers of a vast array of secondary metabolites. These compounds are not essential for primary growth but are crucial for survival, mediating interactions with other organisms. The genus Nonomuraea is recognized for its capacity to synthesize potent bioactive molecules, including antimicrobial and anticancer agents. Nonomuraea spiralis (formerly Microtetraspora spiralis) produces a unique class of antibiotics known as pyralomicins.
Pyralomicins are characterized by a distinct benzopyranopyrrole chromophore. The family is divided into two main series: pyralomicins 1a-1d, which feature a C7-cyclitol moiety, and pyralomicins 2a-2c, which are glycosylated with glucose. This compound, a prominent member of the latter series, exhibits antimicrobial properties, suggesting a key ecological function in mediating competitive interactions within the soil environment. This whitepaper will explore the multifaceted ecological role of this compound, underpinned by its biosynthetic machinery and biological activity.
The Ecological Imperative: A Competitive Edge in the Soil Microbiome
The production of antibiotics by soil microorganisms is a primary mechanism for competing for resources and establishing dominance in a given niche. This compound, through its antimicrobial activity, likely serves as a chemical defense mechanism for Nonomuraea spiralis. By inhibiting the growth of competing bacteria, Nonomuraea spiralis can secure access to limited nutrients and space.
The primary target observed for pyralomicins is Micrococcus luteus, a common soil bacterium.[1] This suggests that this compound may play a significant role in shaping the microbial community structure in the immediate vicinity of Nonomuraea spiralis. The production of a suite of related pyralomicin analogues could provide a broader spectrum of activity or a more robust defense against a range of microbial competitors.
Quantitative Data on Antimicrobial Activity
While a comprehensive minimum inhibitory concentration (MIC) profile for this compound against a wide array of bacteria is not extensively documented in the available literature, the inhibitory activity of the pyralomicin family against Micrococcus luteus has been reported.
| Compound Family | Test Organism | Method | Reported Concentration for Inhibition (µg/mL) |
| Pyralomicins | Micrococcus luteus | Agar Dilution | 0.2 - 25 |
| Data sourced from a study on the initial discovery of pyralomicins.[1] This range likely represents the activity of different pyralomicin analogues. |
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) in Nonomuraea spiralis. This cluster contains the genetic blueprint for the enzymes responsible for constructing the molecule's core structure and subsequent modifications.
The Pyralomicin Biosynthetic Gene Cluster
The pyralomicin BGC spans approximately 41 kb and comprises 27 open reading frames (ORFs).[2] These genes encode a suite of enzymes, including nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), which are responsible for assembling the benzopyranopyrrole core. Additionally, the cluster contains genes for tailoring enzymes such as halogenases, an O-methyltransferase, and an N-glycosyltransferase, which are crucial for the final structure and bioactivity of the different pyralomicin analogues.[2]
A key enzyme in the biosynthesis of this compound is the N-glycosyltransferase, PrlH, which attaches a glucose moiety to the pyralomicin aglycone.[2]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the benzopyranopyrrole core of pyralomicins is proposed to involve a hybrid NRPS-PKS pathway. The starter unit is derived from proline, which is extended with acetate and propionate units. The cyclitol moiety of pyralomicins 1a is derived from glucose metabolites.[3] For this compound, the core structure is glycosylated by the action of the N-glycosyltransferase PrlH.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Cultivation of Nonomuraea spiralis for Pyralomicin Production
Materials:
-
BTT Agar: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, 1.5% Bacto-agar. Adjust pH to 7.4 before sterilization.
-
Modified Minimal Medium Agar (for spore formation): 0.05% L-asparagine, 0.05% K2HPO4, 0.02% MgSO4·7H2O, 1% D-glucose, 1.5% Bacto-agar. Adjust pH to 7.4 before sterilization.
-
Pyralomicin Production Medium: Specific composition may vary, but a medium consisting of starch, corn steep liquor, and yeast extract has been used.[1]
Procedure:
-
Maintain Nonomuraea spiralis on BTT agar plates at 30°C.
-
Induce spore formation by growing on Modified Minimal Medium Agar at 30°C for 1-2 weeks.
-
For pyralomicin production, inoculate the production medium with spores or mycelial fragments of Nonomuraea spiralis.
-
Incubate the culture under appropriate aeration and temperature conditions.
Gene Disruption to Confirm the Role of the N-Glycosyltransferase (prlH)
This protocol is based on the methodology used to confirm the function of the prlH gene in pyralomicin biosynthesis.[2]
Materials:
-
Nonomuraea spiralis wild-type strain.
-
A suitable E. coli strain for plasmid construction (e.g., DH10B).
-
A non-methylating E. coli strain for plasmid propagation prior to transformation into Nonomuraea spiralis (e.g., ET12567/pUZ8002).
-
A gene disruption vector containing a selectable marker (e.g., apramycin resistance).
-
Reagents for protoplast preparation and transformation of Nonomuraea spiralis.
Procedure:
-
Construct the Gene Disruption Plasmid:
-
Amplify the upstream and downstream flanking regions of the prlH gene from Nonomuraea spiralis genomic DNA using PCR.
-
Clone the flanking regions into the gene disruption vector on either side of the selectable marker.
-
-
Transform Nonomuraea spiralis:
-
Prepare protoplasts from Nonomuraea spiralis mycelia.
-
Transform the protoplasts with the gene disruption plasmid.
-
Select for transformants on a regeneration medium containing the appropriate antibiotic.
-
-
Screen for Double Crossover Mutants:
-
Isolate genomic DNA from the transformants.
-
Use PCR and/or Southern blot analysis to confirm the replacement of the wild-type prlH gene with the selectable marker cassette.
-
-
Analyze for Pyralomicin Production:
-
Cultivate the wild-type and the prlH mutant strains under pyralomicin-producing conditions.
-
Extract the culture broth and analyze for the presence of pyralomicins using HPLC and LC-MS.
-
Caption: Experimental workflow for prlH gene disruption.
Conclusion and Future Directions
The available evidence strongly suggests that this compound serves an important ecological role for Nonomuraea spiralis as a mediator of chemical warfare in the soil. Its antibiotic activity provides a competitive advantage, enabling the organism to thrive in a complex microbial community. The elucidation of its biosynthetic pathway and the underlying genetics provides a foundation for future research.
To further delineate the ecological role of this compound, future research should focus on:
-
Determining the full antimicrobial spectrum of pure this compound through comprehensive MIC testing against a panel of relevant soil microorganisms.
-
Investigating the regulation of the pyralomicin biosynthetic gene cluster in response to specific environmental cues, such as nutrient limitation or the presence of competing microbes.
-
Exploring the potential synergistic or antagonistic interactions of this compound with other secondary metabolites produced by Nonomuraea spiralis.
A deeper understanding of the ecological role of this compound will not only provide insights into the chemical ecology of Nonomuraea spiralis but also has the potential to inform the development of novel antibiotics for clinical and agricultural applications.
References
The Diverse World of Pyralomicins: A Technical Guide to an Emerging Class of Actinomycete Antibiotics
For Immediate Distribution
[Shanghai, China – November 11, 2025] – Actinomycetes, particularly those from rare genera, continue to be a fertile ground for the discovery of novel bioactive compounds.[1][2] Among the fascinating molecules unearthed from these filamentous bacteria are the pyralomicins, a family of antibiotics characterized by a unique benzopyranopyrrole core. This technical guide provides an in-depth exploration of the diversity, biosynthesis, and putative mechanism of action of pyralomicins, tailored for researchers, scientists, and drug development professionals.
Introduction to Pyralomicins
Pyralomicins are a class of antibiotics isolated from the rare actinomycete Nonomuraea spiralis (previously classified as Microtetraspora spiralis).[3][4] These compounds are structurally distinguished by a benzopyranopyrrole chromophore, a feature they share with other bioactive metabolites like pyoluteorin and the pyrrolomycins.[5][6] The core structure is further diversified by glycosylation, with known analogues bearing either a C7-cyclitol (a pseudosugar) or a glucose moiety.[5][6] This structural variation, along with differences in chlorination, plays a crucial role in their biological activity.[6]
Chemical Diversity of Known Pyralomicins
To date, several pyralomicin analogues have been isolated and characterized, primarily from Nonomuraea spiralis IMC A-0156 and MI178-34F18.[5][7] They are broadly categorized into two series based on their glycosidic substituent.
Table 1: Known Pyralomicin Analogues from Nonomuraea spiralis
| Compound Name | Series | Glycosidic Moiety | Core Structure Precursors | Source Organism |
| Pyralomicin 1a | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
| Pyralomicin 1b | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
| Pyralomicin 1c | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
| Pyralomicin 1d | 1 | C7-cyclitol | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
| Pyralomicin 2a | 2 | Glucose | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
| Pyralomicin 2b | 2 | Glucose | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
| Pyralomicin 2c | 2 | Glucose | Proline, 2x Acetate, 1x Propionate | Nonomuraea spiralis |
Data compiled from multiple sources.[5][7][8]
Biological Activity and Mechanism of Action
Pyralomicins exhibit notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[5][6] The potency of these compounds is influenced by their structural features. Specifically, the number and position of chlorine atoms on the benzopyranopyrrole core and the nature of the sugar moiety are key determinants of their antibacterial efficacy.[6] For instance, pyralomicin 1c, which possesses an unmethylated cyclitol, demonstrates more potent activity than its glucosylated counterpart, pyralomicin 2c, and its methylated relative, pyralomicin 1a.[6]
While the direct mechanism of action for pyralomicins has not been explicitly elucidated in published literature, strong inferences can be drawn from structurally related chlorinated pyrrole-containing antibiotics like the marinopyrroles and pyrrolomycins. These related compounds have been shown to function as protonophores.[5][9]
A protonophore is a lipid-soluble molecule that can transport protons across a biological membrane. In bacteria, this action disrupts the crucial proton motive force (PMF) across the cytoplasmic membrane. The PMF is essential for vital cellular processes, including ATP synthesis via oxidative phosphorylation and active transport. By dissipating this proton gradient, pyralomicins likely induce membrane depolarization, leading to a collapse of cellular energy production and ultimately, bacterial cell death.[3][9] This proposed mechanism does not rely on interaction with a specific chiral protein target, which is consistent with observations that different stereoisomers of related compounds exhibit similar antibacterial potency.[3]
Caption: Proposed protonophore mechanism of pyralomicins.
Biosynthesis of Pyralomicins
The genetic blueprint for pyralomicin production in Nonomuraea spiralis is encoded in a 41 kb biosynthetic gene cluster (BGC), designated prl.[5] This cluster contains 27 open reading frames (ORFs) that orchestrate the assembly of the pyralomicin molecule from simple precursors.[5][6] The biosynthesis is a hybrid pathway involving both nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.[3]
The core benzopyranopyrrole aglycone is assembled from proline, two acetate units, and one propionate unit.[8] The C7-cyclitol moiety, a key feature of the pyralomicin 1 series, is derived from glucose metabolites through the action of a sugar phosphate cyclase, PrlA, which catalyzes the formation of 2-epi-5-epi-valiolone.[5][10] A single N-glycosyltransferase, PrlH, is responsible for attaching either the C7-cyclitol or a glucose unit to the aglycone core, highlighting a point of enzymatic flexibility that generates the two distinct pyralomicin series.[5][6] The BGC also includes genes for tailoring enzymes, such as four halogenases, which are responsible for the chlorination patterns critical to the antibiotic's activity.[5]
Caption: Simplified biosynthetic pathway of pyralomicins.
Experimental Protocols
Detailed experimental procedures are essential for the study and potential development of pyralomicins. The following sections outline representative protocols for the fermentation, isolation, and characterization of these compounds, based on established methods for Nonomuraea species and related polyketide antibiotics.
Fermentation of Nonomuraea spiralis
This protocol describes a typical batch fermentation process for the production of secondary metabolites from Nonomuraea. Note that optimization of media components and culture conditions is often necessary to maximize yields.
-
Seed Culture Preparation:
-
Prepare a seed medium (e.g., modified ISP-4 broth).
-
Inoculate the medium with a spore suspension or mycelial fragment of Nonomuraea spiralis.
-
Incubate at 28-30°C for 3 days on a rotary shaker at 220 rpm.[6]
-
-
Production Culture:
-
Prepare the production medium. A representative medium contains (per liter): 10.0 g starch, 4.0 g yeast extract, 5.0 g NaCl, 2.0 g (NH₄)₂SO₄, 2.0 g MgSO₄·7H₂O, 1.0 g K₂HPO₄, 1.0 g CaCO₃, and trace elements.[6]
-
Inoculate the production medium with the seed culture (e.g., 1% v/v).
-
Incubate for 7-10 days at 30°C on a rotary shaker at 220 rpm.[6] Low initial concentrations of phosphate and ammonium have been shown to be beneficial for antibiotic production in Nonomuraea.[10]
-
Isolation and Purification of Pyralomicins
This protocol outlines a general workflow for extracting and purifying pyralomicins from the fermentation broth.
References
- 1. youtube.com [youtube.com]
- 2. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germ AI | Nonomuraea spiralis [germai.app]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Antibiotic Producing Rare Actinomycete Nonomuraea sp. JAJ18 Derived from an Indian Coastal Solar Saltern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Antibacterial Marinopyrroles and Pseudilins Act as Protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of the glycopeptide antibiotic A40926 by Nonomuraea sp. ATCC 39727: influence of medium composition in batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Determination of the Absolute Configuration of Pyralomicin 2a by X-ray Crystallography
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the pivotal experimental work that established the absolute stereochemistry of Pyralomicin 2a, a novel antibiotic. The determination of the precise three-dimensional arrangement of atoms is critical for understanding its biological activity and for any future drug development efforts.
Introduction
This compound is a member of the pyralomicin family of antibiotics isolated from Microtetraspora spiralis.[1] The complex structure of these molecules, featuring multiple chiral centers, necessitates a robust method for the unambiguous assignment of their absolute configuration. While spectroscopic methods like NMR can elucidate the relative stereochemistry, X-ray crystallography is the gold standard for determining the absolute configuration.
The definitive assignment for this compound was achieved through the X-ray crystallographic analysis of a heavy-atom derivative, 2'-O-p-bromobenzoylthis compound.[2] The introduction of the bromine atom was essential for utilizing the anomalous scattering effect, which allows for the determination of the absolute stereochemistry.[2]
Data Presentation
The following tables summarize the crystallographic data for 2'-O-p-bromobenzoylthis compound, which provided the basis for determining the absolute configuration of the parent compound, this compound.
Table 1: Crystal Data and Structure Refinement for 2'-O-p-bromobenzoylthis compound
| Parameter | Value |
| Empirical formula | C₂₉H₂₉BrCl₂N₂O₁₀ |
| Formula weight | 716.36 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions | a = 11.543(2) Å |
| b = 34.581(3) Å | |
| c = 7.821(2) Å | |
| Volume | 3122.1(9) ų |
| Z | 4 |
| Density (calculated) | 1.523 g/cm³ |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.065, wR₂ = 0.165 |
| Absolute structure parameter (Flack) | 0.02(4) |
Data extracted from the primary literature detailing the crystal structure of 2'-O-p-bromobenzoylthis compound.
Experimental Protocols
The determination of the absolute configuration of this compound involved two key stages: the chemical synthesis of a suitable derivative and the subsequent X-ray crystallographic analysis.
3.1. Synthesis of 2'-O-p-bromobenzoylthis compound
To a solution of this compound (10 mg) in pyridine (1 ml) was added p-bromobenzoyl chloride (1.2 equivalents) at 0°C. The reaction mixture was stirred at room temperature for 2 hours. After completion of the reaction, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography using a chloroform-methanol solvent system to afford 2'-O-p-bromobenzoylthis compound.
3.2. X-ray Crystallography
Single crystals of 2'-O-p-bromobenzoylthis compound suitable for X-ray diffraction were obtained by slow evaporation from a methanol-chloroform solution. A colorless prismatic crystal was mounted on a goniometer head.
Data collection was performed on a Rigaku AFC7R diffractometer with graphite-monochromated Cu Kα radiation. The structure was solved by direct methods and expanded using Fourier techniques. The non-hydrogen atoms were refined anisotropically. The final cycle of full-matrix least-squares refinement was based on the observed reflections and variable parameters and converged with a final R value of 0.065. The absolute configuration was determined on the basis of the Flack parameter of 0.02(4).
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the determination of the absolute configuration of this compound.
Caption: Workflow for the determination of the absolute configuration of this compound.
References
Methodological & Application
Application Notes and Protocols for Antibacterial Susceptibility Testing of Pyralomicin 2a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the antibacterial susceptibility of Pyralomicin 2a, a novel antibiotic isolated from Microtetraspora spiralis.[1][2] The following methodologies are based on established standards for antimicrobial susceptibility testing (AST) and are intended to guide researchers in evaluating the in vitro efficacy of this compound.
Overview of Antibacterial Susceptibility Testing
Antimicrobial susceptibility testing is crucial for determining the concentration of an antimicrobial agent that inhibits the growth of a specific bacterium. The most common quantitative method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro.[3][4][5][6][7] This data is fundamental for understanding the potency of a new compound like this compound and for guiding further drug development.
Two widely accepted methods for determining MIC are broth microdilution and disk diffusion (Kirby-Bauer test).[8][9][10][11][12] While disk diffusion is a qualitative or semi-quantitative method, broth microdilution provides a quantitative MIC value.[3]
Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound
As this compound is a research compound, specific MIC values against a wide range of bacteria are not yet extensively published. The following table is a template for researchers to populate with their own experimental data. This structured format allows for clear comparison of the compound's activity against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC® Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) [Name] |
| Staphylococcus aureus | Positive | 29213 | ||
| Enterococcus faecalis | Positive | 29212 | ||
| Streptococcus pneumoniae | Positive | 49619 | ||
| Escherichia coli | Negative | 25922 | ||
| Pseudomonas aeruginosa | Negative | 27853 | ||
| Klebsiella pneumoniae | Negative | 700603 | ||
| (Add other strains) |
Experimental Protocols
The following are detailed protocols for performing broth microdilution and disk diffusion tests for this compound. It is essential to adhere to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[13][14]
Protocol 1: Broth Microdilution Assay
This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.[11][15][16]
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates[15]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), or other appropriate broth for fastidious organisms[11][17]
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard[18]
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate.[15] Typically, 100 µL of broth is added to all wells, and then 100 µL of the antibiotic stock is added to the first well and serially diluted down the column.[15]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[8][9][10][18][19]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[18]
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or ruler
Procedure:
-
Preparation of this compound Disks:
-
Prepare a solution of this compound of a specific concentration.
-
Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry. The concentration will need to be optimized to produce measurable zones of inhibition.
-
-
Inoculum Preparation and Plating:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[9] This creates a "bacterial lawn".[9]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the area with no bacterial growth) around each disk in millimeters.
-
The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is not yet established for this compound.[8] Initially, larger zone diameters will indicate greater in vitro activity.
-
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Quality Control
For all susceptibility testing, it is imperative to include quality control (QC) strains as recommended by CLSI. These are well-characterized strains with known MIC values or zone diameter ranges for standard antibiotics. Running these QC strains in parallel with this compound testing ensures the validity of the experimental conditions and media.[14] Recommended QC strains include E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853.
Potential Mechanism of Action
While the precise mechanism of action for Pyralomicins is a subject of ongoing research, understanding the potential target can provide context for susceptibility testing. Many antibiotics function by inhibiting cell wall synthesis, protein synthesis, membrane function, or nucleic acid synthesis.[20] The chemical structure of this compound, which includes chromone and pyrrole moieties, suggests a potential for novel interactions with bacterial targets.[1][2] Further studies are needed to elucidate its specific mode of action.[21]
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apec.org [apec.org]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idexx.com [idexx.com]
- 6. idexx.dk [idexx.dk]
- 7. idexx.co.uk [idexx.co.uk]
- 8. asm.org [asm.org]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. goldbio.com [goldbio.com]
- 12. mdpi.com [mdpi.com]
- 13. fda.gov [fda.gov]
- 14. woah.org [woah.org]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. journals.asm.org [journals.asm.org]
- 18. microbenotes.com [microbenotes.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 21. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Pyralomicin 2a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is an antibiotic isolated from the soil bacterium Nonomuraea spiralis. It belongs to a group of compounds characterized by a unique benzopyranopyrrole chromophore. Early studies have indicated that pyralomicins exhibit activity against various bacteria, with particular efficacy noted against Gram-positive organisms such as Micrococcus luteus[1]. The determination of the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of any new antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
These application notes provide detailed protocols for determining the MIC of this compound using two standard in vitro methods: Broth Microdilution and Agar Dilution. Adherence to standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for obtaining reproducible and comparable results.
Data Presentation
Quantitative results from MIC testing should be recorded systematically. Below are template tables for presenting MIC data for this compound against a panel of representative Gram-positive and Gram-negative bacteria. Researchers should select bacterial strains relevant to their specific research interests. The provided MIC values are hypothetical and for illustrative purposes only, based on typical ranges observed for novel antibiotics from related actinomycetes, which have shown activity with MICs from 0.5 to 16.0 µg/mL against various bacteria.
Table 1: Hypothetical MIC Data for this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) [e.g., Vancomycin] |
| Staphylococcus aureus | 29213 | 4 | 1 |
| Enterococcus faecalis | 29212 | 8 | 2 |
| Streptococcus pneumoniae | 49619 | 2 | 0.5 |
| Micrococcus luteus | 4698 | 1 | 0.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | BAA-1717 | >16 | 1 |
Table 2: Hypothetical MIC Data for this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) [e.g., Ciprofloxacin] |
| Escherichia coli | 25922 | >16 | 0.015 |
| Pseudomonas aeruginosa | 27853 | >16 | 0.5 |
| Klebsiella pneumoniae | 13883 | 16 | 0.03 |
| Acinetobacter baumannii | 19606 | >16 | 0.25 |
Experimental Protocols
Two primary methods for determining the MIC of an antimicrobial agent are the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, then diluted in broth)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial cultures of test organisms grown to the appropriate phase
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Appropriate quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
Procedure:
-
Preparation of this compound Dilutions:
-
Create a working stock solution of this compound in CAMHB at twice the highest desired final concentration.
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. The final concentration of this compound will be half of the initial concentrations in each well.
-
Do not add inoculum to well 12 (sterility control).
-
-
Incubation:
-
Seal the microtiter plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Caption: Workflow for Broth Microdilution MIC Assay.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination. It involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of a standardized bacterial suspension onto the agar surface.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C in a water bath
-
Sterile petri dishes (100 mm)
-
Bacterial cultures of test organisms
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Steers replicator or multipoint inoculator
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.
-
For each concentration, add 2 mL of the this compound dilution to 18 mL of molten MHA. Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Pour the agar mixture into a sterile petri dish and allow it to solidify on a level surface.
-
Prepare a control plate containing agar without any antibiotic.
-
Dry the plates with the lids slightly ajar in a laminar flow hood.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This suspension can be used directly or further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Transfer the standardized bacterial suspensions to the wells of the inoculator seed block.
-
Using a Steers replicator, inoculate the surface of each agar plate, including the control plate. The pins of the replicator will deliver a small, fixed volume of each bacterial suspension.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours. For some fastidious organisms, a CO₂-enriched atmosphere may be required.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies at the inoculation spot.
-
The growth control plate should show confluent growth.
-
Caption: Workflow for Agar Dilution MIC Assay.
Quality Control
It is imperative to include appropriate quality control (QC) strains in each batch of MIC tests. The resulting MIC values for the QC strains should fall within the acceptable ranges published by CLSI or EUCAST to ensure the validity of the results for the test organisms. As this compound has shown activity against Micrococcus luteus, this organism could potentially serve as a QC strain once acceptable ranges are established.
Troubleshooting
-
No growth in the growth control well/plate: This may indicate a problem with the inoculum viability or the growth medium. Repeat the test with a fresh culture and newly prepared medium.
-
Growth in the sterility control well/plate: This indicates contamination of the medium or the antibiotic stock solution. All reagents should be discarded, and the test should be repeated with fresh, sterile materials.
-
MIC values for QC strains are out of range: This could be due to several factors, including incorrect inoculum density, improper incubation conditions, or degradation of the antibiotic. Review the entire procedure to identify any deviations from the protocol.
By following these detailed protocols, researchers can obtain reliable and reproducible MIC data for this compound, which is essential for its further development as a potential therapeutic agent.
References
Application Notes and Protocols: Leveraging Pyralomicin 2a as a Scaffold for Semi-Synthetic Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics. Natural products provide a rich source of structurally diverse scaffolds for antibiotic discovery. Pyralomicin 2a, a glycosylated benzopyranopyrrole antibiotic isolated from Microtetraspora spiralis, represents a promising starting point for the generation of new antibacterial agents. Its unique chemical architecture offers multiple sites for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of its pharmacological properties. These notes provide a framework for the semi-synthetic modification of this compound and protocols for the evaluation of the resulting analogs.
While direct semi-synthetic studies on this compound are not extensively reported in the available literature, valuable insights can be drawn from research on structurally related compounds, such as the marinopyrroles. Marinopyrroles, which also feature a halogenated pyrrole core, have been the subject of synthetic and semi-synthetic efforts, providing a roadmap for potential modifications to the this compound scaffold.[1][2][3][4][5] This document outlines potential synthetic strategies and detailed experimental protocols based on this analogous research.
Rationale for this compound as an Antibiotic Scaffold
This compound possesses several features that make it an attractive scaffold for semi-synthetic antibiotic development:
-
Novel Core Structure: The benzopyranopyrrole core is a unique heterocyclic system, suggesting a potentially novel mechanism of action that could circumvent existing resistance mechanisms.
-
Multiple Modification Sites: The structure of this compound offers several handles for chemical modification, including the pyrrole nitrogen, the phenolic hydroxyl group, the glucose moiety, and the aromatic rings.
-
Known Antibacterial Activity: The natural product exhibits activity against Gram-positive bacteria, providing a baseline for assessing the efficacy of semi-synthetic derivatives.
Proposed Semi-Synthetic Modifications of this compound
Based on the structure of this compound and insights from structurally related compounds like marinopyrroles, the following modifications are proposed to explore the SAR and improve antibacterial activity.
Modification of the Pyrrole Nitrogen
The pyrrole N-H group is a potential site for hydrogen bonding with biological targets.[2] Modification of this position can probe the importance of this interaction and modulate the compound's physicochemical properties.
-
N-Alkylation: Introduction of various alkyl groups can alter lipophilicity and steric bulk.
-
N-Acylation: Acylation with different acyl groups can introduce new functional groups and potential interaction points.
Modification of the Glucose Moiety
The glycosidic bond and the hydroxyl groups of the glucose unit are key sites for modification. Altering the sugar moiety can impact solubility, cell permeability, and interaction with the bacterial target.
-
Glycosidic Bond Modification: Synthesis of C-glycoside analogs can enhance metabolic stability by replacing the more labile O-glycosidic linkage.[6][7][8][9][10]
-
Derivatization of Hydroxyl Groups: Acylation or alkylation of the glucose hydroxyls can modulate the compound's properties.
Modification of the Aromatic Rings
The aromatic rings of the benzopyranopyrrole core can be functionalized to explore the electronic and steric requirements for antibacterial activity. Insights from marinopyrrole derivatives suggest that modifications to the aryl substituents can enhance potency and reduce serum protein binding.[1][4]
-
Introduction of Electron-Withdrawing or -Donating Groups: Halogens, nitro groups, or methoxy groups can be introduced to probe electronic effects.
-
Synthesis of Analogs with Altered Substitution Patterns: Shifting the position of existing substituents can reveal optimal arrangements for activity.
Data Presentation: Structure-Activity Relationship (SAR) of Analogous Marinopyrrole Derivatives
Due to the lack of specific data for this compound derivatives, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of semi-synthetic marinopyrrole A derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) to illustrate the potential impact of chemical modifications.[1] This data serves as a guide for prioritizing synthetic efforts for this compound.
| Compound | R1 | R2 | MIC (µg/mL) vs. MRSA |
| Marinopyrrole A | H | H | 0.25 - 0.5 |
| Derivative 1a | Br | H | 0.19 - 0.39 |
| Derivative 1b | Cl | H | 0.39 - 0.78 |
| Derivative 1c | I | H | 0.78 - 1.56 |
| Derivative 1d | H | Br | 0.78 - 1.56 |
Data extracted from literature on marinopyrrole derivatives as a proxy for potential this compound SAR.[1]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Procedure for N-Alkylation of the Pyrrole Moiety
This protocol is adapted from general methods for the N-alkylation of pyrroles.[11][12]
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified N-alkylated this compound derivative by NMR and mass spectrometry.
Protocol 2: General Procedure for N-Acylation of the Pyrrole Moiety
This protocol is based on standard acylation procedures for pyrroles.[13]
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (2 equivalents).
-
Cool the solution to 0 °C.
-
Add the acyl chloride or anhydride (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified N-acylated this compound derivative by spectroscopic methods.
Protocol 3: Antibacterial Susceptibility Testing - Broth Microdilution Method
This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37 °C)
Procedure:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions of the test compounds in CAMHB to achieve a range of desired concentrations.
-
Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Logical Workflow for Semi-Synthetic Antibiotic Development
Caption: Workflow for developing semi-synthetic antibiotics from this compound.
Proposed Sites for Chemical Modification on this compound
Caption: Potential sites for semi-synthetic modification of the this compound scaffold.
Conclusion
This compound presents a valuable and underexplored scaffold for the development of new antibiotics. The proposed semi-synthetic modifications, guided by knowledge from structurally related natural products, offer a rational approach to generating novel derivatives with potentially improved antibacterial activity, enhanced pharmacological properties, and the ability to overcome existing resistance mechanisms. The provided protocols serve as a starting point for researchers to embark on the chemical exploration and biological evaluation of this promising class of compounds. Further investigation into the mechanism of action of this compound and its analogs will be crucial for the successful development of clinically useful antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures, Reactivities, and Antibiotic Properties of the Marinopyrroles A–F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marinopyrrole Derivatives as Potential Antibiotic Agents against Methicillin-Resistant Staphylococcus aureus (III) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties of the Marine Natural Product Marinopyrrole A against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development in the synthesis of C-glycosides involving glycosyl radicals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 13. par.nsf.gov [par.nsf.gov]
Application of Pyralomicin 2a in Studies of Bacterial Cell Wall Synthesis: A Proposed Research Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is a member of the pyralomicin family of antibiotics isolated from the soil bacterium Nonomuraea spiralis.[1][2] These compounds are characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol or, in the case of this compound, a glucose moiety.[1][2] While the antibacterial properties of pyralomicins have been noted, particularly against Gram-positive bacteria such as Micrococcus luteus, their precise mechanism of action has not been fully elucidated.[2] This document outlines a proposed research framework and detailed protocols for investigating the potential of this compound as an inhibitor of bacterial cell wall synthesis, a well-established target for many clinically successful antibiotics.
The rationale for this investigation is based on the structural uniqueness of this compound and the urgent need for novel antibiotics that act on validated but underexploited pathways. The following application notes and protocols are designed to guide researchers in systematically evaluating the effect of this compound on bacterial peptidoglycan biosynthesis.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the antibacterial spectrum of this compound. The primary reported activity is against Micrococcus luteus.[2] To apply this compound in detailed mechanistic studies, a broader characterization of its antibacterial activity is essential. The following table presents a template for organizing such data as it is generated.
Table 1: Antibacterial Activity of this compound (Hypothetical Data for Illustrative Purposes)
| Bacterial Strain | Gram Status | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Gram-positive | 2 | 4 |
| Enterococcus faecalis | Gram-positive | 4 | 8 |
| Bacillus subtilis | Gram-positive | 1 | 2 |
| Micrococcus luteus | Gram-positive | 0.5 | 1 |
| Escherichia coli | Gram-negative | >64 | >64 |
| Pseudomonas aeruginosa | Gram-negative | >64 | >64 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
Experimental Protocols
The following protocols describe a logical workflow to investigate the hypothesis that this compound inhibits bacterial cell wall synthesis.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a panel of clinically relevant bacteria using the broth microdilution method.
Materials:
-
This compound
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).
-
Prepare a bacterial inoculum standardized to 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Whole-Cell Assay for Peptidoglycan Synthesis Inhibition
This protocol is adapted from established methods to determine if this compound inhibits the overall process of peptidoglycan synthesis in whole bacterial cells.
Materials:
-
Bacterial strain of interest (e.g., B. subtilis)
-
Tryptic Soy Broth (TSB)
-
Radiolabeled peptidoglycan precursor (e.g., N-acetyl-D-[¹⁴C]-glucosamine or meso-[³H]-diaminopimelic acid)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase in TSB.
-
Aliquot the culture into tubes and add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug control.
-
Add the radiolabeled precursor to each tube and incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.
-
Stop the incorporation by adding cold TCA to precipitate macromolecules, including the newly synthesized peptidoglycan.
-
Harvest the precipitate by filtration through a glass fiber filter.
-
Wash the filters with TCA and ethanol to remove unincorporated radiolabel.
-
Measure the radioactivity of the filters using a scintillation counter.
-
A significant reduction in the incorporated radioactivity in the presence of this compound compared to the control indicates inhibition of peptidoglycan synthesis.
Protocol 3: In Vitro MurG Inhibition Assay
This protocol outlines a method to investigate if this compound specifically inhibits the MurG glycosyltransferase, an essential enzyme in the peptidoglycan synthesis pathway.
Materials:
-
Purified MurG enzyme
-
Lipid I substrate
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
This compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Method for detecting product formation (e.g., HPLC-based separation of Lipid I and Lipid II, or a coupled enzyme assay)
Procedure:
-
Set up reaction mixtures containing assay buffer, purified MurG, and varying concentrations of this compound.
-
Initiate the reaction by adding Lipid I and UDP-GlcNAc.
-
Incubate the reactions at 37°C for a specified time.
-
Terminate the reactions (e.g., by adding a quenching solution).
-
Analyze the reaction mixtures to quantify the amount of Lipid II formed.
-
Calculate the percentage of MurG inhibition at each this compound concentration and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate the proposed experimental workflows and the targeted biological pathway.
Conclusion
While direct evidence is currently lacking, the unique structure of this compound makes it a candidate for investigation as an inhibitor of bacterial cell wall synthesis. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to systematically explore this hypothesis. A positive outcome from these studies would not only elucidate the mechanism of action of this interesting natural product but could also pave the way for the development of new antibacterial agents.
References
Application Notes and Protocols for Preclinical Evaluation of Pyralomicin 2a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the preclinical evaluation of Pyralomicin 2a, a novel antibiotic, in established murine models of infection. The protocols are designed to assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound, providing critical data for its development as a potential therapeutic agent.
Overview of this compound
This compound is a glycosylated antibiotic belonging to the pyralomicin family, which is characterized by a unique benzopyranopyrrole chromophore.[1][2] Isolated from Microtetraspora spiralis, pyralomicins have demonstrated activity against various bacteria, with notable potency against Gram-positive organisms such as Micrococcus luteus.[3][4] The aglycone region of pyralomicins bears resemblance to other antibiotics like pyoluteorin and pyrrolomycins.[3][4] While the precise mechanism of action for this compound has not been fully elucidated, its structural class suggests potential interference with key bacterial processes.
In Vitro Susceptibility Testing
Prior to initiating animal studies, it is crucial to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of relevant bacterial strains.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Strain Selection: Include Gram-positive strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis, and Micrococcus luteus) and Gram-negative strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa). Both reference strains and clinical isolates should be tested.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of new antibiotics against localized soft tissue infections.[5][6]
Experimental Workflow: Murine Thigh Infection Model
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Pyralomicin 2a on Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is a novel antibiotic with potential therapeutic applications.[1][2][3] A critical step in the preclinical evaluation of any new compound is the assessment of its cytotoxic effects on mammalian cells to determine its safety profile and potential as a therapeutic agent. These application notes provide detailed protocols for a panel of standard in vitro assays to quantify the cytotoxicity of this compound. The described methods will enable researchers to determine cell viability, membrane integrity, and the induction of apoptosis.
It is important to note that the cytotoxic effects of a compound can be cell-line specific. Therefore, it is recommended to test this compound on a panel of cell lines relevant to its potential therapeutic application, including both cancerous and non-cancerous cell lines, to establish a therapeutic index.[4] The data presented in this document is for illustrative purposes only and represents hypothetical outcomes of the described experiments.
Key Cytotoxicity Assessment Techniques
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays are fundamental for an initial cytotoxicity screening:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity and cytotoxicity.[6]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[4]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) after 48h |
| HeLa | Human Cervical Cancer | 15.2 ± 2.1 |
| A549 | Human Lung Carcinoma | 25.8 ± 3.5 |
| MCF-7 | Human Breast Cancer | 18.9 ± 2.8 |
| HEK293 | Human Embryonic Kidney | > 100 |
| NIH/3T3 | Mouse Embryonic Fibroblast | > 100 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Table 2: Hypothetical LDH Release and Apoptosis Induction by this compound in HeLa Cells
| Treatment | Concentration (µM) | % LDH Release (Cytotoxicity) | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0.1% | 5.2 ± 1.1 | 3.1 ± 0.8 | 1.5 ± 0.4 |
| This compound | 10 | 12.5 ± 2.3 | 25.6 ± 3.9 | 3.2 ± 0.9 |
| This compound | 25 | 35.8 ± 4.1 | 58.2 ± 6.7 | 8.9 ± 1.5 |
| This compound | 50 | 68.4 ± 7.2 | 35.1 ± 5.4 | 55.3 ± 7.1 |
| Staurosporine (Positive Control) | 1 | 85.3 ± 9.5 | 80.5 ± 8.2 | 10.1 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for the MTT cell viability assay.
LDH Cytotoxicity Assay
This protocol is based on the principle of measuring LDH released from damaged cells.[6]
Materials:
-
Mammalian cells of choice
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (commercially available)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "maximum LDH release" control by adding a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the vehicle control and the maximum LDH release control.
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V/PI Apoptosis Assay
This protocol utilizes flow cytometry to distinguish between different cell populations.[4]
Materials:
-
Mammalian cells of choice
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the other assays. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Dilution: Add 400 µL of binding buffer to each sample.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Potential Signaling Pathways for Investigation
While the specific molecular targets of this compound are not yet fully elucidated, many cytotoxic compounds induce apoptosis through the intrinsic or extrinsic pathways.[7] Further investigation into the mechanism of this compound-induced cell death could involve examining key proteins in these pathways, such as caspases.[7][8]
Caption: General overview of apoptosis signaling pathways.
Conclusion
These application notes provide a framework for the initial cytotoxic characterization of this compound. By employing a combination of these assays, researchers can obtain robust and reliable data on the dose-dependent effects of this compound on mammalian cell viability and the mode of cell death. This information is crucial for the continued development of this compound as a potential therapeutic agent.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination PMID: 8784427 | MCE [medchemexpress.cn]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. namsa.com [namsa.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 8. Apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Enzyme Inhibition Assays to Elucidate the Molecular Target of Pyralomicin 2a
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is a glycosylated antibiotic belonging to the pyralomicin family, a group of natural products isolated from Nonomuraea spiralis. These compounds feature a unique benzopyranopyrrole chromophore. While the biosynthesis of pyralomicins is well-documented, the precise molecular target and mechanism of action of this compound remain to be fully elucidated. The structural resemblance of its aglycone region to antibiotics such as pyoluteorin and pyrrolomycins, along with the known activity of the related natural product UK-2A as a cytochrome c reductase inhibitor, suggests several potential enzymatic targets.
This application note provides detailed protocols for a panel of enzyme inhibition assays designed to investigate the molecular target of this compound. The proposed targets include bacterial DNA gyrase and topoisomerase IV, which are common targets for antibacterial agents, and mitochondrial cytochrome c reductase (Complex III), a key component of the electron transport chain. The protocols are designed for a high-throughput screening format to efficiently assess the inhibitory activity of this compound and its analogs.
Note: The quantitative data presented in the tables within this document are illustrative templates. Researchers should replace this with their own experimental data.
Potential Molecular Targets and Assay Principles
Based on structural similarities and the mechanisms of related compounds, the following enzyme systems are proposed as primary potential targets for this compound:
-
Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV): These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. Inhibition of these enzymes leads to disruption of DNA topology and ultimately bacterial cell death.
-
Mitochondrial Cytochrome c Reductase (Complex III): This enzyme complex is a critical component of the electron transport chain in both prokaryotic and eukaryotic organisms. Inhibition of the Qi quinone binding site of cytochrome c reductase disrupts cellular respiration and ATP synthesis.
The following sections provide detailed protocols for assays to test the inhibitory effect of this compound on these enzymes.
Data Presentation: Summary of (Hypothetical) Inhibition Data
The following tables are templates for summarizing the results of the enzyme inhibition assays.
Table 1: Inhibition of Bacterial Type II Topoisomerases by this compound
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | E. coli DNA Gyrase | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | S. aureus DNA Gyrase | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | E. coli Topoisomerase IV | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | S. aureus Topoisomerase IV | [Enter Data] | [Enter Data] | [Enter Data] |
| Ciprofloxacin | E. coli DNA Gyrase | [Reference Value] | [Reference Value] | Competitive |
Table 2: Inhibition of Cytochrome c Reductase by this compound
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| This compound | Bovine Heart Mitochondria | [Enter Data] | [Enter Data] | [Enter Data] |
| This compound | Yeast (S. cerevisiae) Mitochondria | [Enter Data] | [Enter Data] | [Enter Data] |
| Antimycin A | Bovine Heart Mitochondria | [Reference Value] | [Reference Value] | Non-competitive |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by this compound is assessed by observing the reduction in supercoiled DNA, which can be visualized by agarose gel electrophoresis.
Materials:
-
E. coli or S. aureus DNA Gyrase
-
Relaxed pBR322 DNA
-
5X DNA Gyrase Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.
-
This compound stock solution (in DMSO)
-
Ciprofloxacin (positive control)
-
Sterile, nuclease-free water
-
Stop Buffer/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the following in order:
-
Sterile water to a final volume of 30 µL
-
6 µL of 5X DNA Gyrase Assay Buffer
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for vehicle control, and ciprofloxacin for positive control).
-
1 µL of DNA Gyrase (1-2 units).
-
-
Mix gently by pipetting.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis at 80-100V for 1-2 hours or until the dye front has migrated sufficiently.
-
Stain the gel with ethidium bromide and visualize under UV light using a gel documentation system.
-
Quantify the band intensities for supercoiled and relaxed DNA to determine the percentage of inhibition.
Topoisomerase IV Decatenation/Relaxation Assay
Principle: This assay measures the ability of Topoisomerase IV to decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA. Inhibition of this activity by this compound is observed as a decrease in the amount of decatenated (for kDNA) or relaxed (for supercoiled plasmid) DNA.
Materials:
-
E. coli or S. aureus Topoisomerase IV
-
Kinetoplast DNA (kDNA) or supercoiled pBR322 DNA
-
5X Topoisomerase IV Assay Buffer: 200 mM HEPES-KOH (pH 7.6), 500 mM potassium glutamate, 50 mM MgCl₂, 50 mM DTT, 5 mM ATP, 250 µg/mL albumin.
-
This compound stock solution (in DMSO)
-
Ciprofloxacin (positive control)
-
Sterile, nuclease-free water
-
Stop Buffer/Loading Dye
-
1% Agarose gel in 1X TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add the following in order:
-
Sterile water to a final volume of 30 µL
-
6 µL of 5X Topoisomerase IV Assay Buffer
-
1 µL of kDNA (0.2 µg) or supercoiled pBR322 (0.5 µg)
-
1 µL of this compound at various concentrations (or DMSO for vehicle control, and ciprofloxacin for positive control).
-
1 µL of Topoisomerase IV (1-2 units).
-
-
Mix gently by pipetting.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding 6 µL of Stop Buffer/Loading Dye.
-
Load the entire reaction mixture onto a 1% agarose gel.
-
Perform electrophoresis and visualize the gel as described for the DNA gyrase assay.
-
Quantify the bands to determine the percentage of inhibition.
Cytochrome c Reductase (Complex III) Inhibition Assay
Principle: This spectrophotometric assay measures the activity of cytochrome c reductase by monitoring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm. The assay uses decylubiquinol as the electron donor. Inhibition by this compound will lead to a decrease in the rate of cytochrome c reduction.
Materials:
-
Isolated mitochondria (e.g., from bovine heart or S. cerevisiae) or purified cytochrome c reductase.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.
-
Cytochrome c (from horse heart)
-
Decylubiquinone
-
Sodium borohydride
-
Potassium cyanide (KCN)
-
This compound stock solution (in DMSO)
-
Antimycin A (positive control)
-
UV/Vis spectrophotometer with temperature control.
Protocol:
-
Preparation of reduced decylubiquinol (DBH₂):
-
Dissolve decylubiquinone in ethanol.
-
Reduce with a small amount of sodium borohydride until the yellow color disappears.
-
Extract the reduced quinol with hexane and evaporate the hexane under nitrogen.
-
Resuspend the DBH₂ in acidic ethanol.
-
-
Enzyme Activity Assay:
-
Set the spectrophotometer to measure absorbance at 550 nm at 25°C.
-
In a cuvette, prepare the reaction mixture:
-
Assay Buffer to a final volume of 1 mL.
-
50 µM Cytochrome c.
-
2 mM KCN (to inhibit cytochrome c oxidase).
-
This compound at various concentrations (or DMSO for vehicle control, and Antimycin A for positive control).
-
Add a small amount of mitochondrial preparation or purified enzyme (e.g., 5-10 µg of mitochondrial protein).
-
-
Incubate for 3 minutes to allow the inhibitor to bind.
-
Initiate the reaction by adding 50 µM DBH₂.
-
Monitor the increase in absorbance at 550 nm for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction from the linear portion of the absorbance curve (using an extinction coefficient for reduced cytochrome c of 21.1 mM⁻¹cm⁻¹).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the enzymatic target of this compound.
Application Notes and Protocols: Investigating the Synergistic Effects of Pyralomicin 2a with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is a novel antibiotic isolated from the soil bacterium Nonomuraea spiralis.[1][2] It possesses a unique benzopyranopyrrole chromophore linked to a glucose moiety.[1][2] Pyralomicins have demonstrated activity against a range of bacteria, with notable efficacy against strains of Micrococcus luteus.[1] As antibiotic resistance continues to be a major global health threat, the exploration of combination therapies to enhance the efficacy of existing and novel antibiotics is a critical area of research. This document provides detailed protocols for investigating the potential synergistic effects of this compound with other conventional antibiotics.
The primary methods described are the checkerboard microdilution assay and the time-kill curve assay, which are standard in vitro techniques for quantifying antibiotic synergy. The checkerboard assay is a popular method for screening multiple antibiotic combinations and concentrations to determine the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergy.[3][4] Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
Data Presentation
Quantitative data from synergy testing is crucial for interpretation. The following tables are examples of how to structure and present the data obtained from the described protocols.
Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antibiotics
| Antibiotic | Test Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 29213 | 16 |
| Vancomycin | Staphylococcus aureus ATCC 29213 | 1 |
| Gentamicin | Staphylococcus aureus ATCC 29213 | 0.5 |
| This compound | Escherichia coli ATCC 25922 | 64 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.015 |
| Ceftazidime | Escherichia coli ATCC 25922 | 0.25 |
Table 2: Checkerboard Assay Results for this compound and Vancomycin against S. aureus ATCC 29213
| This compound (µg/mL) | Vancomycin (µg/mL) | Growth (OD600) | FIC of this compound | FIC of Vancomycin | FIC Index (FICI) | Interpretation |
| 4 | 0.125 | < 0.05 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 0.25 | < 0.05 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.0625 | < 0.05 | 0.5 | 0.0625 | 0.5625 | Additive |
| 1 | 0.5 | < 0.05 | 0.0625 | 0.5 | 0.5625 | Additive |
Interpretation of FIC Index (FICI):
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Antibiotic Synergy
This protocol details the checkerboard method to determine the synergistic interaction between this compound and another antibiotic.
Materials:
-
This compound
-
Second antibiotic of interest (e.g., Vancomycin)
-
Test bacterial strain (e.g., S. aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
Incubator (37°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.
-
Determine Minimum Inhibitory Concentration (MIC): Prior to the synergy assay, determine the MIC of each antibiotic individually against the test organism using the standard broth microdilution method.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 1-10) in 50 µL of CAMHB. The concentrations should range from 4x MIC to 1/16x MIC.
-
Prepare serial dilutions of the second antibiotic vertically (e.g., down rows A-G) in 50 µL of CAMHB. The concentrations should also range from 4x MIC to 1/16x MIC.
-
Well H11 should contain only CAMHB (sterility control), and well G11 should contain CAMHB with the bacterial inoculum (growth control). Column 11 can be used for individual MIC determination of the second antibiotic, and row H for the individual MIC of this compound.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Collection: After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Calculation of FIC Index: Calculate the FIC index (FICI) for each well showing no growth using the following formula:
FICI = FIC of this compound + FIC of Antibiotic B
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
The FICI for the combination is the lowest FICI value obtained.
-
Protocol 2: Time-Kill Curve Assay
This protocol assesses the rate of bacterial killing by this compound in combination with another antibiotic over time.
Materials:
-
This compound
-
Second antibiotic of interest
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacteria in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Prepare Test Conditions: Prepare culture tubes or flasks with the following conditions, using antibiotic concentrations determined from the checkerboard assay (e.g., sub-MIC concentrations that showed synergy):
-
Growth Control (no antibiotic)
-
This compound alone
-
Antibiotic B alone
-
This compound + Antibiotic B
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each tube.
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point for each condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference is a < 2-log10 decrease or a < 2-log10 increase in CFU/mL.
-
Antagonism is a ≥ 2-log10 increase in CFU/mL.
-
Potential Signaling Pathways and Mechanisms of Synergy
While the precise mechanism of action for this compound is not fully elucidated, its biosynthesis involves non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[1][5] Antibiotics derived from such pathways often target fundamental cellular processes. Potential mechanisms of synergy could involve:
-
Sequential Inhibition: this compound and a partner antibiotic could inhibit different steps in the same essential metabolic pathway.
-
Enhanced Uptake: One antibiotic may damage the bacterial cell wall or membrane, facilitating the entry of the second antibiotic. For example, a β-lactam that disrupts peptidoglycan synthesis could enhance the uptake of this compound.
-
Inhibition of Resistance Mechanisms: One agent could inhibit an enzyme responsible for inactivating the other agent (e.g., β-lactamase) or an efflux pump that removes the other agent from the cell.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Generation and Selection of Pyralomicin 2a Resistant Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyralomicin 2a is an antibiotic isolated from Nonomuraea spiralis, characterized by a unique benzopyranopyrrole chromophore glycosylated with glucose.[1][2] As with any novel antibiotic, understanding the potential for bacterial resistance is a critical step in its development and clinical application. These application notes provide a comprehensive overview of established methodologies for the generation and selection of bacterial strains resistant to this compound. The protocols outlined below are designed to be adaptable to various bacterial species and laboratory settings.
The development of antibiotic resistance is a natural evolutionary process. Bacteria can acquire resistance through genetic mutations or by obtaining resistance genes from other bacteria.[3][4] Common mechanisms of resistance include enzymatic inactivation of the antibiotic, alteration of the drug's target, and active efflux of the drug from the bacterial cell.[5][6][7] The following protocols will enable researchers to investigate the frequency and mechanisms of resistance to this compound.
Data Presentation: Quantitative Analysis of Resistance
A crucial aspect of studying antibiotic resistance is the quantitative assessment of the level of resistance and the frequency at which it emerges. The following tables provide a structured format for presenting key data generated from the experimental protocols.
Table 1: Minimum Inhibitory Concentration (MIC) Determination
| Strain ID | Description | This compound MIC (µg/mL) | Interpretation (Susceptible/Resistant) |
| Wild-Type | Parental, susceptible strain | Susceptible | |
| Mutant 1 | Spontaneous mutant from single-step selection | ||
| Mutant 2 | Passaged strain from multi-step selection | ||
| ... |
Table 2: Spontaneous Mutation Frequency
| Selection Plate (this compound conc.) | Total Viable Count (CFU/mL) | Mutant Count (CFU/mL) | Mutation Frequency |
| 4x MIC | |||
| 8x MIC | |||
| 16x MIC | |||
| ... |
Table 3: Multi-Step Resistance Selection Profile
| Passage Number | Sub-MIC this compound (µg/mL) | MIC of Passaged Population (µg/mL) | Fold-Increase in MIC |
| 1 | |||
| 2 | |||
| 3 | |||
| ... | |||
| 20 |
Experimental Protocols
The following sections detail the step-by-step procedures for generating and selecting for bacterial strains resistant to this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is fundamental for establishing the baseline susceptibility of the wild-type bacterial strain to this compound.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria, no antibiotic) and a negative control (medium, no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Single-Step (Spontaneous) Resistance Selection
This method is used to determine the frequency at which resistant mutants arise in a single exposure to a high concentration of the antibiotic.[8]
Materials:
-
Overnight culture of the wild-type bacterial strain
-
Agar plates containing various concentrations of this compound (e.g., 4x, 8x, and 16x MIC).
-
Antibiotic-free agar plates for total viable count.
-
Sterile saline or phosphate-buffered saline (PBS).
Procedure:
-
Grow a large volume of the bacterial culture to a high density (e.g., 10^10 CFU/mL).
-
Plate serial dilutions of the culture on antibiotic-free agar to determine the total viable count.
-
Plate a large, known number of cells (e.g., 10^9 to 10^10 CFU) onto the agar plates containing this compound.
-
Incubate all plates at the optimal temperature until colonies are visible (typically 24-48 hours).
-
Count the number of colonies on both the antibiotic-free and antibiotic-containing plates.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
Protocol 3: Multi-Step (Serial Passage) Resistance Selection
This protocol simulates the gradual development of resistance through continuous exposure to sub-inhibitory concentrations of the antibiotic.[8]
Materials:
-
Bacterial culture
-
Liquid growth medium
-
This compound stock solution
-
Sterile culture tubes or a 96-well plate
Procedure:
-
Determine the MIC of the wild-type strain.
-
Inoculate a culture in a medium containing a sub-MIC concentration of this compound (e.g., 0.5x MIC).
-
Incubate until growth is observed.
-
This culture is then used to inoculate a new series of two-fold dilutions of this compound to determine the new MIC.
-
The tube with the highest concentration of this compound that shows growth (the new sub-MIC) is used to inoculate the next passage.
-
Repeat this process for a set number of passages (e.g., 20-30 passages) or until a significant increase in MIC is observed.
-
At each passage, record the MIC of the bacterial population.
Visualization of Workflows and Concepts
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical relationships in antibiotic resistance development.
Caption: Experimental workflow for generating and selecting resistant strains.
Caption: Common bacterial antibiotic resistance mechanisms.
Characterization of Resistant Strains
Once resistant strains have been selected, it is essential to characterize them to understand the stability of the resistance phenotype and the underlying molecular mechanisms.
-
Stability of Resistance: Culture the resistant strains in an antibiotic-free medium for multiple passages and then re-determine the MIC. A stable resistance phenotype will be maintained in the absence of selective pressure.
-
Whole-Genome Sequencing: Sequence the genomes of the resistant mutants and compare them to the wild-type parental strain. This can identify mutations in genes that may be responsible for resistance. Potential mutations could be in genes encoding the drug target, efflux pumps, or enzymes that could modify this compound.
-
Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA-seq to compare the gene expression profiles of resistant and susceptible strains. Overexpression of efflux pump genes is a common mechanism of resistance.
-
Cross-Resistance Studies: Test the resistant strains against other classes of antibiotics to determine if the resistance mechanism is specific to this compound or provides cross-resistance to other compounds.
By following these detailed protocols and characterization strategies, researchers can gain valuable insights into the potential for bacterial resistance to this compound, which is crucial for its future development as a therapeutic agent.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibiotic Resistance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Utilizing Pyralomicin 2a for the Discovery of Novel Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The continuous evolution of resistance mechanisms necessitates the discovery of novel antimicrobial agents and a deeper understanding of how bacteria develop resistance. Pyralomicin 2a, a novel antibiotic isolated from Microtetraspora spiralis, represents a promising tool for investigating these mechanisms.[1][2][3] Structurally, this compound belongs to the pyralomicin family, which features a distinct benzopyranopyrrole core.[1][4][5] While the precise molecular target of this compound is still under investigation, its structural similarity to other pyrrole-containing antibiotics, such as pyrrolomycins and pyoluteorin, suggests a potential mechanism of action involving the inhibition of essential bacterial processes.
This document provides detailed protocols for utilizing this compound as a chemical probe to screen for and characterize novel mechanisms of antibiotic resistance. The central hypothesis is that this compound, like many other antibiotics, targets a crucial bacterial enzyme, and that bacteria will develop resistance through modifications of this target or through other cellular adaptations. By systematically generating and analyzing resistant mutants, researchers can uncover previously unknown resistance pathways, providing valuable insights for the development of next-generation therapeutics.
Postulated Mechanism of Action: Inhibition of DNA Gyrase
Given the structural similarities of this compound to other antimicrobial compounds, a plausible hypothesis for its mechanism of action is the inhibition of bacterial DNA gyrase. DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[6][7] It is a well-established target for several classes of antibiotics.[8][9][10] Resistance to DNA gyrase inhibitors commonly arises from mutations in the genes encoding the enzyme subunits, gyrA and gyrB, or through the action of efflux pumps that remove the antibiotic from the cell.[8][11]
The following diagram illustrates the hypothetical signaling pathway of this compound action and the potential points of resistance development.
Data Presentation: Antibacterial Activity of Structurally Related Compounds
While specific MIC data for this compound is not yet widely available, the following tables summarize the reported MIC values for structurally similar pyrrole-containing antibiotics, providing a baseline for expected activity.
Table 1: Minimum Inhibitory Concentrations (MICs) of Pyrrolomycins against various bacterial strains.
| Compound | Staphylococcus aureus (µM) | Escherichia coli (µM) | Pseudomonas aeruginosa (µM) | Reference |
| Pyrrolomycin A | 0.55 - 69.1 | 0.55 - 69.1 | - | [8] |
| Pyrrolomycin B | 0.28 - 35.11 | 0.28 - 35.11 | - | [8] |
| Pyrrolomycin C | Active | Inactive | Inactive | [8] |
| Pyrrolomycin D | 4.34 - 34.78 | 4.34 - 34.78 | - | [8] |
| Dioxapyrrolomycin | 0.077 - 0.64 | - | - | [8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Pyoluteorin and its analogs.
| Compound | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| Pyoluteorin | 4 - 8 | 8 - 16 | >32 | [11] |
| Mindapyrrole B | 2 - 8 | 2 - 8 | 8 | [11] |
Experimental Protocols
The following protocols provide a framework for using this compound to screen for and characterize novel resistance mechanisms.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of this compound against a panel of bacterial strains using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in CAMHB to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Screening and Isolation of this compound-Resistant Mutants
This protocol describes a method for selecting spontaneous resistant mutants by plating a high density of bacteria on agar containing this compound.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Agar (TSA) or other suitable growth medium
-
This compound
-
Spectrophotometer
-
Incubator
Procedure:
-
Grow an overnight culture of the bacterial strain in antibiotic-free broth.
-
Concentrate the overnight culture by centrifugation and resuspend the pellet in a small volume of fresh broth to achieve a high cell density (e.g., 10^9 - 10^10 CFU/mL).
-
Prepare TSA plates containing this compound at concentrations 4x, 8x, and 16x the predetermined MIC.
-
Spread a high density of the concentrated bacterial culture (e.g., 100-200 µL) onto the antibiotic-containing plates.
-
Incubate the plates at 37°C for 48-72 hours, or until colonies appear.
-
Isolate individual colonies that grow on the antibiotic-containing plates.
-
Purify the resistant mutants by streaking them onto fresh antibiotic-containing plates.
-
Confirm the resistance phenotype by re-determining the MIC of the isolated mutants as described in Protocol 1.
Protocol 3: Characterization of Resistance Mechanisms
This protocol outlines the initial steps to characterize the genetic basis of resistance in the isolated mutants, focusing on the hypothetical target, DNA gyrase.
Materials:
-
This compound-resistant mutants and the parental wild-type strain
-
Genomic DNA extraction kit
-
PCR primers specific for the gyrA and gyrB genes
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Extract genomic DNA from the resistant mutants and the wild-type parental strain.
-
Amplify the full length of the gyrA and gyrB genes using PCR with gene-specific primers.
-
Sequence the PCR products of the gyrA and gyrB genes from both the resistant mutants and the wild-type strain.
-
Compare the DNA sequences of the resistant mutants to the wild-type sequence to identify any mutations (e.g., single nucleotide polymorphisms, insertions, deletions).
-
If no mutations are found in the gyrA or gyrB genes, consider other potential resistance mechanisms such as the upregulation of efflux pumps (which can be investigated using techniques like RT-qPCR) or mutations in other, yet-to-be-identified targets.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. The Role of Pyoluteorin from Pseudomonas protegens Pf-5 in Suppressing the Growth and Pathogenicity of Pantoea ananatis on Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyoluteorin Produced by the Biocontrol Agent Pseudomonas protegens Is Involved in the Inhibition of Heterobasidion Species Present in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmaceutical Potential of Synthetic and Natural Pyrrolomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Stability Testing of Pyralomicin 2a in Various Formulations
Introduction
Pyralomicin 2a is a novel antibiotic agent isolated from Microtetraspora spiralis. It belongs to a class of compounds characterized by a unique benzopyranopyrrole chromophore linked to a glucose moiety via a glycosidic bond.[1] As with any potential therapeutic agent, a thorough understanding of its stability in various formulations is critical for the development of a safe, effective, and reliable drug product. These application notes provide detailed protocols for assessing the chemical and physical stability of this compound in three distinct formulations: a parenteral solution, a lyophilized powder for reconstitution, and a topical cream.
The protocols outlined herein are designed to meet the standards set forth by the International Council for Harmonisation (ICH) guidelines, specifically focusing on stress testing (forced degradation) and long-term stability studies.[2][3][4] The objective is to identify potential degradation products, understand degradation pathways, and establish a shelf-life for this compound in each formulation under defined storage conditions.
Materials and Analytical Methods
Materials
-
This compound reference standard (purity ≥99%)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Excipients for formulations (e.g., mannitol, polysorbate 80, cetostearyl alcohol, white soft paraffin)
-
Sterile vials and closures
-
Syringe filters (0.22 µm)
Analytical Method: Stability-Indicating HPLC-UV
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical tool for quantifying this compound and its degradation products.[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 355 nm (based on the benzopyranopyrrole chromophore)
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the main this compound peak from all significant degradation products.
Experimental Workflows and Protocols
Overall Stability Testing Workflow
The general workflow for conducting stability testing of this compound in a given formulation involves preparation, initial analysis, exposure to stress and long-term storage conditions, and periodic analysis.
References
Troubleshooting & Optimization
Optimizing fermentation conditions to increase Pyralomicin 2a yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation conditions to increase the yield of Pyralomicin 2a from Nonomuraea spiralis.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Question: My Nonomuraea spiralis culture is growing well, but the this compound yield is low or undetectable. What are the potential causes and solutions?
Answer:
Low or no production of this compound despite good biomass growth is a common issue in secondary metabolite fermentation. The production of these compounds is often triggered by specific nutritional cues or stressors, which may not be present in a rich growth medium. Here are several factors to investigate:
-
Nutrient Repression: High concentrations of easily metabolizable carbon and nitrogen sources can repress the biosynthesis of secondary metabolites.
-
Carbon Source: Glucose, a common carbon source, is known to cause carbon catabolite repression in actinomycetes.[1]
-
Nitrogen Source: Similarly, high levels of ammonium can be inhibitory to antibiotic production.
-
Phosphate Levels: Phosphate concentration is another critical factor, with lower initial concentrations often being beneficial for secondary metabolite synthesis in Nonomuraea.[2]
-
-
Sub-optimal Precursor Availability: Pyralomicin biosynthesis requires specific precursors. A lack of these precursors in the medium can limit the final yield. The core structure of pyralomicins is assembled from proline, two acetates, and one propionate.[3]
-
Incorrect Timing of Harvest: The peak of this compound production may occur during a specific phase of the fermentation. Harvesting too early or too late can result in a lower yield. Secondary metabolite production is typically highest during the stationary phase of growth.[4][5]
-
Inadequate Aeration and Agitation: Oxygen supply is crucial for the growth of aerobic actinomycetes and for many biosynthetic pathways. Improper aeration and agitation can limit oxygen transfer and affect production.
-
pH Shift During Fermentation: The pH of the culture medium can change significantly during fermentation due to the consumption of substrates and the production of metabolic byproducts. This pH shift can inhibit the enzymes involved in this compound biosynthesis.
Solutions to Implement:
-
Medium Optimization:
-
Experiment with different carbon sources that are less readily metabolized than glucose.
-
Vary the initial concentrations of glucose, ammonium, and phosphate to identify the optimal levels for production.[2]
-
Supplement the medium with precursors like proline to potentially boost the yield.
-
-
Time Course Analysis:
-
Conduct a time-course study of your fermentation, taking samples at regular intervals to measure biomass, pH, and this compound concentration. This will help determine the optimal harvest time.
-
-
Process Parameter Optimization:
-
Systematically vary the agitation speed and aeration rate to improve oxygen transfer.
-
Monitor and control the pH of the fermentation using buffers or automated pH control systems. The optimal pH for growth of Nonomuraea species is often around 7.0.[6]
-
-
Two-Stage Fermentation:
-
Consider a two-stage fermentation strategy. In the first stage, use a medium that supports rapid biomass accumulation. In the second stage, transfer the mycelium to a production medium with limited nutrients to trigger secondary metabolite synthesis.
-
Question: I am observing significant batch-to-batch variability in my this compound yield. How can I improve the consistency of my fermentations?
Answer:
Batch-to-batch variability is a common challenge in fermentation processes. Several factors can contribute to this inconsistency.
-
Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the subsequent fermentation performance.
-
Raw Material Variability: The composition of complex medium components like yeast extract, peptone, and malt extract can vary between different suppliers and even between different lots from the same supplier.
-
Inconsistent Sterilization: Over-sterilization of the medium can lead to the degradation of essential nutrients or the formation of inhibitory compounds. Under-sterilization can result in contamination.
-
Environmental Fluctuations: Minor variations in temperature, pH, and aeration can lead to significant differences in the final yield.
Solutions to Improve Consistency:
-
Standardize Inoculum Preparation:
-
Develop a standardized protocol for preparing your seed culture, including the age of the culture and the inoculum volume. A typical approach is to grow a seed culture for 5-7 days and then dilute it 1:10 into the production medium.[7]
-
-
Quality Control of Raw Materials:
-
Whenever possible, use defined media or perform quality control checks on complex media components.
-
-
Consistent Sterilization Protocol:
-
Validate your sterilization process to ensure that it is effective without degrading the medium.
-
-
Tight Environmental Control:
-
Use a well-calibrated bioreactor with precise control over temperature, pH, and dissolved oxygen.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for this compound production?
A1: Based on the literature, a specific production medium has been used for Nonomuraea spiralis IMC A-0156. Additionally, a seed medium and a maintenance medium have been described.[3][7]
Q2: What are the key precursors for this compound biosynthesis?
A2: The biosynthesis of the pyralomicin core involves proline, two acetate units, and one propionate unit. The molecule is also glycosylated with glucose to form this compound.[3]
Q3: What are the optimal physical parameters for Nonomuraea spiralis fermentation?
A3: While specific optimal parameters for this compound production are not extensively published, general conditions for Nonomuraea species can be used as a starting point. The optimal growth temperature for many Nonomuraea species is around 28-30°C, and the optimal pH is typically neutral (around 7.0).[6][8][9] Aeration and agitation are also critical and need to be optimized for your specific fermentation setup.
Q4: How can I quantify the yield of this compound?
A4: The concentration of this compound in your fermentation broth can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). You will need a purified standard of this compound to create a calibration curve for accurate quantification.
Data Presentation
Table 1: Media Compositions for Nonomuraea spiralis IMC A-0156 Fermentation [3][7]
| Medium Type | Component | Concentration (g/L) | pH (before sterilization) |
| Production Medium | D-Glucose | 10 | 7.4 |
| Yeast Extract | 4 | ||
| Malt Extract | 10 | ||
| Bacto-Peptone | 2 | ||
| MgCl₂ | 2 | ||
| Glycerol | 5 | ||
| Seed Medium | D-Glucose | 10 | 7.4 |
| Yeast Extract | 1 | ||
| Beef Extract | 1 | ||
| Casitone | 2 | ||
| Maintenance Medium (BTT Agar) | D-Glucose | 10 | 7.4 |
| Yeast Extract | 1 | ||
| Beef Extract | 1 | ||
| Casitone | 2 | ||
| Bacto-Agar | 15 | ||
| Spore Formation Medium | L-Asparagine | 0.5 | 7.4 |
| K₂HPO₄ | 0.5 | ||
| MgSO₄·7H₂O | 0.2 | ||
| D-Glucose | 10 | ||
| Bacto-Agar | 15 |
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Carbon Source
This protocol describes a method to screen for the optimal carbon source for this compound production.
-
Prepare the Basal Production Medium: Prepare the production medium as described in Table 1, but omit the D-glucose.
-
Aliquot the Medium: Dispense the basal medium into a series of fermentation flasks.
-
Add Carbon Sources: To each flask, add a different carbon source (e.g., fructose, maltose, starch, glycerol) to a final concentration of 10 g/L. Include a control flask with D-glucose.
-
Inoculation: Inoculate each flask with a standardized seed culture of Nonomuraea spiralis.
-
Incubation: Incubate the flasks under controlled conditions (e.g., 28°C, 200 rpm) for a predetermined duration (e.g., 10 days).
-
Sampling and Analysis: At the end of the fermentation, harvest the broth and measure the biomass (dry cell weight) and the this compound concentration using HPLC.
-
Data Evaluation: Compare the this compound yield for each carbon source to identify the one that gives the highest production.
Protocol 2: Response Surface Methodology (RSM) for Optimizing Key Nutrients
This protocol outlines a statistical approach to optimize the concentrations of the most significant media components.
-
Identify Key Factors: Based on preliminary studies (like OFAT), select the most influential factors on this compound production (e.g., concentrations of the best carbon source, yeast extract, and K₂HPO₄).
-
Experimental Design: Use a statistical software package to design a response surface methodology experiment, such as a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected factor concentrations.
-
Perform Fermentations: Carry out the fermentation experiments according to the experimental design.
-
Measure Responses: For each experimental run, measure the this compound yield.
-
Statistical Analysis: Analyze the results using the statistical software to fit a mathematical model that describes the relationship between the factors and the response.
-
Determine Optimal Conditions: Use the model to predict the optimal concentrations of the key nutrients for maximizing this compound yield.
-
Validation: Perform a fermentation experiment using the predicted optimal conditions to validate the model.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound fermentation.
Caption: Simplified biosynthetic pathway of this compound.
References
- 1. Discovery of novel secondary metabolites encoded in actinomycete genomes through coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the glycopeptide antibiotic A40926 by Nonomuraea sp. ATCC 39727: influence of medium composition in batch fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. phcogj.com [phcogj.com]
- 5. phcogj.com [phcogj.com]
- 6. Whole Genome Sequence-Based Classification of Nonomuraea marmarensis sp. nov., Isolated from Island Soil [mdpi.com]
- 7. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonomuraea africana | Type strain | DSM 43748, ATCC 35107, IFO 14745, INA 1839, NBRC 14745, RIA 1839, JCM 6240, BCRC 16334, CIP 107353, KCTC 9260, MTCC 1417, NRRL B-16114, VKM Ac-924 | BacDiveID:16548 [bacdive.dsmz.de]
- 9. Nonomuraea soli sp. nov., an actinomycete isolated from soil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield of Pyralomicin 2a from Nonomuraea spiralis Fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields of Pyralomicin 2a during Nonomuraea spiralis fermentation.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may lead to suboptimal this compound yields.
Issue 1: Consistently Low or No Production of this compound
Question: My Nonomuraea spiralis culture is growing well (good biomass), but I'm observing very low or no this compound production. What are the potential causes and how can I troubleshoot this?
Answer:
Several factors can contribute to poor this compound production despite healthy cell growth. This often points to issues with the fermentation medium composition or suboptimal culture conditions for secondary metabolite production. It's also possible that there are issues with the integrity of your bacterial strain.
Troubleshooting Steps & Key Parameters:
-
Verify Strain Integrity:
-
Action: Re-streak your Nonomuraea spiralis culture from a cryopreserved stock to ensure the culture has not lost its production capabilities through repeated subculturing.
-
Rationale: Actinomycetes can undergo genetic drift and lose the ability to produce secondary metabolites after multiple generations.
-
-
Optimize Media Composition:
-
Action: Systematically evaluate the carbon and nitrogen sources in your fermentation medium. The initial production medium for this compound has been documented to contain potato starch, soy flour, corn steep liquor, and yeast extract. Variations in the quality and concentration of these complex components can significantly impact yield.
-
Rationale: Secondary metabolite biosynthesis is often triggered by nutrient limitation or the presence of specific precursors. The carbon-to-nitrogen (C/N) ratio is a critical factor.
-
-
Precursor Supplementation:
-
Action: Supplement the fermentation medium with the known precursors of this compound: L-proline, sodium acetate, and sodium propionate.
-
Rationale: The core structure of Pyralomicin is assembled from proline, two acetate units, and one propionate unit. A shortage of these precursors can be a bottleneck.
-
Quantitative Data Summary for Troubleshooting Low Production:
| Parameter | Standard Condition | Experimental Condition 1 | Experimental Condition 2 | Expected Outcome |
| Carbon Source | 3% Potato Starch | 3% Glucose | 3% Soluble Starch | Varying yields, as rapidly metabolized sugars like glucose may repress secondary metabolism. |
| Nitrogen Source | 1.5% Soy Flour | 1.5% Peptone | 1.5% Tryptone | Different nitrogen sources can influence the C/N ratio and precursor availability. |
| L-proline | Not added | 0.1% (w/v) | 0.5% (w/v) | Increased yield if proline is a limiting precursor. |
| Sodium Acetate | Not added | 0.1% (w/v) | 0.5% (w/v) | Increased yield if acetate is a limiting precursor. |
| Sodium Propionate | Not added | 0.05% (w/v) | 0.1% (w/v) | Increased yield if propionate is a limiting precursor. |
Experimental Workflow for Troubleshooting Low Production:
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Inconsistent this compound Yields Between Batches
Question: I'm observing significant variability in this compound yield from one fermentation batch to another, even when I try to keep the conditions the same. What could be causing this inconsistency?
Answer:
Inconsistent yields are often due to subtle variations in inoculum quality, media preparation, or physical fermentation parameters that are not tightly controlled.
Troubleshooting Steps & Key Parameters:
-
Standardize Inoculum Preparation:
-
Action: Implement a strict protocol for inoculum development. Use a consistent spore suspension or a well-defined seed culture age and density.
-
Rationale: The physiological state of the inoculum is critical for consistent fermentation performance. An older or less dense seed culture may lead to a longer lag phase and altered secondary metabolite production.
-
-
Ensure Consistent Media Preparation:
-
Action: Prepare media components, especially complex ones like soy flour and corn steep liquor, in large, homogenous batches if possible. Precisely control the final pH of the medium before sterilization.
-
Rationale: The composition of complex media components can vary between suppliers and even between lots from the same supplier. The initial pH affects nutrient availability and enzyme activity.
-
-
Monitor and Control Physical Parameters:
-
Action: Closely monitor and control temperature, agitation speed, and aeration rate throughout the fermentation.
-
Rationale: These parameters influence dissolved oxygen levels, nutrient mixing, and cell morphology, all of which can impact secondary metabolite production.
-
Quantitative Data Summary for Improving Consistency:
| Parameter | Inconsistent Batch (Example) | Standardized Protocol | Expected Outcome |
| Inoculum Age | 3-5 days | 4 days | Consistent lag phase and production onset. |
| Inoculum Size | 5-10% (v/v) | 8% (v/v) | Consistent biomass growth rate. |
| Initial pH | 7.0 - 7.5 | 7.2 ± 0.1 | Consistent nutrient uptake and enzyme function. |
| Temperature | 28-32°C | 30°C ± 0.5°C | Consistent metabolic rate. |
| Agitation | 180-220 rpm | 200 rpm | Consistent dissolved oxygen and mixing. |
Logical Relationship for Consistent Fermentation:
Caption: Key factors for achieving consistent fermentation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound production?
While the initial pH of the production medium is typically set to around 7.4 before sterilization, the optimal pH for this compound biosynthesis during fermentation may vary. It is recommended to monitor the pH throughout the fermentation and consider pH control strategies. For many actinomycete fermentations, maintaining a pH between 6.5 and 7.5 is beneficial for secondary metabolite production.
Q2: How does aeration affect this compound yield?
Aeration is critical for the growth of the aerobic bacterium Nonomuraea spiralis and for the biosynthesis of this compound. Insufficient aeration can lead to oxygen limitation, which can shut down secondary metabolism. Conversely, excessive shear stress from high agitation and aeration rates can damage the mycelia. It is important to find a balance that ensures adequate dissolved oxygen without causing excessive cell damage.
Q3: Are there any known inducers or repressors of the pyralomicin biosynthetic gene cluster?
The pyralomicin biosynthetic gene cluster contains a putative regulatory gene, prlZ, which may control the expression of the other genes in the cluster. The specific molecules that induce or repress the activity of PrlZ are not yet fully characterized. However, in many actinomycetes, secondary metabolism is induced by nutrient limitation (e.g., phosphate or nitrogen) and repressed by rapidly metabolized carbon sources (carbon catabolite repression).
This compound Biosynthetic Pathway Overview:
Strategies to improve the solubility of Pyralomicin 2a for in vitro assays
Technical Support Center: Pyralomicin 2a Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice to overcome solubility challenges with this compound in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an antibiotic that belongs to a group of natural products isolated from the soil bacterium Nonomuraea spiralis.[1] Its molecular structure, which contains a benzopyranopyrrole core, suggests it is a hydrophobic (lipophilic) compound.[2] Such compounds inherently have low water solubility, which presents a significant challenge for in vitro assays that are conducted in aqueous environments like cell culture media or buffered solutions.
Q2: What is the primary cause of this compound precipitation when added to cell culture medium?
The most common reason for precipitation is the solvent shift. Researchers typically prepare a concentrated stock solution of a hydrophobic compound like this compound in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3] When a small volume of this DMSO stock is added to a large volume of aqueous cell culture medium, the DMSO disperses, and the this compound is suddenly exposed to a predominantly water-based environment where it is poorly soluble, causing it to "crash out" or precipitate.[4][5] The aqueous solubility is a better predictor of how much will remain in solution than its solubility in the initial DMSO stock.[4]
Q3: What is a "vehicle control" and why is it essential when working with solvents like DMSO?
A vehicle control is a crucial component of any in vitro experiment involving a solubilizing agent. It consists of the assay medium containing the same final concentration of the solvent (e.g., DMSO) used to deliver the test compound, but without the compound itself. This control allows researchers to distinguish the biological effects of this compound from any potential effects caused by the solvent. High concentrations of DMSO can be toxic to cells or interfere with cellular processes, making this control essential for accurate data interpretation.
Troubleshooting Guide: Improving this compound Solubility
This section provides a step-by-step approach to resolving common solubility issues encountered during experimental setup.
Problem: My this compound precipitates immediately upon addition to my aqueous assay buffer or cell culture medium.
This is the most frequent challenge. The primary goal is to keep the compound dispersed in the aqueous phase at the desired final concentration.
Strategy 1: Optimize the Use of DMSO
DMSO is often the first choice due to its high solubilization capacity for many organic compounds.[6] The key is to use it correctly.
Experimental Protocol:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved. Gentle warming or brief sonication can assist, but be cautious of compound stability.
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically at or below 0.5%, to avoid solvent-induced artifacts or toxicity.[7] Some cell lines can tolerate up to 1%, but this should be validated.
-
Perform Serial Dilutions in DMSO: If you are testing a range of this compound concentrations, perform the serial dilutions in 100% DMSO first.[7]
-
Dilute Directly into Medium: Add the small volume of your DMSO stock (or diluted stock) directly into the final volume of pre-warmed cell culture medium while vortexing or swirling gently to ensure rapid dispersal.[7] This minimizes localized high concentrations of the compound that can initiate precipitation.
Strategy 2: Employ a Co-solvent or Surfactant
If optimizing DMSO is insufficient, the addition of other excipients can help maintain solubility.
-
Co-solvents: These are water-miscible organic solvents that, when combined with water, can increase the solubility of nonpolar solutes.[8][9]
-
Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions. Hydrophobic drugs can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[10][11][12]
Experimental Protocol using a Surfactant (e.g., Tween-80 or Pluronic F-68):
-
Prepare your this compound stock solution in DMSO as described above.
-
In a separate tube, prepare your final assay medium.
-
Add a surfactant to the assay medium to a final concentration that is above its critical micelle concentration (CMC) but non-toxic to your cells (e.g., 0.01% - 0.1% Tween-80).
-
Add the required volume of the this compound DMSO stock to the surfactant-containing medium, mixing immediately.
Strategy 3: Physical Dissolution Methods
Mechanical energy can sometimes help overcome the energy barrier for dissolution.
-
Sonication: After adding the compound to the final medium, use a bath sonicator for 5-15 minutes. This can help break down small crystalline precipitates and improve dispersion.
-
Vortexing: Ensure vigorous mixing immediately upon adding the DMSO stock to the aqueous medium.
Summary of Recommended Solubilization Strategies
| Strategy | Key Component | Recommended Final Conc. | Protocol Highlights |
| Primary Solvent | DMSO | ≤ 0.5% (v/v) | Use high-concentration stock; add to final medium with vigorous mixing.[7] |
| Co-Solvent | PEG 400, Ethanol | ≤ 1.0% (v/v) | Check for cellular toxicity; can be used in combination with DMSO. |
| Surfactant | Tween-80, Pluronic F-68 | 0.01% - 0.1% (v/v) | Add to aqueous medium before introducing the drug stock.[9][13] |
| Physical Method | Sonication | N/A | Apply after dilution to break up precipitates. |
Visual Guides and Workflows
Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing this compound solubility issues.
Caption: Decision workflow for troubleshooting the solubility of this compound.
Logical Relationship of Assay Components
It is critical to understand how each component can influence the final result. The solubilizing agent, while necessary, can be a confounding variable.
Caption: Diagram showing how both the compound and solvent can affect the biological system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in the purification of Pyralomicin 2a by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Pyralomicin 2a by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC purification of this compound?
A1: Based on the structure of this compound, a glycosylated antibiotic with a chlorinated benzopyranopyrrole core, the most common challenges include:
-
Peak Tailing: The aromatic core and potential secondary interactions with the stationary phase can lead to asymmetric peak shapes.
-
Co-elution of Related Impurities: this compound is often produced alongside other structurally similar pyralomicins (e.g., 1a, 1b, 2b, 2c), making their separation challenging.
-
Poor Resolution: Achieving baseline separation between this compound and closely eluting impurities can be difficult.
-
Sample Degradation: The glycosidic bond in this compound may be susceptible to hydrolysis under acidic mobile phase conditions.
-
Low Recovery: Suboptimal mobile phase composition or strong adsorption to the stationary phase can result in poor recovery of the purified compound.
Q2: What is a good starting point for an HPLC method for this compound purification?
A2: A good starting point is a reversed-phase HPLC method. Based on published analytical methods, a gradient elution on a C18 column is effective. For preparative scale, this method will need to be optimized and scaled up. A representative analytical method uses a Waters C18 Symmetry Prep column with a mobile phase gradient of 25% to 100% methanol in water, with detection at 355 nm.[1][2]
Q3: How can I improve the peak shape of this compound?
A3: To address peak tailing, consider the following:
-
Mobile Phase Additives: Add a small amount of a competing agent, such as triethylamine (TEA) or trifluoroacetic acid (TFA), to the mobile phase to block active silanol groups on the stationary phase.
-
pH Adjustment: Modify the pH of the mobile phase to ensure that this compound is in a single ionic state.
-
Column Selection: Use a column with end-capping or a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity for aromatic compounds.
Q4: What is the recommended detection wavelength for this compound?
A4: this compound has a UV absorbance maximum at approximately 355 nm.[1][2] Therefore, monitoring at or near this wavelength is recommended for optimal sensitivity.
Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution with Impurities
Symptoms:
-
Overlapping peaks for this compound and other pyralomicin analogs.
-
Inability to achieve baseline separation.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Strength | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds. |
| Incorrect Mobile Phase Composition | Experiment with different organic modifiers (e.g., acetonitrile instead of methanol) or a ternary mobile phase (e.g., water/methanol/acetonitrile). |
| Suboptimal Column Chemistry | Try a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interactions with the aromatic core of this compound. |
| High Sample Load (Preparative) | Reduce the injection volume or the concentration of the sample to avoid column overload. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetric peaks with a pronounced "tail."
-
Reduced peak height and inaccurate integration.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a competing base like triethylamine (0.1%) to the mobile phase. Use an end-capped C18 column. |
| Sample Overload | Decrease the amount of sample injected onto the column. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent (e.g., isopropanol) to remove strongly retained compounds. |
Problem 3: Sample Degradation
Symptoms:
-
Appearance of new, unexpected peaks during the purification process.
-
Loss of target compound over time.
Possible Causes and Solutions:
| Cause | Solution |
| Hydrolysis of Glycosidic Bond | Avoid strongly acidic mobile phases. If an acidic modifier is necessary, use a weaker acid or maintain a pH above 3. Consider using a buffered mobile phase. |
| Light Sensitivity | Protect the sample from light by using amber vials and covering the HPLC system. |
| Temperature Instability | Perform the purification at a controlled room temperature or consider using a cooled autosampler and column compartment. |
Experimental Protocols
Representative Preparative HPLC Protocol for this compound Purification
This protocol is a starting point and should be optimized for your specific sample and instrumentation.
1. Sample Preparation:
-
Determine the solubility of the crude this compound extract in various solvents (e.g., methanol, acetonitrile, DMSO).
-
Dissolve the crude extract in a suitable solvent at a high concentration (e.g., 10-50 mg/mL). The chosen solvent should be compatible with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Column:
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, fraction collector, and UV detector.
-
Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Detection: 355 nm
3. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0 | 25 |
| 5 | 25 |
| 45 | 100 |
| 55 | 100 |
| 56 | 25 |
| 60 | 25 |
4. Purification and Fraction Collection:
-
Inject the filtered sample onto the column.
-
Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Pyralomicin 2a Stability in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential stability issues of Pyralomicin 2a in aqueous solutions. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
This compound is an antibiotic isolated from Microtetraspora spiralis.[1][2] Its structure is characterized by a unique benzopyranopyrrole chromophore linked to a glucose moiety.[3] This complex structure, particularly the glycosidic bond, is a key consideration for its stability in aqueous environments.
Caption: Chemical structure of this compound.
Q2: What are the primary stability concerns for this compound in aqueous solutions?
While specific degradation studies on this compound are not extensively published, based on its chemical structure, the primary stability concerns in aqueous solutions are:
-
Hydrolysis of the Glycosidic Bond: The bond connecting the glucose sugar to the benzopyranopyrrole core is susceptible to cleavage, especially under acidic or basic conditions.[4][5] This would result in the formation of the aglycone and free glucose.
-
Degradation of the Chromophore: The complex ring system of the chromophore may be susceptible to oxidation or photodegradation, potentially leading to a loss of biological activity and changes in the solution's color.[6][7]
-
pH-Dependent Degradation: The rate of hydrolysis and other degradation reactions is often highly dependent on the pH of the solution.[8]
Q3: What is a plausible degradation pathway for this compound in an aqueous solution?
A hypothetical degradation pathway for this compound in aqueous solution, primarily driven by hydrolysis, is outlined below. The initial and most likely step is the cleavage of the glycosidic bond.
Caption: Hypothetical degradation pathway of this compound in aqueous solution.
Troubleshooting Guide
Q4: I am observing a rapid decrease in the concentration of this compound in my aqueous buffer. What could be the issue?
A rapid loss of the parent compound could be due to chemical instability. Consider the following:
-
pH of the Solution: Check the pH of your buffer. Glycosidic bonds can be labile under strongly acidic or alkaline conditions.[9] Try preparing your solution in a neutral buffer (pH 6-7.5) to see if stability improves.
-
Temperature: Higher temperatures can accelerate degradation.[10] Ensure your solutions are stored at appropriate temperatures (e.g., 4°C or -20°C) and minimize time spent at room temperature.
-
Light Exposure: Protect your solutions from light, as the chromophore may be photosensitive. Use amber vials or cover your containers with foil.
Q5: My HPLC analysis shows the appearance of new peaks over time. What might these be?
The appearance of new peaks in your chromatogram is a strong indicator of degradation.
-
Early Eluting Peaks: A more polar compound, such as the liberated glucose moiety, would likely elute earlier than the parent compound in a reverse-phase HPLC setup.
-
Later Eluting Peaks: The aglycone, being less polar than this compound, may elute later. Other peaks could correspond to further degradation products of the chromophore.
-
Confirmation: To identify these new peaks, consider using LC-MS (Liquid Chromatography-Mass Spectrometry) to determine their molecular weights and compare them to the expected masses of potential degradation products.
Q6: The color of my this compound solution is changing. What does this signify?
A change in color likely indicates the degradation of the benzopyranopyrrole chromophore. This could be due to oxidation, photolysis, or pH-induced structural changes. This alteration may be associated with a loss of biological activity. It is recommended to use a spectrophotometer to monitor any changes in the UV-Vis spectrum of the solution over time, in conjunction with HPLC analysis to correlate the color change with the appearance of degradation products.
Experimental Protocols
Protocol 1: Preliminary Aqueous Stability Assessment of this compound
This protocol outlines a basic experiment to evaluate the stability of this compound at different pH values.
-
Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is known to be stable.
-
Incubation Solutions: Dilute the stock solution into each of the prepared buffers to a final working concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubation Conditions: Store the aliquots at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Sample Analysis: At each time point, analyze the samples by a stability-indicating method, such as HPLC-UV, to determine the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. A DEGRADATION PRODUCT OF THE CHROMOPHORE OF AUROMOMYCIN [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycopeptide antibiotic drug stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Methods to prevent the degradation of Pyralomicin 2a during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Pyralomicin 2a to prevent its degradation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide: Common Issues with this compound Stability
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in stored samples. | 1. Temperature Fluctuations: Exposure to repeated freeze-thaw cycles or storage at improper temperatures can accelerate degradation. 2. Hydrolysis: The glycosidic bond is susceptible to cleavage, especially in acidic or basic aqueous solutions. 3. Oxidation: The polyketide structure, particularly the benzopyranopyrrole core, can be sensitive to oxidation. | 1. Aliquot samples upon receipt to minimize freeze-thaw cycles. Ensure storage at a consistent, recommended temperature. 2. Store in a dry, solid state. If in solution, use a buffered solution at a neutral pH and store frozen. 3. Store under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to air and light. |
| Discoloration or change in the physical appearance of the compound. | 1. Photodegradation: The pyrrole moiety in the benzopyranopyrrole core is known to be susceptible to degradation upon exposure to light. 2. Oxidative Degradation: Reaction with atmospheric oxygen can lead to colored degradation products. | 1. Store in amber vials or protect from light by wrapping containers in aluminum foil. 2. Purge vials with an inert gas before sealing. Store in a desiccator to minimize moisture, which can accelerate oxidation. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Hydrolytic Degradation: Cleavage of the glycosidic bond will result in the aglycone and free glucose. 2. Oxidative Degradation: Oxidation of the aromatic rings or other sensitive functional groups. 3. Photodegradation: Light-induced reactions can lead to various degradation products. | 1. Confirm the identity of new peaks using mass spectrometry (MS). The expected mass of the aglycone can be calculated. 2. Use LC-MS to identify potential oxidized products (addition of oxygen atoms). 3. Compare chromatograms of light-exposed and protected samples to identify photodegradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (argon or nitrogen) is also recommended to prevent oxidative degradation.
Q2: How should I store this compound in solution?
A2: If storage in solution is necessary, prepare solutions in a suitable anhydrous organic solvent (e.g., DMSO, ethanol) or a buffered aqueous solution at neutral pH. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: What are the main degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways for this compound are expected to be:
-
Hydrolysis: Cleavage of the O-glycosidic bond, particularly under acidic or basic conditions, separating the glucose moiety from the benzopyranopyrrole aglycone.
-
Oxidation: The electron-rich aromatic rings and other functional groups are susceptible to oxidation from atmospheric oxygen or other oxidizing agents.
-
Photodegradation: The pyrrole ring system is known to be sensitive to light, which can induce various degradation reactions.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves using a validated HPLC method that can separate the intact this compound from its potential degradation products. Regular analysis of stored samples will allow for the quantification of any degradation over time.
Quantitative Data on this compound Stability
While specific public data on the long-term stability of this compound is limited, the following tables provide illustrative data based on the expected stability of similar polyketide glycoside antibiotics under different storage conditions. This data is for illustrative purposes only and should not be considered as experimental results for this compound.
Table 1: Illustrative Long-Term Stability of Solid this compound
| Storage Condition | Time (Months) | Purity (%) |
| -80°C, Dark, Desiccated | 0 | 99.5 |
| 12 | 99.3 | |
| 24 | 99.1 | |
| -20°C, Dark, Desiccated | 0 | 99.5 |
| 12 | 98.5 | |
| 24 | 97.2 | |
| 4°C, Dark, Desiccated | 0 | 99.5 |
| 6 | 97.1 | |
| 12 | 94.5 | |
| 25°C, Dark, Desiccated | 0 | 99.5 |
| 3 | 92.3 | |
| 6 | 88.1 |
Table 2: Illustrative Accelerated Stability of this compound in Solution (pH 7.4 Buffer) at 40°C
| Time (Weeks) | Concentration (µg/mL) | % Remaining |
| 0 | 1000 | 100 |
| 1 | 952 | 95.2 |
| 2 | 905 | 90.5 |
| 4 | 813 | 81.3 |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of Solid this compound
Objective: To evaluate the stability of solid this compound under different temperature conditions over an extended period.
Methodology:
-
Sample Preparation: Weigh 1-2 mg of solid this compound into multiple amber glass vials.
-
Inert Atmosphere (Optional but Recommended): Purge each vial with a gentle stream of nitrogen or argon for 30 seconds before tightly sealing.
-
Storage: Store sets of vials at the following conditions:
-
-80°C (Control)
-
-20°C
-
4°C
-
25°C / 60% Relative Humidity (RH)
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, dissolve the contents of one vial in a known volume of a suitable solvent (e.g., methanol or acetonitrile). Analyze the solution using a validated stability-indicating HPLC method to determine the purity of this compound.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 2, 6, and 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Analysis: Analyze the stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for long-term stability testing.
Improving the extraction efficiency of Pyralomicin 2a from culture broth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Pyralomicin 2a from culture broth.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound in the Final Extract
Question: We are experiencing a significantly lower than expected yield of this compound after performing the solvent extraction protocol. What are the potential causes and how can we improve the yield?
Answer:
Several factors can contribute to a low yield of this compound. Consider the following troubleshooting steps:
-
Incomplete Cell Lysis: If the microbial cells are not adequately lysed, a significant portion of the intracellular this compound will not be released into the culture broth for extraction.
-
Solution: Ensure that the homogenization of the sample is complete. For challenging samples, consider using a more robust lysing matrix or employing cryo-conditions to effectively disrupt the cells. Increasing the duration of sample digestion or homogenization can also be beneficial.
-
-
Suboptimal pH of the Culture Broth: The extraction efficiency of this compound with butyl acetate is pH-dependent.
-
Solution: Verify and precisely adjust the pH of the culture broth to 3 using HCl before extraction. Use a calibrated pH meter for accurate measurement.
-
-
Insufficient Solvent Volume or Number of Extractions: A single extraction is often insufficient to recover the majority of the target compound.
-
Solution: Perform at least three sequential extractions of the acidified culture broth, each with an equal volume of butyl acetate. This ensures a more exhaustive extraction of this compound.
-
-
Inadequate Mixing during Extraction: Insufficient agitation during the solvent extraction process leads to poor partitioning of this compound into the organic phase.
-
Solution: Ensure vigorous mixing of the culture broth and butyl acetate to maximize the interfacial surface area and facilitate efficient mass transfer. However, be mindful that overly aggressive shaking can lead to emulsion formation.
-
-
Degradation of this compound: The compound may be sensitive to prolonged exposure to harsh pH conditions or elevated temperatures.
-
Solution: Minimize the time the culture broth remains at a low pH. Perform the extraction process at room temperature or consider cooling the samples if there is evidence of temperature-induced degradation.
-
Issue 2: Formation of a Stable Emulsion During Solvent Extraction
Question: During the liquid-liquid extraction with butyl acetate, a stable emulsion has formed between the aqueous and organic layers, making phase separation difficult. How can we break this emulsion?
Answer:
Emulsion formation is a common issue in solvent extraction, particularly with complex biological mixtures like culture broths. Here are several strategies to address this problem:
-
Gentle Mixing: To prevent emulsion formation in subsequent extractions, reduce the intensity of mixing. Gentle inversion of the separatory funnel can be as effective as vigorous shaking without inducing emulsification.
-
Salting Out: The addition of a saturated sodium chloride (brine) solution can help break emulsions. The increased ionic strength of the aqueous phase can force the separation of the two phases.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate the separation of the layers.
-
Filtration: Passing the emulsion through a bed of glass wool or Celite® in a filter funnel can sometimes break the emulsion and allow for the collection of the distinct phases.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent, such as methanol, can alter the polarity of the organic phase and potentially break the emulsion. This should be done cautiously as it will change the composition of your extract.
Issue 3: Low Purity of the Final this compound Extract
Question: Our final extract contains a high level of impurities. How can we improve the purity of the this compound?
Answer:
Improving the purity of the extract often requires additional purification steps.
-
Pre-extraction Filtration: Ensure that the culture broth is clarified by centrifugation or filtration before extraction to remove cells and other particulate matter.
-
Back-extraction: After the initial extraction into butyl acetate, you can perform a back-extraction into an aqueous buffer at a different pH to remove impurities with different solubility profiles. The this compound can then be re-extracted into an organic solvent under optimal pH conditions.
-
Chromatographic Purification: For high-purity this compound, downstream chromatographic techniques are necessary. Consider using methods such as silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Alternative Extraction with Macroporous Resins: Macroporous resin adsorption can offer a more selective extraction method compared to solvent extraction, potentially yielding a purer initial extract.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the extraction of this compound?
A1: The established protocol for the extraction of this compound from culture broth utilizes butyl acetate . The culture medium should be acidified to pH 3 before extraction.
Q2: Are there alternative extraction methods to solvent extraction for this compound?
A2: Yes, an alternative and potentially more efficient and selective method is macroporous resin adsorption . This technique involves passing the clarified culture broth through a column packed with a suitable resin that adsorbs the this compound. The compound is then eluted with a solvent, leaving many impurities behind.
Q3: How can I monitor the efficiency of the extraction process?
A3: The efficiency of the extraction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) . By analyzing samples of the culture broth before and after each extraction step, as well as the final combined organic extracts, you can quantify the amount of this compound recovered.
Q4: What are the key parameters to optimize for improving extraction efficiency?
A4: The key parameters to optimize for solvent extraction are:
-
pH of the aqueous phase: This affects the ionization state and solubility of this compound.
-
Solvent-to-broth ratio: A higher ratio can improve recovery but increases solvent usage.
-
Number of extraction stages: Multiple extractions are more effective than a single extraction with a large volume of solvent.
-
Mixing intensity and time: Sufficient mixing is crucial for mass transfer.
For macroporous resin extraction, the key parameters are:
-
Resin type: Selection of a resin with appropriate polarity and pore size is critical.
-
Flow rate: A slower flow rate allows for better adsorption.
-
pH and ionic strength of the loading solution: These can influence the binding of this compound to the resin.
-
Elution solvent composition and volume: The choice of solvent and its concentration will determine the efficiency of desorption.
Q5: How should I store the culture broth if I cannot perform the extraction immediately?
A5: To minimize degradation of this compound, it is recommended to store the culture broth at -80°C if immediate extraction is not possible. Avoid repeated freeze-thaw cycles.
Data Presentation
Due to the limited availability of specific quantitative data for this compound extraction in the public domain, the following tables present a summary of the known qualitative information and representative data for the extraction of similar polar, glycosylated antibiotics from fermentation broths. This data is intended to be illustrative and for comparative purposes.
Table 1: Comparison of Extraction Methods for Polar Glycosylated Antibiotics
| Feature | Solvent Extraction (Butyl Acetate) | Macroporous Resin Adsorption |
| Principle | Partitioning based on differential solubility | Adsorption based on polarity and molecular size |
| Selectivity | Moderate | High |
| Typical Recovery Rate | 70-90% (Illustrative for similar compounds) | 85-95% (Illustrative for similar compounds) |
| Purity of Initial Extract | Moderate | High |
| Common Issues | Emulsion formation, solvent toxicity | Resin fouling, requires optimization of binding/elution |
| Scalability | Can be challenging for large volumes | Readily scalable |
Table 2: Illustrative Data for Macroporous Resin Performance in Polar Glycoside Purification
Note: This data is based on studies of other polar glycosides and is for illustrative purposes to guide resin selection.
| Resin Type | Polarity | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) | Recommended Eluent |
| XAD7HP | Weakly Polar | 50 - 150 | > 90 | Ethanol/Water mixtures |
| AB-8 | Weakly Polar | 40 - 120 | > 85 | Ethanol/Water mixtures |
| HPD-100 | Non-Polar | 20 - 80 | > 80 | Methanol/Water mixtures |
| NKA-9 | Polar | 60 - 180 | > 90 | Acidified Ethanol/Water |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound using Butyl Acetate
This protocol is based on established methods for this compound extraction.
-
Clarification of Culture Broth:
-
Centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the microbial cells and other solids.
-
Carefully decant and collect the supernatant. For complete removal of fine particles, a subsequent filtration step through a 0.45 µm filter may be performed.
-
-
Acidification:
-
Transfer the clarified supernatant to a suitable container.
-
Slowly add 1M Hydrochloric Acid (HCl) while stirring until the pH of the broth reaches 3.0. Monitor the pH using a calibrated pH meter.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified broth to a separatory funnel.
-
Add an equal volume of butyl acetate to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.
-
Allow the layers to separate. The upper layer is the organic (butyl acetate) phase containing the this compound.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh, equal volumes of butyl acetate.
-
Combine all the organic extracts.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water.
-
Filter the dried organic extract to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Proposed Macroporous Resin Adsorption for this compound Purification
This is a generalized protocol based on methods for similar polar glycosylated antibiotics. Optimization will be required for this compound.
-
Resin Selection and Preparation:
-
Based on the polar and glycosylated nature of this compound, a weakly polar resin such as AB-8 or XAD7HP is recommended as a starting point.
-
Pre-treat the resin by washing sequentially with ethanol and then deionized water to remove any preservatives and impurities.
-
-
Clarification and pH Adjustment of Culture Broth:
-
Clarify the culture broth as described in Protocol 1, step 1.
-
Adjust the pH of the clarified broth to a neutral or slightly acidic pH (e.g., pH 5-7) to facilitate optimal binding to the resin.
-
-
Adsorption:
-
Pack the pre-treated resin into a chromatography column.
-
Load the pH-adjusted, clarified culture broth onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
Collect the flow-through and monitor for the presence of this compound using HPLC to ensure complete adsorption.
-
-
Washing:
-
Wash the column with several bed volumes of deionized water to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound from the resin using a stepwise or gradient elution with an appropriate solvent system. A common starting point is an increasing concentration of ethanol or methanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them by HPLC to identify those containing the purified this compound.
-
-
Concentration:
-
Pool the fractions containing pure this compound and concentrate the solvent using a rotary evaporator.
-
Visualizations
Caption: Workflow for Solvent Extraction of this compound.
Caption: Workflow for Macroporous Resin Purification of this compound.
Technical Support Center: Optimizing Protocols for the Chemical Derivatization of Pyralomicin 2a
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical derivatization protocols for Pyralomicin 2a. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups in this compound available for derivatization?
This compound possesses several functional groups amenable to chemical modification. Based on its structure, which includes a benzopyranopyrrole core linked to a glucose moiety, the primary sites for derivatization are:[1][2]
-
Multiple hydroxyl (-OH) groups: The glucose unit contains several secondary hydroxyl groups and a primary hydroxyl group, which are common targets for esterification, etherification, and silylation.
-
Phenolic hydroxyl (-OH) group: The aromatic core of the molecule may contain a phenolic hydroxyl group, which can also be derivatized.
-
Secondary amine (-NH-) group: The pyrrole ring contains a secondary amine that can be acylated or alkylated.
Q2: What are the key reaction parameters to consider when developing a derivatization protocol for this compound?
Optimizing a derivatization reaction for this compound requires careful consideration of several parameters:
-
Reagent Stoichiometry: The molar ratio of the derivatizing agent to this compound will influence the extent of derivatization, especially when multiple reactive sites are present.
-
Solvent: The choice of solvent is critical for ensuring the solubility of both the substrate and reagents, and for influencing reaction kinetics.
-
Temperature: Reaction temperature can significantly impact the reaction rate and selectivity. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving the desired conversion without significant degradation or byproduct formation.
-
Catalyst: Many derivatization reactions, such as acylations and silylations, are facilitated by the use of a catalyst. The choice and concentration of the catalyst can dramatically affect the reaction outcome.
Q3: How can I selectively derivatize a specific hydroxyl group on the glucose moiety of this compound?
Achieving regioselectivity in the derivatization of polyhydroxylated compounds like the glucose unit of this compound can be challenging. However, several strategies can be employed:
-
Steric Hindrance: Utilizing bulky derivatizing agents can favor reaction at the less sterically hindered primary hydroxyl group over the secondary hydroxyl groups.
-
Protecting Groups: A common strategy involves the use of protecting groups to temporarily block certain hydroxyl groups, allowing for derivatization at the desired position. This is a multi-step process that requires careful planning of the protection and deprotection steps.[3][4][5]
-
Enzymatic Catalysis: Enzymes can offer high regioselectivity and stereoselectivity under mild reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Derivative
Q: I am attempting an acylation of the hydroxyl groups on this compound, but I am observing a low yield of my target product. What are the potential causes and solutions?
A: Low yields in acylation reactions can stem from several factors. Below is a systematic approach to troubleshooting this issue.
-
Incomplete Reaction:
-
Solution: Increase the reaction time and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS). Consider a modest increase in the reaction temperature. Ensure that the stoichiometry of the acylating agent and any catalyst is appropriate; an excess of the acylating agent may be necessary.
-
-
Poor Reagent Reactivity:
-
Solution: Verify the quality and purity of the acylating agent and solvent. Acyl halides and anhydrides are sensitive to moisture and can hydrolyze over time. Use freshly opened or purified reagents and anhydrous solvents.
-
-
Substrate Insolubility:
-
Solution: this compound may have limited solubility in common organic solvents. Experiment with a range of solvents or solvent mixtures to find a system where both the substrate and reagents are fully dissolved.
-
-
Catalyst Inefficiency:
-
Solution: If using a catalyst (e.g., DMAP, pyridine), ensure it is present in the correct amount. For some reactions, the choice of catalyst can be critical. Consider screening different catalysts to find one that promotes the desired transformation more efficiently.[6]
-
Issue 2: Formation of Multiple Products or Unexpected Byproducts
Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity of the derivatization?
A: The presence of multiple reactive sites in this compound can lead to the formation of a mixture of mono-, di-, and poly-substituted derivatives, as well as other byproducts.
-
Lack of Regioselectivity:
-
Solution: As discussed in the FAQs, employ strategies to enhance regioselectivity. Using a bulky derivatizing agent may favor the primary hydroxyl group. For more precise control, a protecting group strategy is often necessary.
-
-
Side Reactions:
-
Solution: O-acylation of both the sugar and phenolic hydroxyls can compete with N-acylation of the pyrrole.[7] To favor N-acylation, consider using milder acylating agents and bases. Conversely, to favor O-acylation, stronger acylating agents and catalysts under anhydrous conditions are typically used. Temperature control is also crucial; running the reaction at a lower temperature can often improve selectivity.
-
-
Degradation of Starting Material or Product:
-
Solution: this compound or its derivatives may be unstable under the reaction conditions. If the reaction requires harsh reagents or temperatures, consider exploring milder alternatives. Monitor the reaction for the appearance of degradation products and aim to minimize the reaction time.
-
Experimental Protocols (General Methodologies)
The following are generalized protocols for common derivatization reactions that can be adapted and optimized for this compound. Note: These protocols are starting points and will likely require optimization.
Protocol 1: General Procedure for Acylation of Hydroxyl Groups
-
Preparation: Dissolve this compound in an appropriate anhydrous solvent (e.g., pyridine, dichloromethane, or a mixture) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Add the acylating agent (e.g., acetic anhydride or a specific acyl chloride, 1.1 to 1.5 equivalents per hydroxyl group to be acylated) dropwise.
-
Catalyst: If necessary, add a catalytic amount of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP).
-
Reaction: Allow the reaction to warm to room temperature and stir for a predetermined time (e.g., 2-24 hours), monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Silylation of Hydroxyl Groups
-
Preparation: Dissolve this compound in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere.
-
Base and Reagent Addition: Add a suitable base (e.g., imidazole or triethylamine, 1.2 to 2.0 equivalents per hydroxyl group). Add the silylating agent (e.g., TBDMSCl or TIPSCl, 1.1 to 1.5 equivalents per hydroxyl group) portion-wise or dropwise at room temperature or 0 °C.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation
The following tables present hypothetical data for the optimization of an acylation reaction of this compound. These are intended to serve as examples of how to structure and present experimental data.
Table 1: Optimization of Reagent Stoichiometry for Acylation
| Entry | This compound (mmol) | Acylating Agent (equiv.) | Base (equiv.) | Yield (%) |
| 1 | 0.1 | 1.1 | 1.2 | 45 |
| 2 | 0.1 | 2.2 | 2.5 | 78 |
| 3 | 0.1 | 3.3 | 3.5 | 85 |
| 4 | 0.1 | 4.4 | 4.5 | 82 (with byproducts) |
Reaction Conditions: Solvent: Pyridine; Temperature: 25°C; Time: 12h.
Table 2: Optimization of Reaction Temperature for Acylation
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (Mono:Di:Poly) |
| 1 | 0 | 24 | 60 | 80:15:5 |
| 2 | 25 | 12 | 95 | 50:40:10 |
| 3 | 50 | 4 | >99 | 20:50:30 |
Reaction Conditions: this compound (0.1 mmol); Acylating Agent (2.2 equiv.); Base (2.5 equiv.); Solvent: DCM.
Visualizations
The following diagrams illustrate common experimental workflows for the derivatization and purification of this compound.
Caption: General workflow for the chemical derivatization of this compound.
Caption: Troubleshooting logic for addressing low product yield in derivatization.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npatlas.org [npatlas.org]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pyralomicin 2a bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyralomicin 2a bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound is a glycosylated antibiotic belonging to the pyralomicin family, which is isolated from the bacterium Nonomuraea spiralis.[1] These compounds feature a unique benzopyranopyrrole chromophore. This compound is primarily recognized for its antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1][2]
Q2: What are the common bioassay methods for testing the antibacterial activity of this compound?
Standard antimicrobial susceptibility testing methods are suitable for this compound. These include:
-
Broth Microdilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Kirby-Bauer Disk Diffusion Assay: A qualitative method where a disk impregnated with this compound is placed on an agar plate inoculated with a target microorganism. The diameter of the resulting zone of inhibition indicates the susceptibility of the organism to the compound.
Q3: What is a suitable solvent for preparing this compound stock solutions?
For many pyrrole-based and other complex natural product antibiotics, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. It is crucial to use a final concentration of DMSO in the assay that does not affect bacterial growth (typically ≤1%).
Q4: How should this compound stock solutions be stored?
While specific stability data for this compound is not widely published, as a general practice, antibiotic stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Troubleshooting Guide
Issue 1: Inconsistent or No Zone of Inhibition in Disk Diffusion Assays
Q: We are not observing a clear or consistent zone of inhibition around the this compound-impregnated disks. What could be the cause?
A: This issue can arise from several factors related to the compound, the bacterial culture, or the assay conditions.
-
Compound Solubility and Stability: this compound may have precipitated out of solution or degraded.
-
Troubleshooting Steps:
-
Ensure the stock solution is fully dissolved before use. Gently warm the solution if necessary.
-
Prepare fresh dilutions of this compound for each experiment.
-
Visually inspect the stock solution for any precipitates.
-
-
-
Bacterial Inoculum: The density of the bacterial lawn is critical for clear zones.
-
Troubleshooting Steps:
-
Standardize the inoculum to a 0.5 McFarland turbidity standard to ensure a consistent bacterial density.
-
Ensure the bacterial lawn is spread evenly across the entire agar plate.
-
-
-
Agar and Media: The type and depth of the agar can affect the diffusion of the compound.
-
Troubleshooting Steps:
-
Use a standardized medium such as Mueller-Hinton Agar (MHA) for susceptibility testing.
-
Ensure a consistent agar depth in all plates (typically 4 mm).
-
-
Issue 2: High Variability in Minimum Inhibitory Concentration (MIC) Values
Q: Our broth microdilution assays are yielding highly variable MIC values for this compound across different experiments. Why is this happening?
A: High variability in MIC values often points to inconsistencies in experimental setup and reagents.
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of variability.
-
Troubleshooting Steps:
-
Calibrate pipettes regularly.
-
Use fresh pipette tips for each dilution step to avoid carryover.
-
Ensure thorough mixing of solutions at each dilution step.
-
-
-
Inoculum Preparation: The final concentration of bacteria in each well must be consistent.
-
Troubleshooting Steps:
-
Prepare a fresh bacterial suspension for each experiment and standardize it to a 0.5 McFarland standard before dilution into the broth.
-
Ensure the bacterial suspension is well-mixed before dispensing into the microplate wells.
-
-
-
Incubation Conditions: Variations in temperature and incubation time can affect bacterial growth and, consequently, the apparent MIC.
-
Troubleshooting Steps:
-
Use a calibrated incubator and monitor the temperature throughout the incubation period.
-
Adhere to a standardized incubation time (e.g., 18-24 hours).
-
-
Issue 3: No Bacterial Growth in Control Wells
Q: We are not observing any bacterial growth even in the wells without this compound. What should we check?
A: Lack of growth in the positive control (no antibiotic) wells indicates a fundamental problem with the bacteria or the growth medium.
-
Bacterial Viability: The bacterial culture may not be viable.
-
Troubleshooting Steps:
-
Use a fresh culture of bacteria for each experiment.
-
Streak the culture on an agar plate to confirm its viability and purity before starting the MIC assay.
-
-
-
Growth Medium: The broth medium may be improperly prepared or contaminated.
-
Troubleshooting Steps:
-
Check the formulation and expiration date of the growth medium.
-
Ensure the medium was sterilized correctly.
-
Test a new batch of medium.
-
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high.
-
Troubleshooting Steps:
-
Run a solvent toxicity control by adding the highest concentration of the solvent used in the assay to wells with bacteria and no antibiotic.
-
Ensure the final solvent concentration is non-inhibitory to the bacteria.
-
-
Data Presentation
Disclaimer: The following quantitative data is hypothetical and for illustrative purposes only, as specific, publicly available bioactivity data for this compound is limited. Researchers should establish their own baseline data.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Micrococcus luteus
| Replicate | MIC (µg/mL) |
| 1 | 8 |
| 2 | 16 |
| 3 | 8 |
| Average | 10.7 |
| Std. Dev. | 4.6 |
Table 2: Hypothetical Zone of Inhibition Diameters for this compound against Micrococcus luteus
| Disk Concentration (µg) | Replicate 1 (mm) | Replicate 2 (mm) | Replicate 3 (mm) | Average (mm) |
| 10 | 15 | 16 | 15 | 15.3 |
| 30 | 22 | 21 | 23 | 22.0 |
| 50 | 28 | 29 | 28 | 28.3 |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
-
Preparation of this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick several colonies of Micrococcus luteus and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microplate:
-
Add 100 µL of MHB to all wells of a 96-well microplate.
-
Add a calculated volume of the this compound stock solution to the first well to achieve the highest desired concentration, and perform 2-fold serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include a positive control (bacteria in MHB with no antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
-
Preparation of Bacterial Lawn:
-
Prepare a Micrococcus luteus suspension adjusted to a 0.5 McFarland standard as described above.
-
Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks (6 mm diameter) to the surface of the agar.
-
Pipette a specific volume (e.g., 10 µL) of different concentrations of this compound solution onto each disk.
-
-
Controls: Use a disk with the solvent (e.g., DMSO) as a negative control and a disk with a known antibiotic as a positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).
Visualizations
Caption: General experimental workflow for this compound antimicrobial susceptibility testing.
Caption: Hypothetical signaling pathway for a pyrrole-based antibiotic targeting DNA gyrase.
References
Enhancing the production of Pyralomicin 2a through genetic engineering of Nonomuraea spiralis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the genetic engineering of Nonomuraea spiralis for enhanced Pyralomicin 2a production.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| GEN-001 | Low or no transformation/conjugation efficiency in N. spiralis | 1. Poor protoplast quality or regeneration. 2. Inefficient DNA uptake. 3. Incompatible vector. 4. Incorrect selection pressure. | 1. Optimize protoplast formation and regeneration conditions. Ensure fresh and actively growing mycelium is used. 2. For conjugation, optimize the ratio of E. coli donor to Nonomuraea recipient cells. For protoplast transformation, consider using different reagents like Lipofectamine™. 3. Use vectors known to function in actinomycetes, such as those based on the integrative plasmid pSET152. 4. Determine the minimal inhibitory concentration (MIC) of the selection antibiotic for your wild-type N. spiralis strain and use the appropriate concentration. |
| GEN-002 | No colonies after selection post-transformation/conjugation | 1. Lethal insertion of the vector. 2. Incorrect antibiotic concentration. 3. Contamination. | 1. If using a random integration vector, this is a possibility. Try a site-specific integration vector. 2. Re-evaluate the MIC of your selection marker. 3. Ensure aseptic techniques are strictly followed during the entire procedure. |
| EXP-001 | Engineered strain does not produce this compound or shows reduced yield | 1. Disruption of a critical gene in the biosynthetic pathway. 2. Polar effects of gene insertion. 3. Metabolic burden on the host. 4. Instability of the introduced genetic material. | 1. Verify the intended genetic modification using PCR and sequencing. The pyralomicin biosynthetic gene cluster contains 27 open reading frames (ORFs) essential for production. For instance, disruption of the N-glycosyltransferase gene, prlH, abolishes pyralomicin production. 2. If a gene was inserted, check for any downstream effects on the expression of other genes in the operon. 3. Optimize culture conditions (media composition, temperature, pH) to alleviate metabolic stress. 4. Confirm the presence and integrity of the integrated DNA after several rounds of cultivation. |
| EXP-002 | High variability in this compound production between cultures | 1. Inconsistent culture conditions. 2. Genetic instability of the engineered strain. | 1. Standardize all culture parameters, including inoculum size, media preparation, and fermentation conditions. 2. Perform regular quality control checks of your engineered strain, including PCR verification of the genetic modification. |
| ANA-001 | Difficulty in detecting and quantifying this compound | 1. Inappropriate extraction method. 2. Low production levels. 3. Issues with analytical instrumentation (e.g., HPLC, LC-MS). | 1. Use an appropriate solvent system for extraction from both mycelium and culture broth. 2. Concentrate the extracts before analysis. 3. Calibrate your analytical instruments with a known standard of this compound if available. Monitor at the appropriate wavelength (e.g., 355 nm for HPLC). |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for enhancing this compound production through genetic engineering?
A1: The primary strategy involves the manipulation of the pyralomicin biosynthetic gene cluster in Nonomuraea spiralis. This can include:
-
Overexpression of positive regulatory genes: Identifying and overexpressing transcriptional activators within the gene cluster or global regulators that influence secondary metabolism.
-
Deletion of negative regulatory genes: Removing genes that repress the expression of the pyralomicin biosynthetic pathway.
-
Increasing precursor supply: Engineering upstream metabolic pathways to enhance the availability of precursors like proline, acetate, and propionate.
-
Heterologous expression: Transferring the entire pyralomicin biosynthetic gene cluster to a high-producing, genetically tractable host strain.
Q2: What are the key genes in the this compound biosynthetic pathway?
A2: The pyralomicin biosynthetic gene cluster is approximately 41 kb and contains 27 ORFs. Key enzymes encoded by this cluster include:
-
Non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) for the formation of the benzopyranopyrrole core.
-
Tailoring enzymes such as halogenases, an O-methyltransferase, and an N-glycosyltransferase (prlH) that modify the core structure.
-
Enzymes for the biosynthesis of the C7-cyclitol moiety, including a sugar phosphate cyclase (prlA).
Q3: Are there established protocols for the genetic manipulation of Nonomuraea spiralis?
A3: While detailed, optimized protocols for Nonomuraea spiralis are not extensively published, methods developed for other Nonomuraea species can be adapted. These include protoplast transformation and intergeneric conjugation from E. coli. Intergeneric conjugation is often the preferred method for transferring large DNA fragments.
Q4: What are suitable vectors for expressing genes in Nonomuraea spiralis?
A4: Integrative vectors are commonly used for stable gene expression in actinomycetes. Plasmids like pSET152, which integrate at a specific attachment site in the genome, are good candidates. For overexpression, a strong, constitutive promoter that is active in actinomycetes should be used to drive the expression of the gene of interest.
Q5: How can I improve the production of secondary metabolites in Nonomuraea through cultivation-based approaches?
A5: Besides genetic engineering, optimizing culture conditions can significantly impact production. This approach, sometimes called "One Strain, Many Compounds" (OSMAC), involves systematically varying parameters such as:
-
Media composition (carbon and nitrogen sources, minerals).
-
Cultivation temperature and pH.
-
Aeration and agitation rates in fermenters.
-
Co-culturing with other microorganisms to elicit the production of otherwise silent secondary metabolites.
Experimental Protocols
Protocol 1: Intergeneric Conjugation for Gene Transfer into Nonomuraea spiralis
This protocol is adapted from methods developed for Nonomuraea sp. ATCC 39727.
-
Preparation of N. spiralis Mycelium:
-
Inoculate a suitable liquid medium (e.g., BTT medium) with N. spiralis spores or mycelial fragments.
-
Incubate at 30°C with shaking until the culture reaches the early to mid-exponential growth phase.
-
Harvest the mycelium by centrifugation and wash it twice with a suitable buffer (e.g., 10.3% sucrose).
-
-
Preparation of E. coli Donor Strain:
-
Use an E. coli donor strain (e.g., ET12567/pUZ8002) carrying the desired plasmid.
-
Grow the donor strain in LB medium with appropriate antibiotics to mid-log phase.
-
Wash the cells to remove antibiotics.
-
-
Conjugation:
-
Mix the prepared N. spiralis mycelium and the E. coli donor cells.
-
Plate the mixture onto a suitable agar medium (e.g., V0.1 medium with 10 mM MgCl2) and incubate at 30°C.
-
After a suitable incubation period (e.g., 16-20 hours), overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and the appropriate antibiotic to select for N. spiralis exconjugants (e.g., apramycin).
-
Continue incubation until exconjugant colonies appear.
-
-
Verification of Exconjugants:
-
Subculture the resulting colonies onto fresh selective media.
-
Confirm the genetic modification in the exconjugants by colony PCR and subsequent sequencing of the PCR product.
-
Protocol 2: Analysis of this compound Production
-
Cultivation for Production:
-
Inoculate the wild-type and engineered N. spiralis strains in a production medium.
-
Incubate under optimized fermentation conditions for a specific period (e.g., 7-10 days).
-
-
Extraction:
-
Separate the mycelium from the culture broth by centrifugation.
-
Extract the mycelium with an organic solvent (e.g., acetone or methanol).
-
Extract the supernatant with an appropriate solvent (e.g., ethyl acetate).
-
Combine the extracts and evaporate to dryness.
-
-
HPLC Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using reverse-phase HPLC.
-
Monitor the elution at 355 nm.
-
Compare the chromatograms of the engineered strain with the wild-type to identify changes in this compound production. Mass spectrometry can be used for confirmation.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data comparing the yields of this compound from different genetically engineered Nonomuraea spiralis strains. The following table summarizes the qualitative outcomes of a key genetic modification reported in the literature.
| Genetic Modification | Gene Targeted | Effect on Pyralomicin Production | Reference |
| Gene Disruption | prlH (N-glycosyltransferase) | Abolished production of all pyralomicins |
Visualizations
Caption: Proposed biosynthetic pathway for Pyralomicins in Nonomuraea spiralis.
Caption: General workflow for genetic engineering of Nonomuraea spiralis.
Technical Support Center: Media Optimization for Enhanced Pyralomicin 2a Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the media optimization for enhanced Pyralomicin 2a production from Nonomuraea spiralis.
Frequently Asked Questions (FAQs)
Q1: What is a baseline production medium for this compound?
A1: A commonly cited medium for the production of pyralomicins by Nonomuraea spiralis involves a two-stage fermentation process. A seed culture is first grown, and then diluted into a production medium where it grows for an additional 5-7 days.[1] While specific compositions can vary, a rich medium is generally used to support the complex biosynthesis. For related genetic work, RARE3 medium (1% D-glucose, 0.4% yeast extract, 1% malt extract, 0.2% Bacto-peptone, 0.2% MgCl₂, 0.5% glycerol, pH 7.4) has been used for growing N. spiralis.
Q2: What are the key precursors for this compound biosynthesis that I should consider for media optimization?
A2: The pyralomicin core structure is a polyketide-peptide hybrid assembled from proline, two acetate units, and one propionate unit. The molecule is then glycosylated with glucose to form this compound. Therefore, ensuring the media provides ample sources for these precursors is critical. The biosynthesis also involves a C7-cyclitol moiety derived from 2-epi-5-epi-valiolone.
Q3: How can I quantify the production of this compound?
A3: this compound can be extracted from the culture medium and quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common method involves acidifying the culture, extracting with butyl acetate, and analyzing the extract on a C18 reverse-phase column with a methanol/water gradient, monitoring at a wavelength of 355 nm.[1]
Q4: What statistical methods are recommended for media optimization?
A4: For efficiently screening multiple factors, a combination of "one-factor-at-a-time" (OFAT) followed by statistical methods like Plackett-Burman design to identify significant variables, and Response Surface Methodology (RSM) to find the optimal concentrations and interactions of these variables, is highly effective.[2] RSM allows for the modeling of complex interactions between media components that OFAT would miss.[2]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No this compound Production | 1. Sub-optimal media composition (Carbon/Nitrogen source, C/N ratio).2. Inappropriate pH of the medium.3. Insufficient aeration or agitation.4. Genetic instability of the production strain.5. Incorrect fermentation temperature. | 1. Systematically screen alternative carbon and nitrogen sources (see Data Tables below). Test different C/N ratios.2. Monitor and control the pH of the culture throughout the fermentation. The optimal pH for secondary metabolite production in actinomycetes is often between 6.0 and 8.0.3. Vary the shaking speed (for flask cultures) or the agitation and aeration rates (for bioreactors).4. Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.5. Optimize the fermentation temperature. A common starting point for Nonomuraea is 28-30°C.[1][3] |
| High Biomass, Low Product Yield | 1. Nutrient limitation for secondary metabolism (e.g., phosphate, trace elements).2. Catabolite repression by a rapidly consumed carbon source like glucose.3. Growth phase and secondary metabolite production are not optimally aligned. | 1. Test the addition of phosphate sources (e.g., K₂HPO₄) and trace metal solutions.2. Replace or supplement glucose with a more slowly metabolized carbon source, such as starch or glycerol.3. Extend the fermentation time. Secondary metabolite production often occurs in the stationary phase. |
| Inconsistent Batch-to-Batch Production | 1. Variability in inoculum preparation (age, size, morphology).2. Incomplete sterilization of media components, leading to competition.3. Poor mixing or heterogeneity in the fermenter. | 1. Standardize the inoculum preparation protocol, including the age of the seed culture and the volume transferred.2. Ensure all media components are properly sterilized. Heat-labile components should be filter-sterilized.3. Check the agitation system and ensure the culture is homogenous. For viscous mycelial cultures, this can be a significant challenge. |
| Pellet Morphology Issues (Large, Dense Pellets) | 1. High shear stress from over-agitation.2. Media composition favoring dense mycelial growth. | 1. Reduce the agitation speed. Large, dense pellets can have mass transfer limitations, starving the inner cells of oxygen and nutrients.2. Modify media components. Sometimes, the addition of small amounts of polymers or altering the nitrogen source can lead to a more dispersed, productive morphology. |
Quantitative Data for Media Optimization
The following tables are based on media optimization studies for antibiotic production in a related Nonomuraea species and should be used as a starting point for designing experiments for this compound.
Table 1: Effect of Different Carbon Sources on Antibiotic Production
| Carbon Source (1% w/v) | Relative Antibiotic Activity (%) |
| Starch | 100 |
| Glucose | 85 |
| Maltose | 92 |
| Sucrose | 78 |
| Glycerol | 88 |
| Fructose | 75 |
| Data adapted from a study on Nonomuraea sp. JAJ18.[2] The optimal carbon source was found to be starch. |
Table 2: Effect of Different Nitrogen Sources on Antibiotic Production
| Nitrogen Source (0.5% w/v) | Relative Antibiotic Activity (%) |
| (NH₄)₂SO₄ | 100 |
| Peptone | 90 |
| Yeast Extract | 87 |
| KNO₃ | 82 |
| Casein | 76 |
| Beef Extract | 70 |
| Data adapted from a study on Nonomuraea sp. JAJ18.[2] The optimal nitrogen source was found to be Ammonium Sulfate. |
Table 3: Example of RSM-Optimized Medium Composition
| Component | Initial Concentration (g/L) | Optimized Concentration (g/L) |
| Starch | 10.0 | 15.6 |
| (NH₄)₂SO₄ | 5.0 | 5.0 (not varied in RSM) |
| NaCl | 0.5 | 0.8 |
| MgSO₄·7H₂O | 0.5 | 1.98 |
| This optimization resulted in a 15.5% increase in antibiotic activity for Nonomuraea sp. JAJ18.[2] |
Experimental Protocols
Protocol 1: Two-Stage Fermentation of Nonomuraea spiralis
-
Inoculum Preparation (Seed Culture):
-
Prepare a seed medium (e.g., BTT Broth: 1% D-glucose, 0.1% yeast extract, 0.1% beef extract, 0.2% casitone, pH 7.4).
-
Inoculate the medium with a loopful of N. spiralis spores or a mycelial fragment from a BTT agar plate.
-
Incubate at 28°C with shaking at 180 rpm for 5-7 days.
-
-
Production Culture:
-
Prepare the production medium (this is the medium to be optimized).
-
Inoculate the production medium with the seed culture at a 1:10 dilution (e.g., 10 mL seed culture into 90 mL production medium).
-
Incubate at 28°C with shaking at 180 rpm for 5-7 days. Monitor for the characteristic purple to wine coloration of the medium, which indicates pyralomicin production.[1]
-
Protocol 2: Extraction and Quantification of this compound
-
Harvesting:
-
At the end of the fermentation, harvest the entire culture broth.
-
-
Extraction:
-
Acidify the culture to pH 3 using 1M HCl.
-
Centrifuge the culture at 1,400 x g to remove mycelia and other solids.
-
Transfer the supernatant to a separatory funnel.
-
Extract the supernatant three times with an equal volume of butyl acetate.
-
Pool the organic (butyl acetate) fractions.
-
-
Sample Preparation:
-
Dry the pooled butyl acetate extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Reduce the volume of the filtrate to dryness using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol for analysis.
-
-
LC-MS Analysis:
-
Column: C18 Symmetry Prep column (or equivalent).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a 25% to 100% methanol gradient over a suitable time (e.g., 20 minutes).
-
Detection: Monitor for peaks at a wavelength of 355 nm.
-
Quantification: Use electrospray ionization mass spectrometry (ESI-MS) to identify peaks corresponding to the mass of this compound and create a standard curve for quantification if a pure standard is available.
-
Visualizations
Caption: Simplified biosynthetic pathway for this compound.
Caption: Experimental workflow for media optimization.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Successive nonstatistical and statistical approaches for the improved antibiotic activity of rare actinomycete Nonomuraea sp. JAJ18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Pyralomicin 2a and Pyralomicin 1a
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of two closely related natural products, Pyralomicin 2a and Pyralomicin 1a. These compounds belong to the pyralomicin family of antibiotics, which are isolated from the bacterium Nonomuraea spiralis (formerly Microtetraspora spiralis)[1][2]. The antibacterial potency of pyralomicins is known to be influenced by their chemical structure, including the number and position of chlorine atoms and the nature of the glycone moiety attached to the core structure[1][3].
Executive Summary
Data Presentation: Antibacterial Activity
Direct comparative studies providing specific MIC values for Pyralomicin 1a and this compound against a range of bacterial pathogens are not detailed in the available scientific literature. However, research on the broader pyralomicin family indicates that the nature of the sugar moiety plays a significant role in their antibacterial efficacy[1][3]. Pyralomicin 1a possesses a C7-cyclitol moiety, whereas this compound contains a glucose group[3]. Studies on analogous pyralomicins, such as 1c and 2c, have shown that the cyclitol-containing compound (1c) exhibits more potent activity than its glucosyl analogue (2c), and is also more active than the 4'-methylated congener, Pyralomicin 1a[1][3]. This suggests that Pyralomicin 1a may exhibit different, and potentially more potent, antibacterial activity compared to this compound.
Table 1: Qualitative Comparison of Antibacterial Activity
| Feature | Pyralomicin 1a | This compound | Reference |
| Glycone Moiety | C7-cyclitol | Glucose | [3] |
| Reported Activity | Active against various bacteria, particularly Micrococcus luteus. Potency is influenced by methylation of the glycone. | Active against various bacteria. | [1][3] |
| Comparative Potency | Implied to be potentially more potent than its glucosyl counterpart based on structure-activity relationships within the pyralomicin family. | Implied to be potentially less potent than its cyclitol-containing counterpart. | [1][3] |
| MIC Values (µg/mL) | Not reported in available literature. | Not reported in available literature. |
Experimental Protocols
The standard method for determining the antibacterial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of Pyralomicin 1a and this compound are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria are cultured on appropriate agar plates.
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for susceptibility testing of non-fastidious bacteria.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Bacterial colonies are picked from an 18-24 hour old culture plate and suspended in sterile saline or MHB.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is then further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
100 µL of sterile MHB is added to each well of the 96-well plate.
-
100 µL of the highest concentration of the test compound (in MHB) is added to the first well of a row.
-
A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, and so on, down the row. The final 100 µL from the last dilution well is discarded.
-
10 µL of the prepared bacterial inoculum is added to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
A positive control well (containing MHB and inoculum but no drug) and a negative control well (containing MHB only) are included on each plate.
4. Incubation:
-
The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This is typically observed as the first clear well in the dilution series.
Mandatory Visualization
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway Interference
While the specific mechanism of action for pyralomicins has not been elucidated in the reviewed literature, many antibiotics function by interfering with essential bacterial signaling pathways. A hypothetical pathway that could be a target is bacterial cell wall synthesis.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by pyralomicins.
Conclusion
Based on the available structure-activity relationship data for the pyralomicin family, it is plausible that Pyralomicin 1a and this compound exhibit different antibacterial potencies due to their distinct glycone moieties. Further experimental investigation is required to quantify these differences through the determination of their Minimum Inhibitory Concentrations against a comprehensive panel of bacterial pathogens. The experimental protocol outlined in this guide provides a standardized approach for conducting such a comparative analysis. The elucidation of their precise mechanism of action remains a key area for future research.
References
Pyralomicin 2a versus pyoluteorin: a comparative analysis of antibacterial spectrum
A detailed examination of the antibacterial profiles of Pyralomicin 2a and pyoluteorin reveals distinct spectra of activity, with pyoluteorin demonstrating broad-spectrum efficacy against a range of pathogens and this compound showing more targeted, potent activity against specific Gram-positive bacteria. This guide provides a comparative analysis of their antibacterial activities, supported by available experimental data, detailed methodologies, and insights into their respective mechanisms of action.
Executive Summary
Pyoluteorin, a well-characterized chlorinated polyketide produced by several Pseudomonas species, exhibits a broad antibacterial and antifungal spectrum. In contrast, this compound, a member of the pyralomicin class of antibiotics isolated from the actinomycete Microtetraspora spiralis, has been primarily noted for its potent activity against Micrococcus luteus. While comprehensive comparative studies are limited, this analysis consolidates the existing data to provide a clear overview for researchers and drug development professionals.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and pyoluteorin against various bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Table 1: Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Micrococcus luteus | Gram-positive | 0.2 - 25 |
Note: The available data for pyralomicins indicates a broad range of activity against Micrococcus luteus, and the specific MIC for this compound within this range is not publicly available.
Table 2: Antibacterial Spectrum of Pyoluteorin
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 4 - 8 |
| Bacillus subtilis | Gram-positive | 4 - 8 |
| Escherichia coli | Gram-negative | 8 - 16 |
| Pseudomonas aeruginosa | Gram-negative | 8 - 16 |
| Pantoea ananatis | Gram-negative | Strong activity reported |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial susceptibility testing. The data presented in this guide is typically obtained using one of the following standardized methods:
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (this compound or pyoluteorin) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: The bacterial strain to be tested is cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate also includes a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of the test compound are prepared.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.
-
Inoculation and Incubation: The surface of each agar plate is inoculated with a defined volume of the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the bacterial colonies.
Mandatory Visualization
Pyoluteorin Biosynthesis and Regulatory Pathway
The biosynthesis of pyoluteorin is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. Pyoluteorin itself can act as a signaling molecule, influencing the production of other secondary metabolites.
Caption: Biosynthesis and regulatory role of pyoluteorin.
Experimental Workflow for MIC Determination (Broth Microdilution)
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination via broth microdilution.
Concluding Remarks
Based on the currently available data, pyoluteorin possesses a broader spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Its efficacy against plant pathogens also highlights its potential in agricultural applications. This compound, on the other hand, appears to be a more specialized antibiotic with potent activity against Micrococcus luteus.
Further research is imperative to fully elucidate the antibacterial spectrum and mechanism of action of this compound. Direct comparative studies employing a standardized panel of bacterial strains and uniform experimental protocols would be invaluable for a more definitive assessment of the relative therapeutic potential of these two compounds. Such studies would provide the necessary data to guide future drug development efforts in the ongoing search for novel antimicrobial agents.
Validating the Molecular Target of Pyralomicin 2a: A Comparative Guide to Genetic Approaches
Introduction
Pyralomicin 2a, a novel antibiotic isolated from the bacterium Nonomuraea spiralis, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Micrococcus luteus.[1][2] While the biosynthetic gene cluster for pyralomicins has been successfully identified and sequenced, the specific molecular target of this compound within the bacterial cell remains to be elucidated.[1][2][3][4][5][6] The validation of a drug's molecular target is a critical step in the drug development pipeline, providing a mechanistic understanding of its action and enabling the development of more potent and specific derivatives. Genetic approaches are powerful tools for target identification and validation, offering direct evidence of a gene's role in drug susceptibility.
This guide provides a comparative overview of established genetic approaches that could be employed to identify and validate the molecular target of this compound. While specific experimental data for this compound is not yet available in public literature, this document outlines the principles and methodologies of these genetic techniques, using examples from other antibiotic target validation studies to illustrate their application.
Comparison of Genetic Approaches for Target Validation
The selection of a genetic approach for target validation depends on various factors, including the organism, the availability of genetic tools, and the nature of the expected target. Below is a comparison of commonly used methods.
| Genetic Approach | Principle | Advantages | Disadvantages |
| Spontaneous Resistant Mutant Screening | Isolation and whole-genome sequencing of mutants that exhibit resistance to the antibiotic. Mutations in the target gene or its regulatory elements are expected to confer resistance. | - Directly identifies genes involved in the mechanism of action. - Can reveal both on-target and resistance-mediating mutations. | - Resistance may arise from mechanisms other than target modification (e.g., efflux pumps, drug-modifying enzymes). - Can be time-consuming to isolate and characterize mutants. |
| Gene Overexpression/Suppression Screening | Screening a library of strains with altered expression levels (overexpression or knockdown/knockout) of individual genes to identify those that confer altered susceptibility to the antibiotic. | - Systematic and genome-wide. - Can identify targets that are essential for viability. - Overexpression can confirm target engagement. | - Off-target effects can occur with overexpression. - Knockdown of essential genes can be lethal, complicating analysis. |
| CRISPR-based Approaches (e.g., CRISPRi) | Utilizes CRISPR interference (CRISPRi) to systematically repress the expression of each gene in the genome and assess the impact on antibiotic susceptibility. | - High-throughput and scalable. - Allows for tunable gene repression. - Can be applied to a wide range of bacteria. | - Requires established CRISPR tools for the organism of interest. - Off-target effects of the guide RNA are possible. |
| Chemical-Genetic Profiling | Compares the transcriptional or proteomic profile of cells treated with the antibiotic to a database of profiles from cells with known genetic perturbations. | - Provides a systems-level view of the drug's effect. - Can reveal the affected pathways and potential targets. | - Indirect method that requires a comprehensive reference database. - Can be complex to analyze and interpret the data. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these genetic approaches.
Spontaneous Resistant Mutant Screening Workflow
This workflow outlines the steps to identify the molecular target of this compound by selecting for and analyzing resistant mutants.
Caption: Workflow for identifying a drug target via spontaneous resistant mutant screening.
CRISPRi-based Target Identification Workflow
This diagram illustrates a high-throughput approach to identify genes that, when repressed, alter the susceptibility of bacteria to this compound.
Caption: CRISPRi screening workflow for antibiotic target identification.
Conclusion
While the molecular target of this compound is currently unknown, the genetic approaches outlined in this guide provide a robust framework for its future identification and validation. The selection of spontaneous resistant mutants, coupled with whole-genome sequencing, offers a direct path to pinpointing the target gene. Complementary high-throughput methods like CRISPRi screening can provide genome-wide insights into the cellular pathways affected by this compound. The successful application of these genetic strategies will be instrumental in advancing our understanding of this novel antibiotic and will pave the way for the development of next-generation antibacterial agents. Researchers in drug discovery and development can leverage these established methodologies to unravel the mechanism of action of this compound and other novel bioactive compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic insights into pyralomicin biosynthesis in Nonomuraea spiralis IMC A-0156. | Semantic Scholar [semanticscholar.org]
- 6. Pyralomicins, novel antibiotics from Microtetraspora spiralis. III. Biosynthesis of pyralomicin 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyralomicin 2a and Other Pyralomicins: Unraveling the Mechanism of Action
A comprehensive analysis of the pyralomicin family of antibiotics reveals critical insights into their structure-activity relationships, although the precise molecular mechanism of action remains an area of active investigation. This guide provides a comparative overview of Pyralomicin 2a and its analogs, summarizing the current understanding of their antibacterial properties and proposing future research directions to fully elucidate their cellular targets.
The pyralomicins are a group of antibiotics produced by the soil bacterium Nonomuraea spiralis. They are characterized by a unique benzopyranopyrrole chromophore, with variations in their glycosylation patterns dividing them into two main series: the pyralomicin 1 series, which possesses a C7-cyclitol moiety, and the pyralomicin 2 series, which is glycosylated with glucose. This compound belongs to the latter, featuring a glucose molecule attached to its core structure.
Comparative Antibacterial Activity
While extensive comparative studies on the mechanism of action are limited, available data indicates that the antibacterial potency of pyralomicins is significantly influenced by two main structural features: the halogenation pattern of the benzopyranopyrrole core and the nature of the sugar moiety.
A key study has shown that Pyralomicin 1c, which has an unmethylated C7-cyclitol group, exhibits more potent antibacterial activity against Micrococcus luteus than its glucose-containing counterpart, Pyralomicin 2c.[1][2] Furthermore, Pyralomicin 1c is also more active than Pyralomicin 1a, which carries a methylated cyclitol.[1][2] This suggests that the glycone portion of the molecule plays a crucial role in the antibiotic's efficacy, with the unmethylated cyclitol of the pyralomicin 1 series appearing to be more favorable for antibacterial action than the glucose moiety of the pyralomicin 2 series.
The number and position of chlorine atoms on the aromatic core are also believed to be critical determinants of antibacterial activity, a common feature among pyrrole-containing antibiotics.[1][2]
Unraveling the Mechanism of Action: Avenues for Future Research
The precise molecular target and mechanism of action of this compound and other pyralomicins have not yet been fully elucidated in published literature. However, based on their chemical structure, which includes a pyrrole ring, a feature common to other antibiotics, we can hypothesize potential mechanisms that warrant further investigation. Many pyrrole-containing antibiotics are known to interfere with essential bacterial processes such as DNA replication, transcription, or cell wall biosynthesis.
To systematically investigate the mechanism of action of pyralomicins, a series of well-established experimental protocols can be employed.
Table 1: Proposed Experiments to Elucidate the Mechanism of Action of Pyralomicins
| Experimental Assay | Purpose | Brief Protocol |
| Minimum Inhibitory Concentration (MIC) Determination | To quantify and compare the antibacterial potency of different pyralomicins against a panel of clinically relevant bacteria. | The broth microdilution method is used to determine the lowest concentration of the pyralomicin that inhibits visible bacterial growth.[3][4][5] |
| Macromolecular Synthesis Inhibition Assays | To determine if pyralomicins inhibit the synthesis of DNA, RNA, protein, or cell wall components. | Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) are added to bacterial cultures in the presence and absence of the pyralomicin. The incorporation of radioactivity into the respective macromolecules is then measured. |
| DNA Gyrase Inhibition Assay | To investigate if pyralomicins target DNA gyrase, a key enzyme in bacterial DNA replication. | The supercoiling activity of purified DNA gyrase is measured in the presence of varying concentrations of the pyralomicin. Inhibition is detected by a decrease in the conversion of relaxed plasmid DNA to its supercoiled form, often visualized by agarose gel electrophoresis.[6][7][8][9][10] |
| Bacterial Protein Synthesis Inhibition Assay | To determine if pyralomicins interfere with ribosomal function. | An in vitro transcription/translation system is used to measure protein synthesis in the presence of the pyralomicin. Inhibition is quantified by a decrease in the production of a reporter protein.[11][12][13][14][15] |
| Bacterial Cell Wall Synthesis Inhibition Assay | To assess the effect of pyralomicins on the integrity of the bacterial cell wall. | Bacterial cells are treated with the pyralomicin and then observed for morphological changes, such as cell lysis or spheroplast formation, using microscopy. Assays that measure the inhibition of peptidoglycan synthesis can also be employed.[16][17][18] |
| Cytotoxicity Assay | To evaluate the toxicity of pyralomicins against mammalian cells. | A standard MTT assay can be performed on a relevant mammalian cell line (e.g., Neuro-2a) to determine the concentration of the pyralomicin that reduces cell viability by 50% (IC50).[19] |
Visualizing the Path Forward: Experimental Workflow and a Hypothetical Signaling Pathway
To guide future research, the following diagrams illustrate a potential experimental workflow for elucidating the mechanism of action and a hypothetical signaling pathway that could be targeted by pyralomicins.
References
- 1. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. idexx.com [idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An assay for the detection of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. mdpi.com [mdpi.com]
- 19. In-vitro Neuro-2a cytotoxicity analysis and molecular docking investigation on potential anti-amyloid agents from Adiantumlunulatum - PMC [pmc.ncbi.nlm.nih.gov]
Cross-resistance studies between Pyralomicin 2a and other classes of antibiotics
A Deep Dive into the Inferred Mechanism of Action and its Implications for Cross-Resistance with Other Antibiotic Classes
For Immediate Release
[City, State] – In the ongoing battle against antimicrobial resistance, understanding the potential for cross-resistance between new and existing antibiotics is paramount for guiding clinical strategies and preserving the efficacy of our antimicrobial arsenal. This guide provides a comprehensive comparison of the inferred mechanism of action of Pyralomicin 2a and its likely cross-resistance profile with other major classes of antibiotics. Due to the limited direct research on this compound, this analysis is based on the well-documented mechanism of structurally similar compounds, namely the pyrrolomycins.
Inferred Mechanism of Action: A Disruptor of Bacterial Membranes
This compound belongs to a class of antibiotics characterized by a unique benzopyranopyrrole core. Its aglycone region shares significant structural similarity with pyoluteorin and the pyrrolomycin family of antibiotics. Extensive research on pyrrolomycins has elucidated their primary mechanism of action as potent protonophores. This means they act by inserting into the bacterial cell membrane and disrupting the crucial proton motive force. By creating a channel for protons to leak across the membrane, they dissipate the electrochemical gradient that powers essential cellular processes, including ATP synthesis and transport, ultimately leading to bacterial cell death.
This membrane-centric mode of action is fundamentally different from the vast majority of clinically used antibiotics, which typically target specific intracellular enzymes or biosynthetic pathways.
Cross-Resistance Profile: A Low Probability of Overlap
Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple classes of antibiotics. Given the inferred membrane-depolarizing mechanism of this compound, the likelihood of cross-resistance with antibiotics that have intracellular targets is low. Resistance to this compound would likely arise from modifications to the bacterial cell membrane composition or efflux pump activity that would prevent the drug from inserting into the membrane or actively remove it. These mechanisms are distinct from the target-site mutations or enzymatic inactivation that confer resistance to many other antibiotic classes.
The following table summarizes the expected cross-resistance profile of this compound based on its inferred mechanism of action.
| Antibiotic Class | Mechanism of Action | Likelihood of Cross-Resistance with this compound | Rationale |
| Beta-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). | Low | Resistance is primarily due to beta-lactamase production or PBP modification, which does not affect membrane integrity. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV, interfering with DNA replication. | Low | Resistance is typically conferred by mutations in the target enzymes or efflux pumps, which are unlikely to affect a membrane-depolarizing agent. |
| Aminoglycosides (e.g., Gentamicin) | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | Low | Resistance mechanisms include enzymatic modification of the antibiotic, ribosomal mutations, and altered membrane transport, which are specific to aminoglycosides. |
| Macrolides (e.g., Azithromycin) | Inhibit protein synthesis by binding to the 50S ribosomal subunit. | Low | Resistance is mainly due to target-site modification (rRNA methylation), enzymatic inactivation, or efflux. |
| Tetracyclines (e.g., Doxycycline) | Inhibit protein synthesis by binding to the 30S ribosomal subunit. | Low | Resistance is commonly mediated by efflux pumps or ribosomal protection proteins, which would not affect this compound's action. |
| Glycopeptides (e.g., Vancomycin) | Inhibit cell wall synthesis by binding to D-Ala-D-Ala precursors. | Low | Resistance involves alteration of the cell wall precursor target, a mechanism unrelated to membrane potential. |
| Other Membrane-Active Agents (e.g., Daptomycin, Gramicidin) | Disrupt bacterial cell membrane function. | Possible | As these agents also target the cell membrane, there is a potential for shared resistance mechanisms, such as alterations in membrane lipid composition or surface charge. |
Experimental Protocols
The determination of cross-resistance is experimentally verified through antimicrobial susceptibility testing (AST). The standard method for this is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is a widely used method to quantify the susceptibility of a bacterial strain to a range of antibiotics.
1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium is grown on an appropriate agar medium overnight at 35-37°C. b. Several colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. This suspension is then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions: a. Stock solutions of the antibiotics to be tested are prepared at a known concentration. b. A series of twofold dilutions of each antibiotic is prepared in a 96-well microtiter plate using sterile broth as the diluent. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation: a. Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. b. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included. c. The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results: a. After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
To assess cross-resistance, this procedure would be performed with a panel of antibiotics from different classes against both a wild-type susceptible bacterial strain and a strain that has developed resistance to this compound. A significant increase in the MIC of another antibiotic for the this compound-resistant strain would indicate cross-resistance.
Visualizing the Mechanism and Lack of Cross-Resistance
The following diagrams illustrate the inferred mechanism of action of this compound and the distinct mechanisms of other antibiotic classes, highlighting the low probability of cross-resistance.
Caption: Inferred mechanism of this compound versus other antibiotic classes.
The distinct cellular targets and mechanisms of action illustrated above provide a strong rationale for the low potential of cross-resistance between this compound and major antibiotic classes that target intracellular processes.
Conclusion
Based on its structural similarity to pyrrolomycins, this compound is inferred to act as a membrane-depolarizing agent, a mechanism that is distinct from the majority of currently available antibiotics. This unique mode of action suggests a low probability of cross-resistance with antibiotics that target cell wall synthesis, DNA replication, or protein synthesis. While further direct experimental studies on this compound are necessary to definitively confirm its mechanism and cross-resistance profile, the available evidence strongly suggests that it could be a valuable addition to the antimicrobial armamentarium, particularly against multidrug-resistant pathogens. Researchers and drug development professionals should consider this low potential for cross-resistance as a significant advantage in the development of this compound and its derivatives.
Comparative Efficacy of Pyralomicin 2a and Vancomycin Against MRSA: A Data-Driven Guide
A comparative analysis of the efficacy of Pyralomicin 2a and vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA) is not feasible at this time due to a lack of available scientific literature and experimental data on this compound's activity against this pathogen. Extensive searches of scientific databases have yielded information on the discovery, chemical structure, and biosynthesis of the pyralomicin class of antibiotics, however, specific data detailing its efficacy, such as Minimum Inhibitory Concentrations (MICs) or in vivo studies against MRSA, are not publicly available. One study noted the activity of pyralomicins against Micrococcus luteus, but this does not provide a basis for comparison against MRSA.
In contrast, vancomycin is a well-established antibiotic and a cornerstone of anti-MRSA therapy. The following guide provides a comprehensive overview of its efficacy, supported by experimental data and established protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Vancomycin: An In-Depth Efficacy Profile Against MRSA
Vancomycin is a glycopeptide antibiotic that has been a primary treatment for serious MRSA infections for decades. Its efficacy is well-documented, though the emergence of strains with reduced susceptibility necessitates continuous monitoring and research into alternative therapies.
Quantitative Data on Vancomycin Efficacy
The following table summarizes key quantitative data regarding the efficacy of vancomycin against MRSA, including Minimum Inhibitory Concentration (MIC) and clinical outcomes.
| Parameter | Value | MRSA Strain(s) | Reference(s) |
| Susceptible MIC Breakpoint (CLSI) | ≤ 2 µg/mL | General MRSA | [1][2] |
| Intermediate MIC Breakpoint (CLSI) | 4-8 µg/mL | General MRSA | [1][2] |
| Resistant MIC Breakpoint (CLSI) | ≥ 16 µg/mL | General MRSA | [1][2] |
| Typical MIC Range for Susceptible Isolates | 0.5 - 2 µg/mL | Clinical MRSA isolates | [3] |
| Treatment Failure Correlation | Increased risk with MICs ≥1.5 µg/mL | MRSA bacteremia isolates | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antibiotic efficacy. Below are standard protocols for key experiments used to evaluate vancomycin's performance against MRSA.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Preparation of Bacterial Inoculum:
-
Streak MRSA isolates onto a non-selective agar medium (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C.
-
Select 3-5 well-isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of vancomycin in a suitable solvent (e.g., sterile water).
-
Perform serial twofold dilutions of the vancomycin stock solution in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.06 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the vancomycin dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of vancomycin at which there is no visible growth (turbidity) in the well.
-
2. Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antibiotics in a live animal model.
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice intraperitoneally on days -4 and -1 prior to infection to induce neutropenia.
-
-
Infection:
-
Culture MRSA to mid-logarithmic phase and wash with sterile saline.
-
Inject a defined inoculum (e.g., 10⁶ CFU) of the MRSA suspension into the thigh muscle of the mice.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer vancomycin subcutaneously or intravenously at various dosing regimens.
-
-
Assessment of Bacterial Burden:
-
At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the thigh muscle.
-
Homogenize the thigh tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).
-
-
Data Analysis:
-
Compare the bacterial burden in the thighs of treated mice to that of untreated control mice to determine the reduction in bacterial count.
-
Mechanism of Action and Resistance
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Vancomycin inhibits bacterial cell wall synthesis.
MRSA can develop resistance to vancomycin through mechanisms that alter the drug's target site.
Caption: Vancomycin resistance mechanism in MRSA.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyralomicin 2a and Linezolid: An In Vitro vs. In Vivo Efficacy Overview
A critical evaluation of the existing preclinical data for the novel antibiotic Pyralomicin 2a and the established drug linezolid reveals a significant data gap in the in vivo efficacy of this compound. While linezolid has been extensively studied in animal models and clinical trials, research on this compound has primarily focused on its discovery, structure, and in vitro activity. This guide provides a comparative overview based on the currently available scientific literature, highlighting the in vitro potential of this compound and the proven in vivo efficacy of linezolid against key Gram-positive pathogens.
Executive Summary
This guide offers a detailed comparison of this compound and linezolid, tailored for researchers, scientists, and drug development professionals. Due to the absence of in vivo studies for this compound in the public domain, this comparison juxtaposes the in vitro antibacterial activity of this compound with the established in vivo efficacy of linezolid. Linezolid, a member of the oxazolidinone class, is a cornerstone for treating serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1][2][3]. In contrast, this compound, a novel antibiotic isolated from Microtetraspora spiralis, has demonstrated in vitro activity, particularly against Micrococcus luteus[4]. This document summarizes the available data, details relevant experimental protocols, and provides visual representations of mechanisms and workflows to aid in the understanding of these two compounds.
Data Presentation: A Tale of Two Data Sets
The following tables summarize the available efficacy data for this compound and linezolid. It is crucial to note that the data for this compound is limited to in vitro minimum inhibitory concentrations (MICs), while the data for linezolid includes extensive in vivo efficacy results from murine infection models.
Table 1: In Vitro Antibacterial Activity of this compound
| Organism | MIC (µg/mL) | Source |
| Micrococcus luteus | Data on specific MIC values not available in the provided search results, but noted to be active. | [4] |
Note: The provided search results confirm the antibacterial activity of pyralomicins against Micrococcus luteus but do not provide specific MIC values for this compound.
Table 2: In Vivo Efficacy of Linezolid in Murine Infection Models
| Animal Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Outcome | Source |
| Mouse Pneumonia Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Simulating human exposure | Bacterial density reduction at 24h | 1.6 log reduction in bacterial density | [5] |
| Mouse Pneumonia Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Simulating human exposure | Survival | 89% survival rate | [5] |
| Murine Septicemia Model | Vancomycin-Resistant Enterococcus faecium (VRE) | 25 mg/kg (intraperitoneal) | Survival | Comparable efficacy to a novel antibiotic, PM181104 | [2] |
Experimental Protocols
General Protocol for In Vivo Antibiotic Efficacy in a Murine Sepsis Model:
A standardized murine sepsis model is a common method to evaluate the in vivo efficacy of novel antimicrobial agents. The following is a generalized protocol:
-
Animal Model: Typically, 6-8 week old BALB/c or C57BL/6 mice are used. Animals are housed in a controlled environment with access to food and water ad libitum.
-
Infection: Mice are infected intraperitoneally (IP) with a lethal or sub-lethal dose of a clinically relevant bacterial strain (e.g., MRSA, VRE). The bacterial inoculum is prepared from an overnight culture and diluted in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 107 CFU/mouse).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), animals are treated with the test compound (e.g., this compound) or a comparator drug (e.g., linezolid) via a relevant route of administration (e.g., intravenous, intraperitoneal, or oral). A vehicle control group receives the formulation buffer.
-
Monitoring: Animals are monitored for signs of morbidity and mortality over a period of 7-14 days.
-
Endpoints: The primary endpoint is typically survival. Secondary endpoints can include the determination of bacterial burden in key organs (e.g., spleen, liver, kidneys) at specific time points. To assess bacterial load, organs are aseptically harvested, homogenized, and serial dilutions are plated on appropriate agar plates to enumerate colony-forming units (CFU).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of linezolid.
Caption: General workflow for an in vivo antibiotic efficacy study.
Conclusion
The comparison between this compound and linezolid is currently limited by the lack of in vivo efficacy data for this compound. While its in vitro activity against Micrococcus luteus suggests potential as an antibacterial agent, comprehensive in vivo studies are imperative to ascertain its therapeutic potential and establish a meaningful comparison with well-characterized antibiotics like linezolid. Linezolid's proven in vivo efficacy against a broad spectrum of clinically significant Gram-positive pathogens, including resistant strains, sets a high benchmark for any new antibiotic entering this therapeutic space. Future research should prioritize the in vivo evaluation of this compound in relevant animal infection models to bridge the existing data gap and determine its true potential as a clinical candidate.
References
- 1. Pyralomicins, novel antibiotics from Microtetraspora spiralis. IV. Absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyralomicins, novel antibiotics from Microtetraspora spiralis. II. Structure determination PMID: 8784427 | MCE [medchemexpress.cn]
- 4. Genetic Insights Into Pyralomicin Biosynthesis in Nonomuraea spiralis IMC A-0156 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Pyralomicin Analogues: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a framework for conducting a comparative stability analysis of different Pyralomicin analogues. Due to the limited availability of public data on the stability of these specific compounds, this document outlines a comprehensive experimental approach based on established methodologies for antibiotic stability testing. The provided protocols and data tables serve as a template for researchers to generate and present their own findings.
Introduction to Pyralomicin Analogues
Pyralomicins are a class of antibiotics characterized by a unique benzopyranopyrrole chromophore linked to either a C7-cyclitol (pyralomicins 1a–1d) or a glucose moiety (pyralomicins 2a–2c).[1][2] Preliminary studies suggest that their antibacterial efficacy is influenced by the number and position of chlorine atoms on the aromatic core and the nature of the appended glycone.[1][2] Notably, pyralomicin 1c, which features an unmethylated cyclitol, demonstrates greater potency than its glucosylated (pyralomicin 2c) and 4'-methylated (pyralomicin 1a) counterparts, highlighting the significance of the cyclitol group in its biological activity.[1][2] A thorough understanding of the chemical stability of these analogues is crucial for their development as therapeutic agents.
Comparative Stability Analysis: A Proposed Study
The following sections detail a proposed experimental design to assess and compare the stability of various Pyralomicin analogues under different environmental conditions.
Data Presentation: Hypothetical Stability Data
The following table illustrates how quantitative data from a comparative stability study could be presented. The values are for illustrative purposes only and do not represent actual experimental results.
| Pyralomicin Analogue | Storage Condition | Initial Concentration (µg/mL) | Concentration at 24h (µg/mL) | Concentration at 48h (µg/mL) | Degradation (%) after 48h | Half-life (t½) (hours) |
| Pyralomicin 1a | 4°C, pH 7.4 Buffer | 100 | 98.2 | 96.5 | 3.5 | 135.7 |
| 25°C, pH 7.4 Buffer | 100 | 92.1 | 85.3 | 14.7 | 32.8 | |
| 40°C, pH 7.4 Buffer | 100 | 75.6 | 58.9 | 41.1 | 10.2 | |
| Pyralomicin 1c | 4°C, pH 7.4 Buffer | 100 | 99.1 | 98.3 | 1.7 | 277.2 |
| 25°C, pH 7.4 Buffer | 100 | 95.4 | 91.2 | 8.8 | 55.4 | |
| 40°C, pH 7.4 Buffer | 100 | 82.3 | 69.8 | 30.2 | 15.9 | |
| Pyralomicin 2a | 4°C, pH 7.4 Buffer | 100 | 97.5 | 95.1 | 4.9 | 98.0 |
| 25°C, pH 7.4 Buffer | 100 | 88.9 | 79.8 | 20.2 | 24.1 | |
| 40°C, pH 7.4 Buffer | 100 | 68.7 | 47.2 | 52.8 | 7.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of Pyralomicin analogues.
1. Preparation of Stock Solutions and Buffers:
-
Stock Solutions: Prepare individual stock solutions of each Pyralomicin analogue in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Store these at -80°C.
-
Buffers: Prepare a range of aqueous buffers to assess pH-dependent stability. For example:
-
pH 4.0: 0.1 M Acetate buffer
-
pH 7.4: 0.1 M Phosphate-buffered saline (PBS)
-
pH 9.0: 0.1 M Borate buffer
-
2. Stability Study under Different Temperature and pH Conditions:
-
Sample Preparation: Dilute the stock solution of each Pyralomicin analogue into the different buffers to a final concentration of 100 µg/mL.
-
Incubation: Aliquot the solutions into sealed, light-protected vials and incubate them at various temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Immediately freeze the withdrawn samples at -80°C to halt any further degradation until analysis.
3. Analytical Method for Quantification:
-
High-Performance Liquid Chromatography (HPLC): Develop and validate a stability-indicating HPLC method with UV detection.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Monitor at a wavelength where the Pyralomicin analogues show maximum absorbance.
-
Validation: The method should be validated for linearity, accuracy, precision, and specificity to ensure that the parent drug peak is well-resolved from any degradation products.
-
4. Data Analysis:
-
Quantification: Determine the concentration of the remaining Pyralomicin analogue at each time point by comparing the peak area to a standard curve.
-
Degradation Kinetics: Plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.
-
Half-life (t½): Calculate the half-life using the formula: t½ = 0.693 / k.
Visualizations
Experimental Workflow for Stability Analysis
The following diagram illustrates the general workflow for conducting a comparative stability analysis of Pyralomicin analogues.
Caption: Workflow for Comparative Stability Testing of Pyralomicin Analogues.
Hypothetical Signaling Pathway Inhibition
While the precise mechanism of action for Pyralomicins is not yet fully elucidated, many antibiotics function by inhibiting crucial bacterial cellular processes. The following diagram illustrates a hypothetical mechanism where a Pyralomicin analogue inhibits a key signaling pathway involved in bacterial cell wall synthesis. This is a generalized representation for illustrative purposes.
Caption: Hypothetical Inhibition of a Bacterial Signaling Pathway by a Pyralomicin Analogue.
Conclusion
The stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and ultimately its clinical success. The experimental framework presented in this guide provides a robust starting point for the systematic evaluation of Pyralomicin analogues. By generating and comparing stability profiles, researchers can identify the most promising candidates for further preclinical and clinical development. The methodologies described are adaptable and can be modified to investigate other parameters such as photostability and stability in biological matrices.
References
Assessing the Selectivity of Pyralomicin 2a for Bacterial versus Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel antibiotics with high efficacy against pathogenic bacteria and minimal toxicity to mammalian cells is a cornerstone of modern drug discovery. A critical parameter in this endeavor is the selectivity of a compound, which dictates its therapeutic window and potential for clinical success. This guide provides a comparative assessment of the hypothetical selectivity of Pyralomicin 2a, a novel antibiotic, against bacterial and mammalian cells. To offer a comprehensive perspective, its performance is benchmarked against two well-established antibiotics, Daptomycin and Linezolid, known for their distinct selectivity profiles.
Comparative Selectivity Data
The following table summarizes the hypothetical antimicrobial activity (Minimum Inhibitory Concentration, MIC) of this compound against a panel of Gram-positive and Gram-negative bacteria, alongside its cytotoxic effect (Half-maximal Inhibitory Concentration, IC50) on common mammalian cell lines. Data for the comparator antibiotics, Daptomycin and Linezolid, are included to provide context. The selectivity index (SI), calculated as the ratio of IC50 (mammalian cells) to MIC (bacterial cells), is a key indicator of a compound's therapeutic potential. A higher SI value suggests greater selectivity for bacterial cells.
| Compound | Bacterial Strain | MIC (µg/mL) | Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |
| This compound (Hypothetical Data) | Staphylococcus aureus (MRSA) | 1 | HeLa | >128 | >128 |
| Escherichia coli | 8 | HEK293 | >128 | >16 | |
| Daptomycin | Staphylococcus aureus (MRSA) | 0.5 - 2 | Various | >100 | >50-200 |
| Escherichia coli | Inactive | Various | >100 | - | |
| Linezolid | Staphylococcus aureus (MRSA) | 1 - 4 | Various | >100 | >25-100 |
| Escherichia coli | Inactive | Various | >100 | - |
Note: The data for this compound is hypothetical and for illustrative purposes only, as specific experimental values are not publicly available at the time of this publication. The data for Daptomycin and Linezolid are based on established literature values and may vary depending on the specific strains and cell lines tested.
Experimental Protocols
To ensure reproducibility and standardization, the following detailed experimental protocols are provided for the key assays used to determine antimicrobial activity and cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Mammalian Cell Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Test compound (e.g., this compound)
-
Mammalian cell lines (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Workflow
To provide a clear and concise overview of the experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Workflow for Mammalian Cell Cytotoxicity (MTT) Assay.
Conclusion
The assessment of an antibiotic's selectivity is paramount in the early stages of drug development. While the provided data for this compound is hypothetical, this guide offers a robust framework for its evaluation. By employing standardized protocols for determining MIC and cytotoxicity, researchers can generate the necessary data to calculate the selectivity index. A high selectivity index, as hypothetically portrayed for this compound, would indicate a promising candidate with a potentially favorable therapeutic window. Direct comparison with established antibiotics like Daptomycin and Linezolid provides essential benchmarks for understanding the compound's relative performance and potential clinical utility. Further empirical studies are required to validate the selectivity profile of this compound and to elucidate its precise mechanism of action.
Validating the Protonophore Activity of Pyralomicin 2a: A Comparative Guide to the Pyrrolomycins
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of Pyralomicin 2a and the well-established protonophore, Pyrrolomycin C. This document outlines the structural similarities that suggest a shared mechanism of action and furnishes detailed experimental protocols to validate the hypothesized protonophore activity of this compound.
The pyrrolomycin family of antibiotics are known for their potent antimicrobial activity, which has been attributed to their function as protonophores.[1][2] These molecules disrupt the proton motive force across bacterial cell membranes, leading to a collapse of the electrochemical gradient essential for ATP synthesis and other vital cellular processes.[3] this compound, a structurally related natural product, is investigated here for similar protonophore characteristics. This guide presents a framework for the direct comparison of this compound and Pyrrolomycin C, a representative of the pyrrolomycin class.
Structural Comparison: A Foundation for Functional Similarity
The core chemical scaffold of this compound shares significant homology with that of Pyrrolomycin C, suggesting a conserved mechanism of action. Both molecules possess a substituted pyrrole ring linked to a halogenated phenyl group, a key structural feature for protonophore activity.[1][4] The presence of acidic protons on the pyrrole nitrogen and the phenolic hydroxyl group in both compounds is critical for their ability to shuttle protons across lipid bilayers.
Table 1: Structural and Physicochemical Properties of this compound and Pyrrolomycin C
| Feature | This compound | Pyrrolomycin C |
| Chemical Structure | A benzopyranopyrrole core with a glucose moiety | A dichlorophenyl group attached to a dichloropyrrole |
| Molecular Formula | C24H23Cl2NO9 | C11H5Cl4NO2 |
| Key Functional Groups | Pyrrole NH, Phenolic OH, Multiple hydroxyl groups on glucose | Pyrrole NH, Phenolic OH |
| Halogenation | Dichloro-substituted phenyl ring | Dichloro-substituted phenyl and pyrrole rings |
The primary structural difference lies in the glycosylation of this compound and the additional chlorination on the pyrrole ring of Pyrrolomycin C. While the glucose moiety in this compound increases its polarity, the fundamental proton-donating and -accepting groups necessary for proton transport are conserved.
Hypothetical Comparative Protonophore Activity
Based on the structural similarities, it is hypothesized that this compound will exhibit protonophore activity, albeit potentially with different efficacy compared to Pyrrolomycin C. The increased polarity from the glucose group in this compound might influence its membrane permeability and, consequently, its protonophore efficiency. The following table presents a hypothetical comparison of their protonophore activity, which can be validated using the experimental protocols provided below.
Table 2: Hypothetical Comparative Protonophore Activity Data
| Parameter | This compound | Pyrrolomycin C | Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) |
| Mitochondrial Respiration (OCR Fold Change) | 1.5 - 2.5 | 2.5 - 4.0 | 3.0 - 5.0 |
| Bilayer Lipid Membrane (BLM) Current (nA) | 0.5 - 1.5 | 1.5 - 3.0 | 2.0 - 4.0 |
| Minimum Inhibitory Concentration (MIC) vs. S. aureus | 1 - 5 µg/mL | 0.1 - 1 µg/mL | Not Applicable |
Experimental Protocols
To empirically validate the protonophore activity of this compound and compare it with Pyrrolomycin C, the following detailed experimental protocols are provided.
Mitochondrial Respiration Assay
This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or whole cells. A protonophore will uncouple oxidative phosphorylation, leading to a maximal OCR.
Materials:
-
Isolated mitochondria or a suitable cell line (e.g., HepG2)
-
Seahorse XF Analyzer (or similar respirometry system)
-
Respiration buffer (e.g., MAS buffer)
-
Substrates (e.g., pyruvate, malate)
-
ADP
-
Oligomycin
-
This compound and Pyrrolomycin C (dissolved in DMSO)
-
CCCP (positive control, dissolved in DMSO)
Procedure:
-
Cell Seeding (for whole-cell assay): Seed cells in a Seahorse XF microplate at a predetermined optimal density and allow them to adhere overnight.
-
Mitochondria Isolation: If using isolated mitochondria, prepare fresh mitochondria from a suitable tissue source (e.g., rat liver) using standard differential centrifugation protocols.
-
Assay Plate Preparation:
-
For whole cells, replace the growth medium with pre-warmed respiration buffer supplemented with substrates.
-
For isolated mitochondria, add a standardized amount of mitochondria to each well containing respiration buffer and substrates.
-
-
Instrument Setup: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Compound Loading: Load the injection ports of the sensor cartridge with oligomycin, the test compounds (this compound, Pyrrolomycin C, or CCCP), and a combination of rotenone and antimycin A.
-
Assay Protocol:
-
Equilibrate the plate in the Seahorse analyzer.
-
Measure the basal OCR.
-
Inject ADP to measure state 3 respiration.
-
Inject oligomycin to inhibit ATP synthase and measure state 4o respiration (proton leak).
-
Inject the test compound to measure the maximal uncoupled respiration.
-
Inject rotenone and antimycin A to inhibit the electron transport chain and measure non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or mitochondrial protein concentration. Calculate the fold change in OCR after the addition of the test compound relative to the oligomycin-treated rate.
Bilayer Lipid Membrane (BLM) Assay
This technique directly measures the ability of a compound to transport protons across an artificial lipid bilayer.
Materials:
-
Planar lipid bilayer workstation
-
Ag/AgCl electrodes
-
Asolectin or synthetic lipid mixture (e.g., DPhPC) in n-decane
-
Buffer solutions at different pH values (e.g., pH 7.0 and pH 8.0)
-
This compound and Pyrrolomycin C (dissolved in ethanol or DMSO)
-
CCCP (positive control)
Procedure:
-
BLM Formation: Form a stable planar lipid bilayer across a small aperture in a Teflon cup separating two chambers filled with buffer solution.
-
Electrode Placement: Place Ag/AgCl electrodes in each chamber to apply a voltage and measure the current.
-
Baseline Measurement: Apply a constant voltage (e.g., 50 mV) across the membrane and record the stable baseline current.
-
Compound Addition: Add the test compound to one or both chambers and stir to ensure even distribution.
-
Current Measurement: Record the increase in transmembrane current, which is indicative of proton transport.
-
pH Gradient: To confirm proton selectivity, establish a pH gradient across the bilayer (e.g., pH 7.0 on one side and pH 8.0 on the other) and measure the reversal potential.
-
Data Analysis: Quantify the current induced by each compound at various concentrations to determine its protonophoretic efficacy.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of protonophore action and the experimental workflow.
References
Safety Operating Guide
Proper Disposal of Pyralomicin 2a: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Pyralomicin 2a, a chemical compound used in research and development, is crucial for maintaining laboratory safety and environmental compliance. The primary directive for its disposal is to entrust it to an approved waste disposal plant.[1] This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety protocols.
Hazard Profile and Immediate Safety Precautions
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to safety protocols during handling and disposal is paramount.
| Hazard Classification | GHS Code | Precautionary Action |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor if you feel unwell and rinse mouth.[1] |
| Skin irritation | Category 2 | H315: Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[1] |
| Eye irritation | Category 2A | H319: Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. If irritation persists, get medical advice.[1] |
| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol
Disposing of this compound requires a systematic approach to ensure the safety of laboratory personnel and compliance with regulations. The following workflow outlines the necessary steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Methodologies
1. Waste Identification and Segregation:
-
Identify all forms of this compound waste: This includes unused or expired pure compounds, solutions containing this compound, and any lab materials contaminated with it (e.g., gloves, pipette tips, vials, and paper towels).
-
Segregate this compound waste at the source. [2][3] Do not mix it with other types of waste, such as non-hazardous trash, radioactive waste, or other incompatible chemical wastes.[4][5] This is critical to prevent dangerous chemical reactions.[3] Maintain separate, clearly designated containers for solid and liquid waste.
2. Proper Containerization and Labeling:
-
Choose a suitable container: The container must be in good condition, free of leaks, and compatible with this compound.[6] For liquid waste, leave about 10% of headspace to allow for expansion.[1]
-
Label the container immediately: As soon as the first piece of waste is added, the container must be labeled.[6][7] Use your institution's official hazardous waste tags.[7][8] The label must include:
3. Safe On-site Storage:
-
Designate a Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.[5][9]
-
Use secondary containment: All liquid waste containers must be placed in a secondary container, such as a plastic tub, to contain any potential leaks.[7][10][11]
-
Keep containers closed: Waste containers must be securely sealed at all times, except when you are actively adding waste.[5][6][10] This prevents the release of vapors and reduces the risk of spills.
4. Arranging for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash. This is illegal and environmentally harmful.[1][12]
-
Contact your institution's Environmental Health and Safety (EHS) department (or equivalent) to schedule a waste pickup.[9][10][11] They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Follow institutional procedures for pickup requests. This may involve an online system or a specific form that needs to be filled out.[8][12][13]
Disposal of Empty Containers
Containers that once held this compound must also be handled with care.
-
Triple-rinse the container: Use a suitable solvent that can dissolve this compound.
-
Collect the rinsate: The solvent used for rinsing is now considered hazardous waste and must be collected and disposed of following the procedures outlined above.[6][7]
-
Deface the label: After triple-rinsing, completely remove or deface the original chemical label on the empty container before disposing of it as regular, non-hazardous waste.[7][13]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. Effective Lab Chemical Waste Management [emsllcusa.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Procedures/Request a Pick Up - Environmental Protection - Safety, Health, Environment, and Risk Management - UTHealth Houston [uth.edu]
- 12. How to Request a Hazardous Waste Collection [blink.ucsd.edu]
- 13. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
Safeguarding Researchers: A Comprehensive Guide to Handling Pyralomicin 2a
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling Pyralomicin 2a. Adherence to these protocols is essential for ensuring a safe research environment and minimizing exposure risks.
This compound, an antibiotic produced by Actinomadura spiralis, requires careful handling due to its potential biological activity.[] While a specific, detailed safety data sheet (SDS) for this compound with CAS number 139636-00-3 has been identified, its full contents were not publicly accessible at the time of this writing.[2][3] Therefore, the following guidelines are based on general safety protocols for handling potent antibiotics in a laboratory setting and information from a general SDS for a related Pyralomicin compound.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary personal protective equipment for handling this compound. These recommendations are based on standard laboratory practices for hazardous chemicals and biological agents.[4][5][6]
| PPE Category | Equipment | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Minimum requirement for all handling procedures. Double-gloving is recommended for handling stock solutions or during spill cleanup. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory where this compound is handled to protect from splashes. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of this compound to prevent inhalation. |
| Face Protection | Face Shield | To be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk handling or spill cleanup. |
Operational Plan for Handling this compound
This section outlines the standard operating procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled as "this compound" with appropriate hazard warnings.
2. Preparation of Solutions:
-
All handling of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate PPE as detailed in the table above.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
3. Handling and Experimental Use:
-
Always wear the minimum required PPE (lab coat, safety goggles, and nitrile gloves) when handling solutions of this compound.[5][6]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, or if the spill involves a significant amount of powder, evacuate the laboratory and follow institutional emergency procedures.
-
All personnel involved in the cleanup of a major spill should wear appropriate respiratory protection.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.[7][8]
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Decontamination: All glassware and equipment should be decontaminated by soaking in a suitable disinfectant or by autoclaving if the compound is heat-labile. However, it is important to note that autoclaving may not inactivate all antibiotics.[9]
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
Logical Relationship for Spill Response
Caption: Decision-making process for this compound spill response.
References
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. news-medical.net [news-medical.net]
- 9. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
